2-(Chloromethyl)tetrahydro-2H-pyran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33119. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c7-5-6-3-1-2-4-8-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKTTGONDVGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90864835 | |
| Record name | 2-(Chloromethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18420-41-2 | |
| Record name | 2H-Pyran, 2-(chloromethyl)tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018420412 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18420-41-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33119 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)oxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90864835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Chloromethyl)tetrahydro-2H-pyran | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Chloromethyl)tetrahydro-2H-pyran: Properties, Reactivity, and Applications
Introduction
2-(Chloromethyl)tetrahydro-2H-pyran, often abbreviated as CMTHP, is a versatile heterocyclic compound of significant interest to the synthetic chemistry community. As a functionalized derivative of tetrahydropyran (also known as oxane), it serves as a valuable building block in the synthesis of more complex molecular architectures.[1][] Its utility stems from the presence of a reactive chloromethyl group attached to the stable tetrahydropyran ring, offering a reliable handle for introducing this cyclic ether moiety into a target structure. This guide provides an in-depth exploration of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.[3]
The pyran ring system is a prevalent structural motif in a vast number of natural products and pharmaceutically active compounds, including various sugars and complex polyethers.[4][5] Consequently, reagents like this compound, which allow for the strategic incorporation of this scaffold, are indispensable tools in modern organic synthesis.
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | 2-(chloromethyl)oxane, (2-Tetrahydropyranyl)methyl chloride |
| CAS Number | 18420-41-2[6] |
| Molecular Formula | C₆H₁₁ClO[6][7] |
| Molecular Weight | 134.60 g/mol [6][8] |
| Structure | |
| InChI Key | PPYKTTGONDVGPX-UHFFFAOYSA-N[6][9] |
Part 1: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in the laboratory. These properties dictate appropriate handling, reaction conditions, and purification strategies.
Physical Properties
This compound is a colorless liquid under standard conditions. Its key physical characteristics are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Source(s) |
| Boiling Point | 53-54 °C at 12 mmHg | [6][7] |
| Density | 1.075 g/mL at 25 °C | [][6][7] |
| Refractive Index (n²⁰/D) | 1.462 | [6][7] |
| Flash Point | 55 °C (131 °F) - closed cup | [6][7] |
| Solubility | Difficult to mix with water | [7] |
Spectroscopic Profile
Spectroscopic analysis is crucial for confirming the identity and purity of this compound. While individual spectra are lot-dependent, the expected characteristic signals are detailed below, providing a benchmark for quality control.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show complex multiplets for the diastereotopic protons of the tetrahydropyran ring, typically between δ 1.2 and 4.0 ppm. The chloromethyl (–CH₂Cl) protons would appear as a distinct doublet of doublets or multiplet, likely in the δ 3.5-3.8 ppm region, due to coupling with the adjacent C2 proton. The proton at the C2 position, being adjacent to both the ring oxygen and the chloromethyl group, would also exhibit a characteristic multiplet.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The carbon of the chloromethyl group (–CH₂Cl) is expected to resonate around δ 45-50 ppm. The carbons of the tetrahydropyran ring will appear in the δ 20-80 ppm range, with the C2 and C6 carbons (adjacent to the oxygen) resonating further downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present. Key expected absorption bands include:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
C-O-C stretching (ether): A strong, characteristic band around 1050-1150 cm⁻¹[10]
-
C-Cl stretching: 600-800 cm⁻¹
-
-
Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 134/136 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation pathways would include the loss of a chlorine radical (•Cl) and cleavage of the chloromethyl group. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 125.4 Ų for the [M+H]⁺ adduct.[11]
Part 2: Chemical Synthesis and Reactivity
The synthetic utility of this compound is centered on the reactivity of its chloromethyl group. This primary alkyl chloride is an excellent electrophile for a variety of nucleophilic substitution reactions.
Synthesis
While various synthetic routes exist, a common and reliable laboratory-scale synthesis involves the chlorination of the corresponding alcohol, (tetrahydro-2H-pyran-2-yl)methanol. The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), is a well-established method for this transformation under mild conditions.
Caption: Plausible synthesis of CMTHP via the Appel reaction.
Core Reactivity: Nucleophilic Substitution
The primary mode of reaction for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[12] In this mechanism, an electron-rich nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion, which is a good leaving group.[13]
Caption: Generalized Sₙ2 reaction mechanism for CMTHP.
This reactivity allows for the formation of a wide array of derivatives by varying the nucleophile. Common nucleophiles include alkoxides, thiolates, cyanides, and organometallic reagents.
Experimental Protocol: Synthesis of a Benzyl Ether Derivative via Sₙ2
This protocol details a representative Williamson ether synthesis, a classic Sₙ2 reaction, to illustrate the practical application of this compound.
-
Reagent Preparation: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF).
-
Causality: Anhydrous conditions are critical as NaH reacts violently with water. DMF is an excellent polar aprotic solvent that facilitates Sₙ2 reactions.
-
-
Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add benzyl alcohol (1.0 eq.) dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.
-
Causality: The slow addition at 0 °C controls the exothermic reaction and hydrogen evolution. This step deprotonates the alcohol to form the potent sodium benzoxide nucleophile.
-
-
Nucleophilic Attack: Add this compound (1.05 eq.) to the flask. Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Causality: A slight excess of the alkyl halide ensures complete consumption of the valuable alkoxide. Heating provides the necessary activation energy for the substitution reaction.
-
-
Workup: Upon completion, cool the reaction to room temperature and cautiously quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the aqueous layer with ethyl acetate (3x).
-
Causality: Quenching neutralizes any unreacted NaH. The organic product is partitioned into the ethyl acetate layer for isolation.
-
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the desired ether.
-
Self-Validation: The final product's identity and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compared to the expected data.
-
Grignard Reagent Formation and Application
This compound can be converted into its corresponding Grignard reagent, which transforms the electrophilic chloromethyl carbon into a potent carbon-based nucleophile.[14][15]
Caption: Workflow for Grignard reagent synthesis and subsequent reaction.
This Grignard reagent is highly valuable for forming new carbon-carbon bonds. It readily reacts with various electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to produce primary, secondary, and tertiary alcohols or carboxylic acids, respectively.[15][16][17]
Part 3: Applications in Drug Development and Synthesis
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry. Its presence in numerous natural products with biological activity underscores its importance.[5] this compound provides a direct and efficient entry point for incorporating this functionalized ring system into potential drug candidates.
-
Scaffold Introduction: The primary application is as a synthetic intermediate to introduce the C₆H₁₁O- moiety. The reactions described in Part 2 (e.g., Sₙ2 and Grignard reactions) are the key tools used by medicinal chemists to conjugate this group to a core molecule, often to explore structure-activity relationships (SAR).
-
Analogue Synthesis: In drug discovery programs, rapid synthesis of analogues is crucial. The reliable reactivity of CMTHP allows for its use in parallel synthesis schemes to generate libraries of compounds where the tetrahydropyran tail is varied by reacting it with a diverse set of nucleophiles or electrophiles.
-
Distinction from THP Protecting Groups: It is important to distinguish this compound from the widely used "THP" protecting group for alcohols. The THP protecting group is formed from 3,4-dihydropyran and results in a 2-tetrahydropyranyl ether, which is an acetal.[4][18] In contrast, CMTHP is used to introduce a C-C or C-X bond at the 2-position of the ring, providing a stable, non-labile linkage.
Part 4: Safety and Handling
Proper handling of this compound is essential for laboratory safety. It is a flammable liquid and an irritant.[6][19]
| Safety Aspect | Information | Source(s) |
| GHS Pictograms | Flame (GHS02), Exclamation Mark (GHS07) | [6][7] |
| Signal Word | Warning | [6][19] |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][7][19] |
| Precautionary Statements | P210: Keep away from heat, sparks, open flames.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7][19] |
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6] Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[20] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain purity.[7][21]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[20]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a synthetically valuable reagent characterized by the robust reactivity of its primary chloromethyl group. Its ability to undergo clean and efficient nucleophilic substitution and to form a versatile Grignard reagent makes it an important building block for introducing the tetrahydropyran scaffold. For scientists in organic synthesis and drug development, a firm grasp of its properties, reactivity, and handling procedures is key to leveraging its full synthetic potential.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound 99 18420-41-2 [sigmaaldrich.com]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound 99 18420-41-2 [sigmaaldrich.com]
- 7. 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2 [chemicalbook.com]
- 8. 2-(Chloromethyl)tetrahydropyran (CAS 18420-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
- 10. rsc.org [rsc.org]
- 11. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]
- 12. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 19. 2H-Pyran,2-(chloromethyl)tetrahydro | CAS#:18420-41-2 | Chemsrc [chemsrc.com]
- 20. fishersci.com [fishersci.com]
- 21. 18420-41-2|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to 2-(Chloromethyl)tetrahydro-2H-pyran: A Versatile Building Block in Modern Synthesis
This guide provides an in-depth analysis of 2-(Chloromethyl)tetrahydro-2H-pyran, a key heterocyclic intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document explores the molecule's fundamental properties, reactivity, synthetic utility, and strategic importance in the construction of complex chemical entities.
Core Molecular Profile and Physicochemical Properties
This compound, also known by synonyms such as 2-(chloromethyl)oxane, is a heterocyclic compound featuring a saturated six-membered tetrahydropyran (THP) ring substituted with a chloromethyl group at the 2-position. This substitution pattern renders it a valuable electrophilic building block for a variety of synthetic transformations.
The fundamental properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₁ClO | --INVALID-LINK-- |
| Molecular Weight | 134.60 g/mol | --INVALID-LINK-- |
| CAS Number | 18420-41-2 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Density | 1.075 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 53-54 °C at 12 mmHg | --INVALID-LINK-- |
| Flash Point | 55 °C (131 °F) - closed cup | --INVALID-LINK-- |
| Refractive Index (n₂₀/D) | 1.462 | --INVALID-LINK-- |
| Solubility | Difficult to mix with water | --INVALID-LINK-- |
The Tetrahydropyran Scaffold: A Privileged Structure in Drug Discovery
The tetrahydropyran (THP) ring is a ubiquitous and highly important structural motif in a vast number of natural products and pharmacologically active molecules.[1][2] Its prevalence is attributed to several key factors that make it a "privileged" scaffold in medicinal chemistry:
-
Improved Pharmacokinetic Properties: The cyclic ether structure often enhances aqueous solubility and metabolic stability compared to more lipophilic carbocyclic analogs.
-
Favorable Conformations: The THP ring can adopt a stable chair conformation, allowing for precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors.
-
Natural Product Mimicry: Many potent bioactive natural products, including the antitumor macrolide Lasonolide A, incorporate the THP moiety.[2] Synthesizing molecules that contain this scaffold is a common strategy in natural product total synthesis and the development of new therapeutic agents.[3][4]
Given this context, reagents like this compound are not merely simple intermediates; they are strategic tools for introducing this valuable THP scaffold into nascent drug candidates.
Core Reactivity and Mechanistic Considerations
The primary locus of reactivity in this compound is the carbon-chlorine bond. The chlorine atom is a good leaving group, and the adjacent carbon is consequently electrophilic, making it an excellent substrate for nucleophilic substitution reactions, primarily proceeding through an Sₙ2 mechanism.
The Sₙ2 Reaction Pathway
The choice of a strong nucleophile will readily displace the chloride ion, forming a new carbon-nucleophile bond. This reaction is the cornerstone of the molecule's utility as a synthetic building block.
Caption: Generalized Sₙ2 reaction pathway for this compound.
This straightforward reactivity allows for the facile introduction of a wide range of functional groups, including:
-
Azides (N₃⁻): For subsequent reduction to amines or use in click chemistry.[5][6][7]
-
Alkoxides (RO⁻): To form ethers.
-
Thiolates (RS⁻): To form thioethers.
-
Cyanides (CN⁻): To introduce a nitrile group, a precursor to carboxylic acids and amines.
Experimental Protocols: Application in Synthesis
While specific, peer-reviewed protocols for the synthesis of this compound are not readily found in pre-eminent sources like Organic Syntheses, its preparation can be logically inferred from established methods for similar compounds. A common approach for creating cyclic ethers is the intramolecular Williamson ether synthesis.
Representative Synthesis Workflow (Conceptual)
The diagram below illustrates a plausible, generalized workflow for synthesizing a substituted tetrahydropyran, which could be adapted for the target molecule.
Caption: Conceptual workflow for tetrahydropyran synthesis and functionalization.
Protocol for Nucleophilic Substitution with Sodium Azide
This protocol details a representative procedure for reacting this compound with a nucleophile, using sodium azide as an example. This reaction yields 2-(azidomethyl)tetrahydro-2H-pyran, a versatile intermediate for amines.
Self-Validating System & Safety: This protocol incorporates steps for reaction monitoring (TLC) and purification (column chromatography) to ensure the identity and purity of the product. CAUTION: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care using appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in a suitable polar aprotic solvent, such as dimethylformamide (DMF).
-
-
Reagent Addition:
-
Add sodium azide (NaN₃, 1.5 eq) to the stirred solution. The slight excess ensures the reaction goes to completion.
-
-
Reaction Execution:
-
Heat the reaction mixture to 60-80 °C. The elevated temperature facilitates the Sₙ2 reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine to remove residual water and DMF, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(azidomethyl)tetrahydro-2H-pyran.
-
Spectroscopic Characterization (Expected)
| Technique | Expected Features |
| ¹H NMR | - Multiple signals in the aliphatic region (~1.2-4.0 ppm). - Diastereotopic protons on the ring and chloromethyl group due to the chiral center at C2, leading to complex splitting patterns (multiplets). - Signals for protons adjacent to the ring oxygen (C2-H and C6-H₂) would be shifted downfield. - The chloromethyl protons (-CH₂Cl) would appear as a distinct downfield signal, likely a doublet of doublets. |
| ¹³C NMR | - Six distinct signals are expected, one for each carbon atom. - The carbon attached to the chlorine (C7, -CH₂Cl) would be in the ~40-50 ppm range. - Carbons adjacent to the ring oxygen (C2 and C6) would be in the ~65-80 ppm range. - The remaining aliphatic ring carbons (C3, C4, C5) would appear further upfield. |
| IR Spectroscopy | - Strong C-O-C stretching vibrations characteristic of an ether (~1050-1150 cm⁻¹). - C-H stretching vibrations from the aliphatic ring (~2850-2960 cm⁻¹). - A C-Cl stretching vibration (~600-800 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z ≈ 134. - A characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2⁺ peaks in an approximate 3:1 ratio). - Fragmentation would likely involve the loss of the chloromethyl group (-CH₂Cl) or cleavage of the tetrahydropyran ring. |
Note: Actual chemical shifts and peak positions can be found in spectral databases such as the NIST Chemistry WebBook or by acquiring data on the specific compound.[8][9]
Conclusion
This compound is a valuable and versatile chemical intermediate. Its utility is derived from two core features: the reactive chloromethyl group, which serves as an electrophilic handle for introducing a myriad of functionalities via Sₙ2 reactions, and the stable tetrahydropyran ring, a privileged scaffold in modern drug discovery. For researchers engaged in the synthesis of complex molecules and novel pharmaceutical agents, a thorough understanding of this reagent's properties and reactivity is essential for its effective application in building the next generation of therapeutics.
References
- 1. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. BJOC - Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology [beilstein-journals.org]
- 6. Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring–opening of enantiopure epoxides by sodium azide in hot water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2H-Pyran-2-one, tetrahydro- [webbook.nist.gov]
- 9. 2H-Pyran, tetrahydro-2-methyl- [webbook.nist.gov]
2-(Chloromethyl)tetrahydro-2H-pyran reactivity as an electrophile
An In-Depth Technical Guide to the Reactivity of 2-(Chloromethyl)tetrahydro-2H-pyran as an Electrophile
Abstract
This compound is a versatile bifunctional molecule widely utilized in organic synthesis.[1][2] Characterized by a stable tetrahydropyran ring and a reactive primary alkyl chloride, it serves as a potent electrophile for the introduction of the tetrahydropyranylmethyl (THPM) moiety. This guide provides a comprehensive analysis of its electrophilic reactivity, focusing on the mechanistic underpinnings of its reactions with various nucleophiles. We will explore its primary application in forming THPM ethers, thioethers, and amines, which are valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients. Detailed experimental protocols, mechanistic diagrams, and a discussion of the strategic advantages of using this reagent in drug development and materials science are presented for researchers, scientists, and process chemists.
Introduction: A Profile of a Versatile Synthetic Building Block
In the landscape of modern organic synthesis, the strategic introduction of specific structural motifs is paramount. This compound (CAS 18420-41-2) has emerged as a key electrophilic building block for this purpose.[] Its structure combines a chemically robust, saturated heterocyclic tetrahydropyran (THP) ring with a reactive chloromethyl group. This unique combination allows for its participation in a variety of nucleophilic substitution reactions, making it an invaluable tool for synthetic chemists.[1]
The primary utility of this reagent lies in its ability to introduce the tetrahydropyranylmethyl (THPM) group. While structurally related to the well-known tetrahydropyranyl (THP) protecting group for alcohols (formed from dihydropyran), the THPM group is an ether, not an acetal.[4][5] This distinction is critical, as it imparts a different stability profile, particularly a greater resistance to acidic conditions that would readily cleave a standard THP acetal. This enhanced stability makes the THPM group a strategic choice for protecting alcohols, thiols, and amines in multi-step synthetic sequences where acidic reagents are employed. Furthermore, the tetrahydropyran ring itself is a common scaffold in numerous biologically active compounds and approved drugs, making this reagent a valuable precursor in medicinal chemistry and drug discovery programs.[6][7]
Physicochemical Properties
A clear understanding of a reagent's physical properties is essential for its safe and effective use in the laboratory.
| Property | Value | Reference(s) |
| CAS Number | 18420-41-2 | [8] |
| Molecular Formula | C₆H₁₁ClO | [1][] |
| Molecular Weight | 134.60 g/mol | [] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 53-54 °C at 12 mmHg | |
| Density | 1.075 g/mL at 25 °C | [] |
| Refractive Index | n20/D 1.462 | |
| Flash Point | 55 °C (131 °F) - closed cup |
Core Electrophilic Reactivity: The SN2 Mechanism
The reactivity of this compound is dominated by the electrophilic nature of the chloromethyl carbon. The chlorine atom, being highly electronegative, polarizes the C-Cl bond, creating a partial positive charge (δ+) on the carbon and making it susceptible to attack by electron-rich species (nucleophiles).
The reaction almost exclusively proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[9] This is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs.[10][11]
Key Mechanistic Features:
-
Bimolecular Rate-Determining Step: The reaction rate is dependent on the concentration of both the electrophile (this compound) and the nucleophile.[9]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group (chloride).[11] This trajectory is favored as it allows for optimal orbital overlap between the nucleophile's HOMO and the C-Cl σ* antibonding orbital.
-
Steric Hindrance: As a primary alkyl halide, the electrophilic carbon is relatively unhindered, allowing easy access for the nucleophile and strongly favoring the Sₙ2 pathway over the Sₙ1 pathway, which would require the formation of a highly unstable primary carbocation.[10][12]
Caption: General Sₙ2 mechanism for the reaction of a nucleophile with this compound.
Reactions with Common Nucleophiles
The versatility of this compound is demonstrated by its efficient reaction with a wide range of O-, S-, and N-nucleophiles.
O-Nucleophiles: Formation of THPM Ethers
The most prominent application of this reagent is the protection of alcohols and phenols via the formation of stable tetrahydropyranylmethyl (THPM) ethers. This transformation is typically carried out under basic conditions to deprotonate the hydroxyl group, generating a more potent alkoxide or phenoxide nucleophile.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) is often preferred for alcohols. NaH irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas, driving the reaction forward without competing as a nucleophile itself. For phenols, which are more acidic, a weaker base like potassium carbonate (K₂CO₃) is often sufficient.[13]
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) while not solvating the alkoxide nucleophile, thus enhancing its reactivity.
Typical Reaction Conditions
| Nucleophile | Base | Solvent | Temperature | Typical Yield |
| Primary Alcohol | NaH | THF or DMF | 0 °C to RT | >90% |
| Secondary Alcohol | NaH | DMF | RT to 50 °C | 80-95% |
| Phenol | K₂CO₃, Cs₂CO₃ | DMF, Acetone | RT to 80 °C | >90% |
Experimental Protocol: THPM Protection of Benzyl Alcohol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 0.5 M).
-
Deprotonation: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Alcohol Addition: Slowly add benzyl alcohol (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.
-
Electrophile Addition: Add this compound (1.1 equivalents) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure THPM-protected benzyl alcohol.
Caption: Experimental workflow for the THPM protection of an alcohol.
S-Nucleophiles and N-Nucleophiles
The reaction proceeds efficiently with soft nucleophiles like thiols and amines, following the same Sₙ2 pathway.
-
Thiols (S-Nucleophiles): Thiols are generally more nucleophilic than their corresponding alcohols. The formation of a thiolate with a base like K₂CO₃ or even a weaker organic base like triethylamine (TEA) is often sufficient to drive the reaction to completion, yielding stable THPM thioethers.
-
Amines (N-Nucleophiles): Primary and secondary amines can act as nucleophiles directly. The reaction often requires slightly elevated temperatures and may need a non-nucleophilic auxiliary base (like diisopropylethylamine, DIPEA) to scavenge the HCl produced during the reaction, preventing the protonation and deactivation of the starting amine.
Applications in Drug Development and Synthesis
The tetrahydropyran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its inclusion can improve pharmacokinetic properties such as solubility and metabolic stability.
-
As a Key Intermediate: this compound serves as a precursor for installing this valuable ring system. For instance, it has been used in the synthesis of selective CB2 receptor agonists for treating inflammatory pain, where the tetrahydropyran-4-ylmethyl group is a key structural feature.[6]
-
As a Protecting Group: The THPM group offers a distinct advantage over the more common THP (acetal) group due to its enhanced stability towards acid.[5][12] This allows for selective deprotection of other acid-labile groups (e.g., Boc, trityl) while the THPM-protected alcohol remains intact. Cleavage of the robust THPM ether typically requires harsher conditions, such as strong Lewis acids (e.g., BBr₃) or strong protonic acids (HBr, HI), providing an orthogonal protection strategy.[12][14][15]
Caption: The protection and deprotection cycle using the THPM group.
Safety and Handling
This compound is a flammable liquid and a chlorinated organic compound. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As with all alkylating agents, it should be treated as potentially harmful and care should be taken to avoid inhalation, ingestion, and skin contact.
Conclusion
This compound is a highly effective electrophile for the Sₙ2-mediated installation of the tetrahydropyranylmethyl (THPM) group onto a variety of nucleophiles. Its primary utility as a reagent for protecting alcohols offers a robust alternative to traditional acetal-based protecting groups, providing enhanced stability under acidic conditions. This feature, combined with the prevalence of the tetrahydropyran scaffold in bioactive molecules, cements its role as a valuable and strategic tool for chemists in academic research, drug discovery, and process development.
References
- 1. CAS 18420-41-2: this compound [cymitquimica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 4. youtube.com [youtube.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Ether cleavage - Wikipedia [en.wikipedia.org]
- 15. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
A Technical Guide to Nucleophilic Substitution Reactions of 2-(Chloromethyl)tetrahydro-2H-pyran
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
1.1 The 2-(Chloromethyl)tetrahydro-2H-pyran Building Block
This compound is a versatile bifunctional molecule of significant interest in synthetic organic chemistry.[1] Its structure comprises a stable tetrahydropyran (THP) ring, a motif found in numerous natural products, and a reactive chloromethyl group.[2][3] The THP moiety is widely recognized for its use as a protecting group for alcohols, while the molecule as a whole serves as a valuable building block for introducing the (tetrahydro-2H-pyran-2-yl)methyl fragment into more complex structures.[4][5][6]
1.2 Reactivity Profile and Synthetic Utility
The primary site of reactivity on this compound is the methylene carbon bonded to the chlorine atom. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles.[7] The displacement of the chloride ion, a good leaving group, facilitates the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds. This reactivity allows for the facile synthesis of a diverse array of derivatives, providing access to novel chemical entities for applications in medicinal chemistry and materials science.[8][9]
Core Mechanistic Principles
2.1 The Predominance of the Sₙ2 Pathway
Nucleophilic substitution reactions are fundamental transformations where an electron-rich nucleophile replaces a leaving group on an electrophilic carbon atom.[7][10] These reactions primarily proceed via two distinct mechanisms: bimolecular (Sₙ2) and unimolecular (Sₙ1).[11][12]
For this compound, a primary alkyl halide, the Sₙ2 mechanism is the dominant pathway. The key characteristics of the Sₙ2 reaction are:
-
Concerted Mechanism: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[10][12]
-
Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the substrate (the alkyl halide) and the nucleophile.[10][11]
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemical configuration at the reaction center.[12][13]
The primary nature of the electrophilic carbon in this compound sterically favors the backside approach of the nucleophile, while the formation of a highly unstable primary carbocation, which would be required for an Sₙ1 mechanism, is energetically unfavorable.[12]
References
- 1. 2-(氯甲基)四氢吡喃 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydropyran synthesis [organic-chemistry.org]
- 5. 2H-Pyran-2-methanol, tetrahydro- [webbook.nist.gov]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. gacariyalur.ac.in [gacariyalur.ac.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 13. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
The Solubility Profile of 2-(Chloromethyl)tetrahydro-2H-pyran in Organic Solvents: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(Chloromethyl)tetrahydro-2H-pyran, a crucial reagent in synthetic organic chemistry.[1] Given the general, rather than granular, nature of publicly available solubility data, this whitepaper synthesizes foundational chemical principles with analogous compound data to present a predictive solubility profile. It is designed to empower researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to effectively utilize this compound in various organic media. The guide details the physicochemical properties of this compound, explores the intermolecular forces governing its solubility, presents a qualitative solubility summary across common organic solvent classes, and provides a rigorous, self-validating experimental protocol for miscibility and solubility determination.
Introduction: The Synthetic Utility and Physicochemical Landscape of this compound
This compound (CMTHP) is a versatile heterocyclic compound widely employed as an intermediate in organic synthesis.[1] Its structure, featuring a stable tetrahydropyran ring and a reactive chloromethyl group, makes it a valuable building block for the introduction of the tetrahydropyranyl moiety in the synthesis of complex molecules.[2] A comprehensive understanding of its solubility is paramount for optimizing reaction conditions, designing effective extraction and purification strategies, and formulating products.
This guide moves beyond simplistic statements of solubility, offering a deeper causative explanation of CMTHP's behavior in solution. By examining its molecular structure, we can predict and understand its interactions with a diverse range of organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 18420-41-2 | [3] |
| Molecular Formula | C₆H₁₁ClO | [4] |
| Molecular Weight | 134.60 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.075 g/mL at 25 °C | [3] |
| Boiling Point | 53-54 °C at 12 mmHg | [3] |
| Refractive Index | n20/D 1.462 | [3] |
| Flash Point | 55 °C (131 °F) - closed cup | [3] |
| Water Solubility | Difficult to mix / Low solubility | [5] |
Theoretical Framework for Solubility: A Tale of Two Moieties
The solubility of this compound is best understood by dissecting its structure into two key components: the polar cyclic ether (tetrahydropyran ring) and the moderately polar haloalkane-like side chain (-CH₂Cl). The overall solubility in a given solvent is a direct consequence of the interplay between the intermolecular forces of the solute and the solvent, a principle often summarized by the adage "like dissolves like."
-
The Tetrahydropyran Ring: The oxygen atom in the ether linkage possesses lone pairs of electrons, making this part of the molecule a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.
-
The Chloromethyl Group: This functional group contributes to the molecule's polarity through the electronegative chlorine atom, creating a dipole moment. However, as a haloalkane, it is incapable of acting as a hydrogen bond donor.[6]
The solubility of CMTHP in organic solvents is primarily governed by dipole-dipole interactions and van der Waals forces. In contrast, its low solubility in water stems from its inability to form strong hydrogen bonds, which are the dominant intermolecular forces in water.[6][7] Dissolving CMTHP in water would require disrupting the highly energetic hydrogen-bonding network of water without the compensatory energy release that would come from forming new, strong solute-water hydrogen bonds.[6]
Conversely, in organic solvents, the energy required to break the existing solute-solute and solvent-solvent interactions is comparable to the energy released when new solute-solvent interactions are formed. This energetic balance favors dissolution.[7]
Predicted Solubility Profile
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Soluble / Miscible | The polar -OH group of alcohols can interact favorably with the polar ether and chloromethyl groups of CMTHP. |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble / Miscible | The polar carbonyl group of ketones allows for strong dipole-dipole interactions with CMTHP. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | As a cyclic ether itself, CMTHP is expected to be highly miscible with other ethers due to similar intermolecular forces ("like dissolves like"). |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble / Miscible | Similar dipole-dipole interactions between the C-Cl bonds of the solute and solvent promote solubility. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | Van der Waals forces between the aromatic ring and the hydrocarbon backbone of CMTHP are sufficient for dissolution. |
| Esters | Ethyl Acetate | Soluble / Miscible | The polar ester group can engage in dipole-dipole interactions with CMTHP. |
| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF) | Soluble / Miscible | Strong dipole moments in these solvents lead to favorable interactions with the polar sites of CMTHP. |
| Nonpolar Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Soluble | Solubility will be lower than in polar solvents, driven primarily by weaker van der Waals forces. The polar nature of the ether and chloride may limit miscibility. |
| Aqueous | Water | Insoluble / Immiscible | Inability to form strong hydrogen bonds with water molecules prevents significant dissolution.[5][6] |
Experimental Protocol for Solubility Determination
To validate the predicted solubilities and to quantify them for specific applications, a systematic experimental approach is essential. The following protocol provides a self-validating workflow for determining the miscibility and, semi-quantitatively, the solubility of CMTHP, which is a liquid at room temperature.
Safety and Handling Precautions
This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[3] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[3]
Visual Miscibility Determination Workflow
This method offers a rapid and effective qualitative assessment of solubility.
Figure 1: Workflow for visual miscibility and semi-quantitative solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Thoroughly clean and dry a series of glass vials with secure caps.
-
Label each vial with the name of the organic solvent to be tested.
-
Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of a single organic solvent to its corresponding vial.
-
-
Initial Solute Addition and Mixing:
-
To the first vial, add a small, accurately measured volume (e.g., 0.1 mL) of this compound.
-
Securely cap the vial and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.
-
-
Observation and Qualitative Assessment:
-
Visually inspect the vial against a well-lit, uniform background.
-
Miscible: The mixture appears as a single, clear, homogeneous liquid phase.
-
Immiscible: Two distinct liquid layers are clearly visible.
-
Partially Miscible: The mixture appears cloudy, forms an emulsion, or a third phase appears.
-
Record the observation.
-
-
Semi-Quantitative Titration (for Miscible Systems):
-
If the initial mixture is miscible, continue to add this compound in small, known increments (e.g., 0.2 mL).
-
After each addition, cap the vial and vortex for 30-60 seconds.
-
Continue this process until the solution shows the first sign of persistent cloudiness or phase separation, indicating that the saturation point has been reached.
-
Record the total volume of this compound added to reach this point. This provides a semi-quantitative measure of solubility (e.g., soluble up to X mL in 2.0 mL of solvent).
-
-
Temperature Control (Optional):
-
For temperature-dependent solubility studies, pre-equilibrate both the solvent and the solute to the desired temperature in a thermostatically controlled bath before mixing.
-
Conduct the entire experiment while maintaining this temperature.
-
Conclusion
While quantitative solubility data for this compound remains sparse in published literature, a robust understanding of its molecular structure and the governing principles of intermolecular forces allows for the construction of a reliable predictive solubility profile. This guide establishes that CMTHP, due to its combined polar ether and moderately polar haloalkane characteristics, is highly soluble in a wide range of common polar aprotic and protic organic solvents, with reduced solubility in nonpolar hydrocarbons and very low solubility in water. The provided experimental workflow offers a direct and reliable method for researchers to confirm these predictions and determine practical solubility limits for their specific laboratory applications, thereby facilitating more efficient synthesis, purification, and formulation processes.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 99 18420-41-2 [sigmaaldrich.com]
- 4. This compound 99 18420-41-2 [sigmaaldrich.com]
- 5. 18420-41-2 CAS MSDS (2-(CHLOROMETHYL)TETRAHYDROPYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]
- 8. benchchem.com [benchchem.com]
Safety and handling precautions for 2-(Chloromethyl)tetrahydro-2H-pyran
An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)tetrahydro-2H-pyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a versatile cyclic ether utilized as a reactive intermediate and building block in organic synthesis, particularly in the development of more complex molecules and pharmaceutical compounds.[1][2][3] Its utility stems from the presence of a reactive chloromethyl group, which readily participates in nucleophilic substitution reactions.[2] However, the very reactivity that makes this compound valuable also necessitates a thorough understanding and strict adherence to comprehensive safety protocols. This guide provides an in-depth analysis of the hazards associated with this compound and outlines field-proven procedures for its safe handling, storage, and disposal to ensure the well-being of laboratory personnel and the integrity of research.
Section 1: Chemical and Physical Properties
A foundational understanding of a chemical's properties is paramount to anticipating its behavior and associated risks. This compound is a colorless to pale yellow liquid.[2] Its key physical and chemical data are summarized below, providing the causal basis for the handling precautions detailed in subsequent sections.
| Property | Value | Source(s) |
| CAS Number | 18420-41-2 | |
| Molecular Formula | C₆H₁₁ClO | [4] |
| Molecular Weight | 134.60 g/mol | [4] |
| Boiling Point | 53-54 °C at 12 mmHg | [1] |
| Density | 1.075 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.462 | [1] |
| Flash Point | 55 °C (131 °F) - closed cup | [5] |
| Solubility | Difficult to mix with water | [1][6] |
Section 2: Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary risks are its flammability and its irritant effects on the skin, eyes, and respiratory system.[7]
GHS Classification Summary
| Hazard Class | Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Flammable Liquids | Category 3 | 🔥 | Warning | H226: Flammable liquid and vapour.[7] |
| Skin Corrosion/Irritation | Category 2 | ❗ | Warning | H315: Causes skin irritation.[7] |
| Serious Eye Damage/Irritation | Category 2A | ❗ | Warning | H319: Causes serious eye irritation.[7] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | ❗ | Warning | H335: May cause respiratory irritation.[7] |
The flash point of 55 °C indicates that the substance can form a flammable mixture with air at temperatures at or above this point, which is a critical consideration for all handling and storage procedures. The irritant classifications underscore the necessity of robust personal protective equipment to prevent debilitating contact with skin and eyes.
Section 3: Risk Assessment and Engineering Controls
Before any procedure involving this compound, a thorough risk assessment must be conducted. The primary engineering control for mitigating the inhalation hazard (H335) is to work exclusively within a certified chemical fume hood .[8][9]
Key Engineering Controls:
-
Ventilation: All handling must occur in a well-ventilated area, with a chemical fume hood being the standard.[6][9] The ventilation system should be sufficient to keep airborne concentrations well below any established exposure limits.
-
Ignition Source Control: Due to its classification as a flammable liquid (H226), all sources of ignition must be strictly excluded from the handling area. This includes open flames, hot surfaces, and sparks.[7]
-
Explosion-Proof Equipment: Use only explosion-proof electrical, ventilating, and lighting equipment to prevent accidental ignition of vapors.[6][7]
-
Static Discharge Prevention: Vapors can travel a significant distance to an ignition source and flash back. Therefore, measures to prevent the buildup of electrostatic charge are mandatory.[7]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[10][11]
Section 4: Personal Protective Equipment (PPE)
The selection and proper use of PPE are the final barriers between the researcher and chemical exposure. The choice of PPE is not arbitrary; it is dictated directly by the substance's hazards.
Mandatory PPE:
-
Eye and Face Protection: Wear chemical splash-resistant safety goggles that meet approved standards.[9] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and replaced immediately if signs of degradation or contamination are observed. Wash hands thoroughly after handling.[7]
-
Skin and Body Protection: A flame-retardant lab coat is required. Ensure all skin is covered. For larger-scale operations, additional protective clothing may be necessary.[6]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a respirator with a suitable filter for organic vapors is necessary (e.g., type ABEK (EN14387) respirator filter).
Below is a workflow for ensuring adequate PPE selection before beginning work.
References
- 1. 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2 [chemicalbook.com]
- 2. CAS 18420-41-2: this compound [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-(Chloromethyl)tetrahydropyran (CAS 18420-41-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2H-Pyran,2-(chloromethyl)tetrahydro | CAS#:18420-41-2 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.ca [fishersci.ca]
- 9. keyorganics.net [keyorganics.net]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
A Senior Application Scientist's Guide to 2-(Chloromethyl)tetrahydro-2H-pyran: A Versatile Building Block in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Reagent Bottle
In the landscape of organic synthesis, certain reagents distinguish themselves not by exotic complexity, but by their robust reliability and versatility. 2-(Chloromethyl)tetrahydro-2H-pyran (CMTHP) is a prime example of such a workhorse molecule. Its structure is deceptively simple: a stable, saturated tetrahydropyran (THP) ring appended with a reactive primary alkyl chloride. This duality is the very source of its power. The THP moiety is a privileged scaffold, found in numerous natural products and pharmaceuticals, where it often imparts favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability.[1][2] The chloromethyl group, conversely, serves as a highly dependable electrophilic handle, primed for a host of nucleophilic substitution reactions.
This guide moves beyond a simple cataloging of reactions. As field-application scientists, our goal is to illuminate the "why" behind the "how." We will explore the fundamental reactivity of CMTHP, provide validated, step-by-step protocols for its key transformations, and contextualize its use in the broader goal of complex molecule synthesis. This document is designed to be a practical and intellectual resource, enabling researchers to confidently integrate this valuable building block into their synthetic strategies.
Section 1: Core Characteristics and Safe Handling
Understanding the fundamental properties of a reagent is the bedrock of its effective and safe utilization. CMTHP is a colorless to pale yellow liquid whose utility is matched by the need for careful handling.[3]
Physicochemical Properties
A summary of CMTHP's key properties provides a snapshot of its physical nature and is essential for planning experiments, from solvent selection to purification methods.[4]
| Property | Value | Source(s) |
| CAS Number | 18420-41-2 | [4] |
| Molecular Formula | C₆H₁₁ClO | [5] |
| Molecular Weight | 134.60 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 53-54 °C at 12 mmHg | [4] |
| Density | 1.075 g/mL at 25 °C | [4] |
| Refractive Index (n²⁰/D) | 1.462 | [4] |
| Flash Point | 55 °C (131 °F) - closed cup | [4] |
Safety and Handling: A Mandate for Caution
The reactivity that makes CMTHP a valuable synthetic tool also necessitates stringent safety protocols. It is classified as a flammable liquid and vapor and is harmful if swallowed or inhaled.[4][6] It is also known to cause serious skin and eye irritation and may cause respiratory irritation.[4][7]
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[6][8] An eyewash station and safety shower must be readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[6][9] The recommended storage temperature is under an inert atmosphere (nitrogen or argon) at 2-8°C.[9][10] Keep away from heat, sparks, open flames, and other sources of ignition.[6]
-
Spill Management : In case of a spill, evacuate the area. Use a liquid-absorbent material (e.g., Chemizorb®) to contain the spill and prevent it from entering drains.[6] Dispose of the contaminated material as hazardous waste.
Section 2: Synthesis of the Building Block
While commercially available, understanding the synthesis of CMTHP provides insight into potential impurities and alternative production strategies. A common and straightforward method involves the chlorination of the corresponding alcohol, Tetrahydro-2H-pyran-2-methanol.
Caption: General synthesis pathway for CMTHP.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Rationale: Thionyl chloride (SOCl₂) is a highly effective chlorinating agent for primary alcohols. The reaction proceeds via a chlorosulfite intermediate. The addition of a weak base like pyridine is crucial; it neutralizes the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
Methodology:
-
Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), charge Tetrahydro-2H-pyran-2-methanol (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM). Cool the flask to 0°C in an ice bath.
-
Reagent Addition : Slowly add pyridine (1.1 eq) to the stirred solution. Subsequently, add thionyl chloride (1.2 eq) dropwise via the dropping funnel, maintaining the temperature at 0°C. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression : After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup : Carefully quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction : Extract the aqueous layer twice more with DCM.
-
Washing : Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude product can be purified by vacuum distillation to yield pure this compound.[10][11]
Section 3: The Core Reactivity: A Hub for Functionalization
The synthetic utility of CMTHP hinges on the electrophilic nature of the carbon atom bonded to chlorine. As a primary alkyl halide, it is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[12][13] This allows for the straightforward introduction of the tetrahydropyranylmethyl moiety onto a wide array of nucleophiles.
Williamson Ether Synthesis: Accessing THP-Ethers
A cornerstone application of CMTHP is its use in the Williamson ether synthesis to form ethers, which are prevalent in pharmaceuticals and natural products.[14] The reaction involves an alkoxide or phenoxide nucleophile displacing the chloride ion.[12][15]
Caption: Workflow for the Williamson Ether Synthesis using CMTHP.
Experimental Protocol: Synthesis of a Phenolic THP-Ether
Rationale: This protocol details the synthesis of an ether from a generic phenol. Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol to generate the corresponding phenoxide in situ.[15] A polar aprotic solvent like dimethylformamide (DMF) is ideal for SN2 reactions as it solvates the cation (Na⁺) but not the nucleophilic anion (phenoxide), enhancing its reactivity.
Methodology:
-
Preparation : To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol (1.0 eq) and anhydrous DMF.
-
Deprotonation : Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH reacts violently with water, and hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, during which time the evolution of H₂ should cease.
-
Nucleophilic Substitution : Add this compound (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the disappearance of the phenol.
-
Quenching : Once complete, cool the flask to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction : Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing and Drying : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Grignard Reagent Formation and Subsequent Reactions
CMTHP can be converted into its corresponding Grignard reagent, (tetrahydropyran-2-yl)methylmagnesium chloride, by reacting it with magnesium metal. This transforms the electrophilic chloromethyl group into a potent carbon-based nucleophile, opening up a different dimension of reactivity.[16] This Grignard reagent can then react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds.[17][18]
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor – Oriental Journal of Chemistry [orientjchem.org]
- 3. CAS 18420-41-2: this compound [cymitquimica.com]
- 4. 2-(氯甲基)四氢吡喃 99% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. 18420-41-2|this compound|BLD Pharm [bldpharm.com]
- 10. 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2 [chemicalbook.com]
- 11. 2H-Pyran,2-(chloromethyl)tetrahydro | CAS#:18420-41-2 | Chemsrc [chemsrc.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. byjus.com [byjus.com]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Grignard Reaction [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes & Protocols: Strategic Synthesis of Tetrahydropyran Derivatives Utilizing 2-(Chloromethyl)tetrahydro-2H-pyran
Abstract
The tetrahydropyran (THP) scaffold is a privileged structural motif frequently encountered in a vast array of biologically active natural products and clinically approved pharmaceuticals.[1] Its prevalence stems from its ability to engage in crucial hydrogen bonding interactions and to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[2][3] This guide provides a comprehensive overview of synthetic strategies centered on 2-(chloromethyl)tetrahydro-2H-pyran, a versatile and commercially available building block.[4][5][6] We will explore its application in forming key chemical bonds through nucleophilic substitution reactions, offering researchers in drug discovery and medicinal chemistry a robust toolkit for incorporating the valuable THP moiety into novel molecular architectures.
The Strategic Importance of the Tetrahydropyran Moiety
The saturated six-membered oxygen-containing ring of tetrahydropyran is more than just a passive structural element. It is a key pharmacophore in numerous therapeutic agents, including antiviral, antitumor, and antibacterial drugs.[3][7][8] The ring's conformational flexibility and the oxygen atom's capacity as a hydrogen bond acceptor allow for precise and high-affinity interactions with biological targets. Consequently, the development of efficient and modular synthetic routes to functionalized THP derivatives is a paramount objective in modern medicinal chemistry.[9][10]
This compound emerges as an ideal starting material for this purpose. The primary chloride presents a reactive electrophilic site, primed for nucleophilic attack, while the THP ring remains stable under a variety of reaction conditions.[4] This allows for the direct and efficient installation of the THP-methyl group onto a wide range of molecular scaffolds.
Core Synthetic Applications: Nucleophilic Substitution
The primary mode of reactivity for this compound is the SN2 reaction. The chloromethyl group is an excellent electrophile, readily undergoing displacement by a diverse range of nucleophiles. This provides a straightforward and reliable method for forging new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
Figure 1: General synthetic utility of this compound.
Synthesis of THP Ethers via Williamson Ether Synthesis
The most common application is the synthesis of ethers through the Williamson ether synthesis.[11][12][13] This reaction involves the deprotonation of an alcohol or phenol to form a potent alkoxide or phenoxide nucleophile, which then displaces the chloride from the THP building block.
Causality Behind Experimental Choices:
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for generating the alkoxide. It irreversibly deprotonates the alcohol, driving the reaction forward, and the only byproduct is hydrogen gas. Alternatively, bases like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) can be used, particularly with more acidic phenols.[14]
-
Solvent: Polar aprotic solvents such as Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred. They effectively solvate the cation (e.g., Na⁺), leaving the alkoxide anion "naked" and highly nucleophilic, thereby accelerating the SN2 reaction rate.[13]
Figure 2: Mechanism of the Williamson ether synthesis for THP derivatives.
Table 1: Representative Conditions for Williamson Ether Synthesis
| Nucleophile (R-OH) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | NaH (1.1) | THF | 0 to 60 | 4-8 | >90 |
| Benzyl Alcohol | NaH (1.1) | DMF | 0 to 25 | 2-4 | >95 |
| 4-Chlorophenol | K₂CO₃ (2.0) | Acetonitrile | 80 (Reflux) | 12 | 85-95 |
| Cyclohexanol | NaH (1.2) | THF | 25 to 65 | 16 | 70-80 |
Synthesis of Nitrogen-Containing Derivatives
Direct reaction with primary or secondary amines, often in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the HCl byproduct, yields the corresponding N-substituted aminomethyl-THP compounds.
A more versatile strategy involves the synthesis of 2-(azidomethyl)tetrahydro-2H-pyran . This key intermediate is readily prepared by reacting this compound with sodium azide (NaN₃). The azide derivative serves as a stable precursor to the primary amine (via reduction, e.g., with H₂/Pd-C or LiAlH₄) and is a valuable partner in Huisgen 1,3-dipolar cycloaddition ("Click Chemistry") reactions to form triazoles, a common structural feature in pharmaceuticals.[9]
Synthesis of Thioethers and C-C Bonded Derivatives
Analogous to ether synthesis, thioethers are efficiently prepared by reacting this compound with a thiol in the presence of a base to form the more nucleophilic thiolate. For carbon-carbon bond formation, nucleophiles such as sodium cyanide can be used to introduce a nitrile group, which can be further elaborated into amines, carboxylic acids, or amides.
Validated Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) reacts violently with water and should be handled with extreme care under an inert atmosphere. Sodium azide (NaN₃) is highly toxic and can form explosive heavy metal azides.
Protocol 1: General Procedure for the Synthesis of a THP-Ether (Example: 2-((Phenoxymethyl)tetrahydro-2H-pyran)
-
Reagent Preparation:
-
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add anhydrous THF (40 mL).
-
Add phenol (1.0 g, 10.6 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
-
Alkoxide Formation:
-
Carefully add sodium hydride (60% dispersion in mineral oil, 0.47 g, 11.7 mmol, 1.1 equiv) portion-wise to the stirred solution.
-
Observation: Vigorous hydrogen gas evolution will be observed.
-
Allow the mixture to stir at 0 °C for 30 minutes after the gas evolution ceases, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
-
Nucleophilic Substitution:
-
Add this compound (1.57 g, 11.7 mmol, 1.1 equiv) dropwise to the freshly prepared sodium phenoxide solution via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Protocol 2: Synthesis of 2-(Azidomethyl)tetrahydro-2H-pyran
-
Reaction Setup:
-
In a 100 mL round-bottom flask, dissolve this compound (5.0 g, 37.1 mmol) in DMF (50 mL).
-
Add sodium azide (NaN₃, 3.6 g, 55.7 mmol, 1.5 equiv).
-
-
Reaction Execution:
-
Heat the stirred suspension to 70 °C and maintain for 12-16 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash thoroughly with water (4 x 50 mL) to remove residual DMF, followed by a final wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: Do not heat the crude azide to dryness on a rotary evaporator at high temperatures).
-
The resulting product is often of sufficient purity for subsequent steps. If necessary, it can be purified by vacuum distillation.
-
Conclusion
This compound is a powerful and economical building block for the facile introduction of the tetrahydropyran motif. The protocols detailed herein, particularly the robust Williamson ether synthesis and the formation of the versatile azide intermediate, provide reliable and scalable methods for synthesizing a diverse range of derivatives. These strategies empower researchers in drug discovery and development to rapidly generate novel chemical entities and explore the structure-activity relationships conferred by this important heterocyclic scaffold.
References
- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 18420-41-2: this compound [cymitquimica.com]
- 5. 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2 [chemicalbook.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for the construction of tetrahydropyran rings in the synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. youtube.com [youtube.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
Experimental protocol for nucleophilic substitution with 2-(Chloromethyl)tetrahydro-2H-pyran
An In-Depth Guide to Nucleophilic Substitution Reactions with 2-(Chloromethyl)tetrahydro-2H-pyran
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the application of this compound in nucleophilic substitution reactions. We will move beyond simple procedural lists to explore the underlying principles, mechanistic details, and practical considerations that ensure successful and reproducible outcomes.
Introduction: The Versatility of this compound
This compound is a valuable bifunctional reagent. Structurally, it comprises a primary alkyl chloride—an excellent electrophile for substitution reactions—appended to a tetrahydropyran (THP) ring. This THP moiety is a widely recognized acid-labile protecting group for alcohols.[1][2] Consequently, reactions with this substrate not only form new carbon-heteroatom bonds but also introduce the tetrahydropyranylmethyl (THPM) group, which can be considered a protected form of a hydroxymethyl group. Its utility spans the synthesis of a diverse range of molecules, including ethers, thioethers, amines, and azides, making it a staple in complex organic synthesis.
The Core Mechanism: A Classic SN2 Pathway
The reactions of this compound with nucleophiles proceed almost exclusively through a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] This is a direct consequence of its structure as a primary alkyl halide, which is sterically unhindered and thus highly accessible to nucleophilic attack.[5]
Pillars of the SN2 Mechanism:
-
Concerted Process: The formation of the new bond between the nucleophile and the carbon atom occurs simultaneously with the breaking of the carbon-chlorine bond. It is a single-step reaction with no intermediate.[3]
-
Backside Attack: The nucleophile attacks the electrophilic methylene carbon from the side opposite the chlorine leaving group.[6] This trajectory is necessary to allow for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl bond's lowest unoccupied molecular orbital (LUMO).
-
Kinetics: The reaction rate is dependent on the concentration of both the substrate, this compound, and the nucleophile.[5]
Caption: The SN2 reaction pathway for this compound.
Causality Behind Experimental Choices
A successful protocol is built on understanding why certain conditions are chosen. For this system, the choices are dictated by the requirements of the SN2 mechanism.
-
Solvent Selection: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone are the preferred media. These solvents effectively solvate the counter-ion (e.g., Na⁺, K⁺) of the nucleophile but poorly solvate the nucleophilic anion itself. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate.
-
Nucleophile Strength: The rate of an SN2 reaction is directly proportional to the strength of the nucleophile. Anionic nucleophiles (e.g., alkoxides, thiolates) are significantly more reactive than their neutral counterparts (alcohols, thiols). Therefore, reactions with neutral nucleophiles often require the addition of a base to generate the more potent anionic species in situ.
-
Base Selection: When a base is required, a non-nucleophilic strong base is ideal to deprotonate the pro-nucleophile without competing in the substitution reaction. Sodium hydride (NaH) is a common choice for deprotonating alcohols, as the only byproduct is hydrogen gas. Weaker bases like potassium carbonate (K₂CO₃) are often sufficient for more acidic species like thiols.
-
Temperature Control: While heating generally increases reaction rates (Arrhenius equation), it can also promote the competing E2 elimination pathway. However, because this compound is a primary halide, SN2 is heavily favored, and moderate heating (e.g., 50-80 °C) can be used to drive the reaction to completion in a reasonable timeframe without significant side-product formation.
-
Inert Atmosphere: For reactions involving highly reactive species like sodium hydride or other organometallics, maintaining an inert atmosphere (e.g., under Nitrogen or Argon) is critical. This prevents quenching of the reagents by atmospheric moisture and oxidation by oxygen.
Caption: A generalized experimental workflow for nucleophilic substitution.
Detailed Application Protocols
Safety First: this compound is a flammable liquid and causes skin and eye irritation.[7] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: O-Alkylation - Synthesis of an Ether
This protocol describes the synthesis of 2-((benzyloxy)methyl)tetrahydro-2H-pyran, a reaction analogous to the Williamson Ether Synthesis.[8]
| Materials & Reagents |
| Benzyl alcohol |
| Sodium hydride (NaH), 60% dispersion in mineral oil |
| This compound |
| Anhydrous N,N-dimethylformamide (DMF) |
| Diethyl ether |
| Saturated aqueous ammonium chloride (NH₄Cl) |
| Saturated aqueous sodium chloride (brine) |
| Anhydrous magnesium sulfate (MgSO₄) |
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the NaH with hexanes to remove the mineral oil and suspend it in anhydrous DMF.
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Add benzyl alcohol (1.0 eq) dropwise via syringe. Causality Note: The dropwise addition controls the rate of hydrogen gas evolution. The reaction is exothermic.
-
Stir the mixture at room temperature for 30 minutes until gas evolution ceases, indicating complete formation of sodium benzoxide.
-
Substitution: Add this compound (1.1 eq) dropwise to the solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure ether.
Protocol 2: S-Alkylation - Synthesis of a Thioether
This protocol details the synthesis of 2-((phenylthio)methyl)tetrahydro-2H-pyran. Thiolates are exceptionally good nucleophiles, often allowing for milder reaction conditions.[9]
| Materials & Reagents |
| Thiophenol |
| Potassium carbonate (K₂CO₃) |
| This compound |
| Acetone |
| Ethyl acetate |
| Water, Brine |
| Anhydrous sodium sulfate (Na₂SO₄) |
Procedure:
-
Setup: To a round-bottom flask with a magnetic stir bar, add thiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone. Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the acidic thiol.
-
Substitution: Add this compound (1.1 eq) to the stirring suspension.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 56 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The crude product can often be purified by flash column chromatography if necessary.
Protocol 3: N-Alkylation via Azide - Synthesis of a Primary Amine
Direct alkylation of amines can lead to over-alkylation.[10] A robust, two-step method to obtain a clean primary amine involves an azide intermediate.[11]
Step A: Synthesis of 2-(Azidomethyl)tetrahydro-2H-pyran
| Materials & Reagents |
| Sodium azide (NaN₃) |
| This compound |
| Dimethyl sulfoxide (DMSO) |
| Diethyl ether, Water, Brine |
| Anhydrous magnesium sulfate (MgSO₄) |
Procedure:
-
Setup: In a round-bottom flask, dissolve sodium azide (1.5 eq) in DMSO. Safety Note: Sodium azide is highly toxic. Handle with extreme care.
-
Substitution: Add this compound (1.0 eq) to the solution.
-
Reaction: Heat the mixture to 70 °C and stir for 12-16 hours.
-
Work-up: Cool the reaction, dilute with water, and extract several times with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate carefully under reduced pressure. The resulting alkyl azide is often used in the next step without further purification.
Step B: Reduction to 2-(Aminomethyl)tetrahydro-2H-pyran
| Materials & Reagents |
| 2-(Azidomethyl)tetrahydro-2H-pyran (from Step A) |
| Lithium aluminum hydride (LiAlH₄) |
| Anhydrous tetrahydrofuran (THF) |
| Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Fieser work-up |
Procedure:
-
Setup: To a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF and cool to 0 °C. Safety Note: LiAlH₄ reacts violently with water. Handle with extreme care.
-
Addition: Add a solution of the crude 2-(azidomethyl)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Work-up: Cool the mixture to 0 °C. Perform a Fieser work-up by sequentially and slowly adding water (X mL), then 15% aqueous NaOH (X mL), then water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Stir vigorously for 1 hour, then filter the slurry through a pad of Celite, washing the filter cake with THF or ethyl acetate.
-
Purification: Concentrate the filtrate to yield the primary amine, which can be purified by distillation or chromatography as needed.
Summary of Reaction Conditions
| Nucleophile Type | Example Nucleophile | Base | Typical Solvent | Temperature | Product |
| Oxygen | Benzyl alcohol | NaH | DMF, THF | 25-60 °C | Ether |
| Sulfur | Thiophenol | K₂CO₃, NaOH | Acetone, EtOH | 25-56 °C | Thioether |
| Nitrogen | Sodium Azide | None | DMSO, DMF | 60-80 °C | Azide |
| Nitrogen | Ammonia / Amine | None / Et₃N | EtOH, MeCN | 25-80 °C | Amine(s) |
References
- 1. benchchem.com [benchchem.com]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. ochem.as.uky.edu [ochem.as.uky.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. jackwestin.com [jackwestin.com]
- 9. US4267375A - Preparation of thioethers - Google Patents [patents.google.com]
- 10. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: Strategic Use of 2-(Chloromethyl)tetrahydro-2H-pyran for Hydroxyl Group Protection in Pharmaceutical Synthesis
Introduction: Navigating Functional Group Compatibility in Complex Synthesis
In the intricate pathways of multi-step pharmaceutical synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Protecting groups are indispensable tools that prevent unwanted side reactions, allowing chemists to perform transformations on other parts of a molecule with precision.[1] The hydroxyl group, ubiquitous in natural products and synthetic intermediates, is frequently a target for protection due to its acidic proton and nucleophilic character.
Among the arsenal of protecting groups for alcohols, the tetrahydropyranyl (THP) ether has long been valued for its low cost, ease of introduction, and robust stability under a wide range of non-acidic conditions.[2][3] Traditionally, THP ethers are installed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[4] However, this standard method is untenable for substrates containing acid-sensitive functionalities. Furthermore, the reaction of DHP with an alcohol creates a new chiral center, leading to a mixture of diastereomers that can complicate purification and characterization.[4]
This guide details an alternative and often superior strategy employing 2-(Chloromethyl)tetrahydro-2H-pyran . This reagent installs a tetrahydropyranylmethyl (THPM) ether, a close relative of the THP ether, but via a mechanism that circumvents the major drawbacks of the classical DHP method. It offers a critical advantage for synthetic routes involving delicate substrates, making it a highly valuable tool for researchers and drug development professionals.
Mechanistic Rationale: A Tale of Two Pathways
The choice of protecting group strategy is dictated by the overall synthetic plan and the compatibility of all functional groups present. Understanding the mechanistic differences between the DHP and this compound methods is key to making an informed decision.
A. The Conventional Route: Acid-Catalyzed Acetal Formation with DHP
The standard protection protocol involves the addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP) under acid catalysis (e.g., TsOH, PPTS). The mechanism proceeds via protonation of the DHP, creating a resonance-stabilized oxocarbenium ion. The alcohol then attacks this electrophilic intermediate, and subsequent deprotonation yields the THP ether, which is a mixed acetal.[2][5]
Key Limitations:
-
Acidic Conditions: Requires an acid catalyst, precluding its use with acid-labile groups (e.g., Boc, t-butyl esters, silyl ethers).[6][7]
-
Diastereomer Formation: Creates a new stereocenter at the C2 position of the pyran ring, complicating NMR analysis and potentially requiring chromatographic separation.[4]
B. The Strategic Alternative: Base-Mediated Etherification with this compound
The use of this compound fundamentally changes the installation chemistry from acid-catalyzed addition to a base-mediated nucleophilic substitution. This pathway is analogous to a classical Williamson ether synthesis.
The mechanism involves two discrete steps:
-
Deprotonation: The alcohol is treated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to quantitatively generate the corresponding alkoxide.
-
Nucleophilic Substitution (SN2): The resulting alkoxide anion acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group. This forms a stable ether linkage.
Causality and Strategic Advantages:
-
Avoidance of Acid: The reaction is performed under basic conditions, rendering it fully compatible with molecules containing acid-sensitive functionalities.
-
No New Stereocenter: The pyran ring of the reagent is already saturated and the ether linkage is formed on the exocyclic methyl group. This avoids the generation of diastereomers, simplifying product analysis and purification.
-
Robust Stability: The resulting tetrahydropyranylmethyl (THPM) ether exhibits a stability profile similar to that of a standard THP ether, being resistant to strong bases, organometallic reagents, hydrides, and many oxidizing conditions.[2][8]
Visualization of the Synthetic Workflow
The following diagram illustrates the complete process, from the initial alcohol substrate to the final deprotected product, highlighting the two key protocols described in this guide.
Caption: Workflow for THPM protection and deprotection.
Comparative Overview of Protection Strategies
The selection of a protection method is a critical decision in a synthetic campaign. The following table summarizes the key parameters for the conventional DHP method versus the this compound approach.
| Feature | Conventional Method (DHP) | Strategic Method (this compound) |
| Reagents | 3,4-Dihydro-2H-pyran, Acid Catalyst (TsOH, PPTS) | This compound, Base (NaH) |
| Reaction pH | Acidic | Basic |
| Mechanism | Electrophilic Addition / Acetal Formation | Nucleophilic Substitution (SN2) |
| Stereochemistry | Creates a new stereocenter (diastereomers) | No new stereocenter created |
| Substrate Scope | Intolerant of acid-sensitive groups | Ideal for acid-sensitive substrates |
| Deprotection | Acidic Hydrolysis (e.g., AcOH/H₂O)[9] | Acidic Hydrolysis (e.g., AcOH/H₂O)[10] |
| Key Advantage | Low cost of DHP reagent | Substrate compatibility, stereochemical purity |
| Key Disadvantage | Incompatible with acid-labile groups | Higher reagent cost, requires strong base |
Detailed Experimental Protocols
Safety Precaution: These protocols involve flammable solvents and moisture-sensitive reagents. All procedures should be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol. The reaction can be monitored by Thin Layer Chromatography (TLC).
Materials:
-
Primary alcohol substrate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (1.2 eq)[11]
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, septa, nitrogen line, and ice bath
Procedure:
-
Preparation: Add the primary alcohol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum and purge with nitrogen.
-
Solvent Addition: Add anhydrous THF via syringe to dissolve the alcohol (concentration typically 0.1-0.5 M).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise. Rationale: Adding the base slowly at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas.
-
Alkoxide Formation: Stir the suspension at 0 °C for 30 minutes. The formation of the sodium alkoxide is typically observed as the solution becomes a more homogenous slurry.
-
Reagent Addition: Slowly add this compound (1.2 eq) to the reaction mixture via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the consumption of the starting material by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and then brine. Rationale: The water wash removes inorganic salts and THF, while the brine wash helps to break any emulsions and further dry the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude THPM-protected alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
Protocol 2: Acid-Catalyzed Deprotection of the THPM Ether
This protocol describes a standard mild acidic hydrolysis to regenerate the alcohol.
Materials:
-
THPM-protected alcohol (1.0 eq)
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the THPM-protected alcohol (1.0 eq) in a 3:1:1 mixture of THF:AcOH:H₂O in a round-bottom flask. Rationale: This solvent system ensures miscibility of the organic substrate and the aqueous acid, facilitating hydrolysis.[4]
-
Heating: Heat the reaction mixture to 40-50 °C and stir for 2-8 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases, ensuring the complete neutralization of the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude alcohol can be purified by flash column chromatography if necessary.
Conclusion and Future Outlook
This compound is a powerful reagent for the protection of hydroxyl groups in contexts where traditional acid-catalyzed methods are unsuitable. By operating through a base-mediated Williamson ether synthesis, it provides a pathway that is orthogonal to many other protecting group strategies and avoids the common pitfall of diastereomer formation. This makes it an exceptionally valuable tool in the synthesis of complex, polyfunctional molecules central to modern drug discovery, including antiviral and anticancer agents.[12][13] As synthetic targets become increasingly complex, such strategic and selective methodologies will continue to be paramount for the efficient and successful development of new pharmaceutical entities.
References
- 1. tandfonline.com [tandfonline.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols [organic-chemistry.org]
- 11. 2-(氯甲基)四氢吡喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of thiosemicarbazones, hydrazinobenzothiazoles and arylhydrazones as anticancer agents with a potential to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of the Tetrahydropyran Moiety in Complex Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(chloromethyl)tetrahydro-2H-pyran and the related tetrahydropyranyl (THP) protecting group in the synthesis of natural products.
In the intricate field of natural product synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategy, known as the use of protecting groups, prevents unwanted side reactions and allows chemists to orchestrate complex molecular transformations with precision.[1][2][3] Among the arsenal of protecting groups for alcohols, the tetrahydropyranyl (THP) ether stands out for its reliability and versatility.[3][4]
While commonly introduced using 3,4-dihydro-2H-pyran (DHP), the overarching tetrahydropyran framework, as seen in molecules like this compound, is a cornerstone of this protective strategy. This compound itself is a reactive building block, featuring a chloromethyl group that can serve as an electrophile in nucleophilic substitution reactions, making it a valuable intermediate for introducing the tetrahydropyran motif.[5][6]
This guide provides a senior application scientist's perspective on the utility of the tetrahydropyran moiety, focusing on the formation and cleavage of THP ethers, their mechanistic underpinnings, and their critical application in the total synthesis of complex, biologically active natural products.
Part 1: The Tetrahydropyranyl (THP) Ether as a Robust Alcohol Protecting Group
The THP ether is classified as an acetal, formed by the reaction of an alcohol with a vinyl ether, typically DHP.[7][8] Its popularity stems from a favorable combination of stability and reactivity.
Key Characteristics of THP Ethers:
-
Ease of Formation: Readily formed under mild acidic conditions.[9]
-
Broad Stability: THP ethers are exceptionally stable under a wide range of non-acidic conditions, including exposure to strongly basic reagents (e.g., organolithiums, Grignards), hydrides, and many oxidizing and reducing agents.[4][10]
-
Mild Cleavage: The acetal linkage is sensitive to acid, allowing for facile deprotection under mild acidic hydrolysis conditions, often leaving other protecting groups intact.[4][7]
A notable drawback is that the reaction of DHP with a chiral alcohol creates a new stereocenter at the anomeric carbon (C2 of the pyran ring), potentially leading to a mixture of diastereomers.[4] This is often inconsequential as this stereocenter is removed upon deprotection, but it can complicate purification and spectral analysis.
Mechanism of THP Ether Formation (Protection)
The formation of a THP ether is an acid-catalyzed electrophilic addition of an alcohol to the double bond of 3,4-dihydro-2H-pyran (DHP).[11][12]
-
Protonation of DHP: The acid catalyst protonates the alkene of DHP, forming a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic at the carbon adjacent to the ring oxygen.[7][11]
-
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbon of the oxocarbenium ion, forming a new C-O bond.[11]
-
Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly incorporated alcohol oxygen, yielding the neutral THP ether and regenerating the acid catalyst.[7]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. medlifemastery.com [medlifemastery.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. CAS 18420-41-2: this compound [cymitquimica.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Application of 2-(Chloromethyl)tetrahydro-2H-pyran in medicinal chemistry
An In-Depth Technical Guide to the Application of 2-(Chloromethyl)tetrahydro-2H-pyran in Medicinal Chemistry
Authored by a Senior Application Scientist
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic application of this compound. We will move beyond a simple list of reactions to explore the causality behind its utility, providing field-proven insights into its role as a versatile synthetic building block. The protocols described herein are designed to be self-validating, incorporating key considerations for reaction setup, monitoring, and product characterization.
Core Concepts: Understanding the Utility of this compound
This compound (CAS No: 18420-41-2) is a bifunctional organic molecule featuring a stable tetrahydropyran (THP) ring and a reactive chloromethyl group.[][2][3] This unique combination makes it a valuable reagent in medicinal chemistry, not as a source for the traditional, acid-labile THP protecting group, but as a tool for introducing a stable tetrahydropyranylmethyl (THPM) moiety.
The THP ring is a privileged scaffold found in numerous natural products and pharmaceutical agents, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[4][5] The chloromethyl group, a primary alkyl halide, serves as a robust electrophilic handle for forming stable covalent bonds with a wide range of nucleophiles.
The primary utility of this reagent stems from the SN2 reactivity of the chloromethyl group. This allows for the covalent attachment of the THPM group to drugs, probes, or other molecules of interest, leveraging the desirable properties of the THP ring within a larger molecular architecture.
Key Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 18420-41-2 | [6][7] |
| Molecular Formula | C₆H₁₁ClO | [][2] |
| Molecular Weight | 134.60 g/mol | [][6][7] |
| Boiling Point | 53-54 °C at 12 mmHg | [6][7][8] |
| Density | 1.075 g/mL at 25 °C | [][6][7][8] |
| Refractive Index | n20/D 1.462 | [6][7][8] |
Strategic Applications in Medicinal Chemistry
Introduction of the THP Ring as a Stable Structural Motif
In drug design, the incorporation of cyclic ethers like the THP ring can be a strategic decision to modulate a compound's physicochemical profile. The THPM group, installed via this compound, can enhance aqueous solubility, provide a scaffold for further functionalization, and act as a hydrogen bond acceptor, potentially improving interactions with biological targets. Unlike traditional THP ethers formed from dihydropyran, the ether linkage in a THPM-modified compound (R-X-CH₂-THP, where X = O, S, N) is not an acetal and is therefore stable to the mild acidic conditions that would cleave a standard THP protecting group.[9]
Causality Behind Experimental Choices:
-
Reaction Type: The formation of the stable C-O, C-S, or C-N bond proceeds via a classical SN2 mechanism.
-
Base Selection: A strong, non-nucleophilic base (e.g., sodium hydride) is required to deprotonate the nucleophile (e.g., an alcohol or thiol), generating the corresponding anion which is a much more potent nucleophile for attacking the electrophilic chloromethyl group.
-
Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are ideal. They effectively solvate the cation (e.g., Na⁺) without interfering with the nucleophile, thus accelerating the SN2 reaction.
References
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound 99 18420-41-2 [sigmaaldrich.com]
- 7. 2-(氯甲基)四氢吡喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. echemi.com [echemi.com]
- 9. uwindsor.ca [uwindsor.ca]
Application Notes and Protocols for the Synthesis of a Praziquantel Intermediate Utilizing 2-(Chloromethyl)tetrahydro-2H-pyran for Hydroxyl Group Protection
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Navigating Functional Group Compatibility in Complex Synthesis with Tetrahydropyranyl Ethers
In the intricate landscape of multi-step organic synthesis, particularly within the realm of pharmaceutical development, the strategic masking and unmasking of reactive functional groups is paramount to achieving desired molecular architectures.[1] The hydroxyl group, a ubiquitous and highly reactive moiety, often necessitates temporary conversion into a less reactive form to prevent its interference with transformations occurring elsewhere in the molecule. The tetrahydropyranyl (THP) ether is a stalwart protecting group for alcohols, prized for its ease of installation, robust stability across a wide spectrum of non-acidic reaction conditions, and facile removal under mild acidic treatment.[2][3]
Typically, THP ethers are forged through the acid-catalyzed addition of an alcohol to 3,4-dihydro-2H-pyran (DHP).[3] While effective, this method can be unsuitable for substrates bearing acid-sensitive functional groups. An alternative, though less commonly documented, strategy employs 2-(chloromethyl)tetrahydro-2H-pyran. This reagent allows for the introduction of the THP protecting group under basic conditions via a Williamson ether synthesis.[4][5] This approach involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces the chloride from this compound in a bimolecular nucleophilic substitution (SN2) reaction.[4][6] This application note provides a detailed, step-by-step protocol for the synthesis of a key intermediate of Praziquantel, a critical anthelmintic drug,[7][8] showcasing the practical application of this compound as a protecting group.
The Synthetic Blueprint: A Step-by-Step Guide
The following protocol outlines a plausible and chemically sound synthetic route to a key precursor of Praziquantel, demonstrating the strategic use of this compound for the protection of a primary alcohol.
References
- 1. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Praziquantel synthesis - chemicalbook [chemicalbook.com]
Scale-Up Synthesis of 2-(Chloromethyl)tetrahydro-2H-pyran: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Versatile Role of 2-(Chloromethyl)tetrahydro-2H-pyran in Chemical Synthesis
This compound is a valuable heterocyclic building block in organic synthesis, primarily utilized in the introduction of the tetrahydropyranylmethyl group to various nucleophiles.[1][2] Its utility spans from academic research to the industrial production of pharmaceuticals and other fine chemicals, where it serves as a key intermediate. The chloromethyl group provides a reactive handle for nucleophilic substitution, while the tetrahydropyran ring imparts specific solubility and conformational properties to the target molecules.[3][4]
This guide provides a comprehensive overview of the critical considerations for transitioning the synthesis of this compound from the laboratory bench to a larger scale. We will delve into the underlying chemistry, process safety, and practical protocols necessary for a safe, efficient, and scalable manufacturing process.
Core Synthesis Strategy: The Prins-Type Cyclization
The most industrially viable route to this compound is the Prins-type reaction of 3,4-dihydro-2H-pyran (DHP) with a formaldehyde source, typically paraformaldehyde, in the presence of hydrogen chloride (HCl).[5][6] This reaction proceeds through a series of steps initiated by the acid-catalyzed generation of a key oxocarbenium ion intermediate.
Reaction Mechanism Overview
The reaction is initiated by the protonation of 3,4-dihydro-2H-pyran by HCl, which facilitates the addition of formaldehyde to form a hemiacetal intermediate. Subsequent dehydration under acidic conditions generates a reactive oxocarbenium ion. Intramolecular cyclization then occurs, followed by the trapping of the resulting carbocation by a chloride ion to yield the final product, this compound.
Caption: Simplified Prins-type reaction pathway for the synthesis of this compound.
Critical Scale-Up Considerations
Transitioning this synthesis to a larger scale introduces several challenges that must be carefully managed to ensure safety, efficiency, and product quality.
Thermochemistry and Reaction Control
The Prins reaction is known to be exothermic.[5][6] On a large scale, the heat generated can lead to a rapid increase in temperature and pressure, potentially resulting in a runaway reaction. Therefore, a thorough understanding of the reaction's thermal profile is paramount.
-
Reaction Calorimetry: It is highly recommended to perform reaction calorimetry studies to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is crucial for designing an adequate cooling system for the reactor and for establishing safe operating limits.
-
Reagent Addition Strategy: A controlled, semi-batch process where one of the reactants (typically 3,4-dihydro-2H-pyran or the HCl source) is added portion-wise or via a feed pump is essential. This allows for the rate of heat generation to be matched by the cooling capacity of the reactor, maintaining the desired reaction temperature.
Management of Gaseous Hydrogen Chloride
The use of gaseous HCl or concentrated hydrochloric acid presents significant handling challenges on a large scale.
-
Material Compatibility: The reactor and associated pipework must be constructed from materials resistant to corrosion by HCl, such as glass-lined steel or specialized alloys.
-
Off-Gas Management: An efficient off-gas scrubbing system is required to neutralize any unreacted HCl before it is vented to the atmosphere.
By-product Formation and Impurity Profile
Several side reactions can occur during the synthesis, leading to impurities that can complicate purification and affect the final product quality.
-
Dioxane Formation: The acid-catalyzed self-condensation of formaldehyde can lead to the formation of 1,3,5-trioxane and other polymeric species.
-
Bis-ether Formation: Reaction of the product with another molecule of 3,4-dihydro-2H-pyran can lead to the formation of bis-ether impurities.
-
Elimination Products: Under certain conditions, elimination of HCl from the product can occur, leading to the formation of unsaturated by-products.
Careful control of stoichiometry, temperature, and reaction time is crucial to minimize the formation of these by-products.
Work-up and Purification
-
Quenching: The reaction is typically quenched by the addition of a base, such as sodium bicarbonate or sodium hydroxide solution, to neutralize the excess acid. This step must be performed carefully to control the exotherm and any gas evolution.
-
Phase Separation: After quenching, the organic phase containing the product is separated from the aqueous phase.
-
Distillation: The final purification is typically achieved by fractional distillation under reduced pressure.[7] This is necessary to separate the product from unreacted starting materials, by-products, and the solvent. The distillation should be performed under an inert atmosphere to prevent degradation of the product.
Process Safety Management (PSM)
Given the use of flammable liquids and corrosive materials, a robust Process Safety Management (PSM) program is essential for the large-scale synthesis of this compound.[8][9][10]
Key elements of a PSM program for this process include:
-
Process Hazard Analysis (PHA): A systematic evaluation of the potential hazards associated with the process, including the consequences of potential failures and the safeguards in place to mitigate them.
-
Operating Procedures: Clear and detailed written procedures for all stages of the operation, including start-up, normal operation, shutdown, and emergency procedures.
-
Training: Comprehensive training for all personnel involved in the process on the operating procedures, the hazards of the chemicals involved, and the emergency response plan.
-
Mechanical Integrity: A program to ensure that all equipment used in the process is designed, installed, and maintained to prevent releases of hazardous chemicals.
Caption: Key elements of a Process Safety Management (PSM) workflow for chemical synthesis.
Hypothetical Large-Scale Synthesis Protocol
Disclaimer: This protocol is a hypothetical example based on established chemical principles and should be thoroughly tested and optimized at a smaller scale before being implemented on a large scale. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment.
Materials and Equipment:
-
Glass-lined reactor with overhead stirrer, temperature probe, and condenser
-
Addition funnel or feed pump
-
Scrubber system for HCl off-gas
-
Vacuum distillation apparatus
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| 3,4-Dihydro-2H-pyran | 84.12 | 84.1 | 1000 |
| Paraformaldehyde | 30.03 (as CH₂O) | 33.0 | 1100 |
| Hydrogen Chloride (gas) | 36.46 | As required | - |
| Toluene (solvent) | 92.14 | 500 | - |
| Sodium Bicarbonate | 84.01 | As required | - |
Procedure:
-
Reactor Setup: Charge the glass-lined reactor with toluene and paraformaldehyde. Begin agitation and cool the mixture to 0-5 °C.
-
HCl Sparging: Slowly bubble gaseous hydrogen chloride through the cooled suspension. Monitor the temperature closely and maintain it below 10 °C.
-
DHP Addition: Once the paraformaldehyde has largely dissolved, begin the slow, dropwise addition of 3,4-dihydro-2H-pyran to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature between 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 15-20 °C for 2-4 hours. Monitor the progress of the reaction by a suitable analytical method (e.g., GC).
-
Quenching: Once the reaction is complete, slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reactor to neutralize the excess HCl. Vent any evolved CO₂ through the scrubber.
-
Work-up: Stop the agitation and allow the layers to separate. Transfer the lower aqueous layer to a waste container. Wash the organic layer with brine.
-
Purification: Transfer the organic layer to a distillation apparatus. Remove the toluene under reduced pressure. The crude product is then purified by fractional vacuum distillation to yield this compound as a colorless liquid.
Quality Control
The quality of the final product should be assessed using a combination of analytical techniques:
-
Gas Chromatography (GC): To determine the purity of the product and to quantify any volatile impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify any unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Karl Fischer Titration: To determine the water content.
Conclusion
The scale-up synthesis of this compound is a well-established process based on the Prins-type reaction. However, careful consideration of the reaction exothermicity, the handling of hazardous materials, and the potential for by-product formation is essential for a safe and efficient manufacturing process. A robust Process Safety Management program is not just a regulatory requirement but a critical component of responsible chemical manufacturing. By implementing the principles and protocols outlined in this guide, researchers and drug development professionals can successfully navigate the challenges of scaling up this important chemical intermediate.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound 99 18420-41-2 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 18420-41-2|this compound|BLD Pharm [bldpharm.com]
- 5. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 6. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EP0572545B1 - Purification of cyclic ketene acetals - Google Patents [patents.google.com]
- 8. matec-conferences.org [matec-conferences.org]
- 9. dli.mn.gov [dli.mn.gov]
- 10. osha.gov [osha.gov]
Troubleshooting & Optimization
Technical Support Center: Grignard Reactions with 2-(Chloromethyl)tetrahydro-2H-pyran
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of (tetrahydro-2H-pyran-2-yl)methylmagnesium chloride. The formation of this Grignard reagent presents unique challenges due to the reactivity of the primary alkyl chloride and the presence of the tetrahydropyranyl (THP) protecting group. This document is designed to provide both diagnostic and procedural solutions to common experimental hurdles.
Section 1: Core Challenges & Reaction Overview
The Grignard reaction involving 2-(chloromethyl)tetrahydro-2H-pyran is a valuable method for creating a C-C bond, introducing the THP-methyl moiety as a nucleophile. However, its success hinges on overcoming two primary obstacles: the inertness of the C-Cl bond compared to its bromide or iodide counterparts, and the potential for side reactions that consume starting material and the desired product.
A successful reaction requires meticulous attention to anhydrous conditions, effective activation of the magnesium surface, and controlled addition of the alkyl chloride to suppress side reactions.
Visualizing the Core Reaction and Major Side Product
The diagram below illustrates the desired Grignard formation pathway versus the most common side reaction, Wurtz coupling.
Caption: Desired Grignard formation vs. Wurtz coupling side reaction.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
FAQ Set A: Reaction Initiation Failure
Question 1: My Grignard reaction won't start. The solution remains clear and there is no exotherm. What is the primary cause?
Answer: The most common cause of initiation failure is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[1][2] This layer is inert and prevents the magnesium metal from reacting with the alkyl chloride. For a successful reaction, this oxide layer must be disrupted to expose a fresh, reactive magnesium surface. Additionally, all reagents, solvents, and glassware must be scrupulously dry, as trace amounts of water will quench the Grignard reagent as it forms.[3][4]
Question 2: How can I effectively activate the magnesium to ensure the reaction initiates?
Answer: Several methods can be employed to activate the magnesium surface. The choice of method depends on the available reagents and equipment.
| Activation Method | Description | Pros | Cons |
| Iodine | A small crystal of iodine is added to the dry magnesium turnings. Gentle heating can be used to sublime the iodine, allowing it to etch the MgO layer.[1][5][6] The disappearance of the purple iodine color is an indicator of activation.[5] | Simple, visually easy to monitor.[5] | Can lead to iodinated byproducts. May not be sufficient for very unreactive chlorides. |
| 1,2-Dibromoethane (DBE) | A small amount of DBE is added to the magnesium. It reacts to form ethylene gas and MgBr₂, cleaning the metal surface.[1][6] The observation of bubbling (ethylene) confirms activation.[1] | Very effective; side products are innocuous.[1] | Introduces bromide ions into the reaction mixture. |
| Mechanical Activation | Vigorous stirring or grinding of the magnesium turnings in situ with a glass rod can physically break the oxide layer.[1] Sonication can also be used to achieve this.[6] | Avoids chemical activators. | Can be difficult to perform effectively in a sealed apparatus. May not be sufficient on its own. |
| Pre-formed Grignard | Adding a few drops of a previously prepared, active Grignard reagent can initiate the reaction.[1] | Highly effective. | Requires a stock of a separate Grignard reagent. |
| DIBAL-H | Diisobutylaluminium hydride can be used in catalytic amounts to activate the magnesium surface, often at lower temperatures.[5][7] | Very effective, even under dilute conditions, and also acts as a drying agent.[5][7] | Pyrophoric and requires careful handling. |
Question 3: I've activated the magnesium, but the reaction still fails to initiate upon adding the this compound. What else could be wrong?
Answer: If activation has been successful, consider the following:
-
Solvent Quality: The solvent (typically THF or diethyl ether) must be anhydrous.[8][9] Ether solvents are crucial as they coordinate with the magnesium center, stabilizing the Grignard reagent.[9] Use freshly distilled solvent from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagent Purity: The this compound should be pure and dry. Impurities can inhibit the reaction.
-
Insufficient Local Heating: Sometimes a gentle warming with a heat gun focused on the flask bottom is required to reach the initiation temperature. Once the reaction starts (indicated by cloudiness, bubbling, or a gentle reflux), the external heat source must be removed immediately, as the reaction is exothermic.[3]
FAQ Set B: Low Yields and Side Reactions
Question 4: My reaction initiated, but the final yield is very low, and I've isolated a significant amount of a higher-boiling byproduct. What is happening?
Answer: This is a classic sign of the Wurtz coupling reaction .[3][10] This side reaction occurs when a molecule of the newly formed Grignard reagent (R-MgCl) reacts with a molecule of the unreacted starting material (R-Cl) to form a dimer (R-R).[10][11] This process consumes both the starting material and the desired product, leading to low yields.
Question 5: How can I minimize the formation of the Wurtz coupling product?
Answer: Suppressing the Wurtz reaction is critical for achieving a good yield. The key is to control the reaction conditions to favor the reaction of the alkyl chloride with the magnesium surface over its reaction with the already-formed Grignard reagent.
-
Slow, Controlled Addition: Add the this compound, diluted in anhydrous THF, dropwise to the activated magnesium suspension.[10][11] This maintains a low concentration of the alkyl chloride in the reaction flask at all times, minimizing its chance to react with the Grignard reagent.
-
Temperature Control: The Grignard formation is exothermic.[3] Maintain a gentle reflux. If the reaction becomes too vigorous, it can create localized hot spots that accelerate the rate of Wurtz coupling.[11] Use an ice bath to moderate the reaction rate if necessary.
-
Sufficient Magnesium Surface Area: Ensure you are using a sufficient excess of magnesium with a high surface area (e.g., turnings, not a single chunk) to ensure the alkyl chloride is more likely to encounter magnesium than another Grignard molecule.[2][11]
FAQ Set C: Stability and Procedural Concerns
Question 6: Is the THP (tetrahydropyranyl) group stable under Grignard conditions?
Answer: Yes, the THP group, which is an acetal, is stable under the strongly basic conditions of Grignard reagent formation and reaction.[12][13][14] It is compatible with organometallic reagents.[13][14]
Question 7: I am concerned about the work-up. Will a standard acidic work-up cleave the THP group?
Answer: This is a valid concern. THP ethers are labile to acid.[12][13] A strong acid work-up (e.g., with HCl or H₂SO₄) can readily cleave the THP group, leading to the unprotected diol after work-up. To preserve the THP ether, a buffered quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is strongly recommended.[5] This provides a proton source to quench the magnesium alkoxide intermediate that is not acidic enough to remove the THP group.
Section 3: Experimental Protocols & Workflow
Protocol 1: Synthesis of (Tetrahydro-2H-pyran-2-yl)methylmagnesium chloride
This protocol outlines the key steps for successful formation of the Grignard reagent.
Materials:
-
Magnesium turnings (1.2 - 1.5 equivalents)
-
This compound (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Activator: Iodine (1 small crystal) or 1,2-Dibromoethane (a few drops)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
Caption: Step-by-step workflow for Grignard reagent synthesis.
Procedure:
-
Glassware Preparation: Assemble the three-neck flask with the stirrer, condenser (with inert gas inlet), and dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.[4][5]
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) into the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are seen. Stop heating and stir. The reaction is activated when the purple color fades.[6]
-
Initiation: Add a portion of the anhydrous THF to the activated magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.
-
Observation: The reaction may require gentle warming to initiate. Initiation is confirmed by the appearance of turbidity in the solution, spontaneous bubbling, and a noticeable exotherm.[3] If it does not start, refer to the troubleshooting guide.
-
Formation: Once the reaction is self-sustaining, immediately begin the dropwise addition of the remaining alkyl chloride solution at a rate that maintains a steady, gentle reflux. Use external cooling (e.g., a water bath) if the reaction becomes too vigorous.
-
Completion: After the addition is complete, continue to stir the mixture. The reaction is typically complete when most of the magnesium metal has been consumed. The resulting grey to brown solution is the Grignard reagent, which should be used immediately.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. byjus.com [byjus.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. quora.com [quora.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]
Technical Support Center: Optimizing Yields in Reactions with 2-(Chloromethyl)tetrahydro-2H-pyran
Welcome to the technical support center for 2-(Chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot reactions and optimize yields. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure the scientific integrity of your work.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis.[1][][3] Its utility stems from the presence of a reactive primary alkyl chloride attached to a stable tetrahydropyran ring. This combination allows for a variety of transformations, primarily through nucleophilic substitution at the chloromethyl group.[1] However, like any reactive chemical, its use can present challenges. This guide will walk you through troubleshooting common issues to enhance the success of your reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: General Handling and Stability
Q1: My reaction with this compound is giving a complex mixture of byproducts. Could the starting material be degrading?
A1: While this compound is generally stable, it can be susceptible to degradation under certain conditions. The tetrahydropyran ring, which is an acetal, is sensitive to acidic conditions and can undergo ring-opening.[4][5]
-
Causality: The presence of adventitious acid or moisture can catalyze the hydrolysis of the tetrahydropyran ring, leading to a variety of undesired side products.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize moisture.[6]
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric moisture and carbon dioxide.
-
Aprotic Solvents: Whenever possible, use aprotic solvents to avoid proton sources that can initiate ring opening.
-
Storage: Store this compound in a cool, dry place, tightly sealed to prevent hydrolysis.
-
Section 2: Nucleophilic Substitution Reactions
Nucleophilic substitution is one of the most common reactions performed with this compound.[1][7] The primary chloride is a good electrophile for S_N2 reactions.
Q2: My S_N2 reaction with a strong nucleophile is sluggish and giving low yields. What can I do to improve the reaction rate?
A2: A slow S_N2 reaction is often due to several factors, including solvent choice, temperature, and the nature of the nucleophile.
-
Causality: The rate of an S_N2 reaction is highly dependent on the solvent's ability to solvate the cation of the nucleophile without strongly solvating the nucleophile itself.
-
Troubleshooting:
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are ideal for S_N2 reactions as they effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[8]
-
Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be cautious as higher temperatures can also lead to side reactions. A modest increase (e.g., from room temperature to 50-60 °C) is a good starting point.
-
Phase-Transfer Catalysis: If your nucleophile is an anionic salt with low solubility in your organic solvent, consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the nucleophile into the organic phase.
-
Q3: I am observing the formation of an elimination byproduct in my substitution reaction. How can I minimize this?
A3: Elimination (E2) can compete with substitution (S_N2), especially with sterically hindered or strongly basic nucleophiles.
-
Causality: Strong bases can abstract a proton from the carbon adjacent to the chloromethyl group, leading to the formation of an alkene.
-
Troubleshooting:
-
Nucleophile Choice: If possible, use a less basic nucleophile that is still a good nucleophile (e.g., azide, cyanide).
-
Temperature Control: Lowering the reaction temperature generally favors substitution over elimination.
-
Steric Hindrance: If your nucleophile is sterically bulky, consider using a smaller, less hindered alternative if the synthesis allows.
-
Section 3: Grignard and Organometallic Reactions
The formation of a Grignard reagent from this compound followed by reaction with an electrophile is a common strategy for carbon-carbon bond formation.[9][10][11][12]
Q4: I am having trouble forming the Grignard reagent from this compound. The reaction won't initiate.
A4: The initiation of a Grignard reaction can be notoriously difficult.
-
Causality: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting. Additionally, trace amounts of water will quench the Grignard reagent as it forms.[12]
-
Troubleshooting:
-
Activate the Magnesium:
-
Crush the magnesium turnings under an inert atmosphere to expose a fresh surface.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to etch the surface of the magnesium.
-
-
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried, and use anhydrous ether or THF as the solvent.[6]
-
Initiation: A small amount of pre-formed Grignard reagent can be added to initiate the reaction.
-
Q5: My Grignard reaction is producing a significant amount of a dimeric byproduct (Wurtz coupling). How can I avoid this?
A5: The formation of a dimer is a common side reaction in the preparation of Grignard reagents from alkyl halides.
-
Causality: The newly formed Grignard reagent can react with the starting alkyl halide in a coupling reaction.
-
Troubleshooting:
-
Slow Addition: Add the solution of this compound to the magnesium suspension slowly to maintain a low concentration of the alkyl halide in the reaction mixture.
-
High Dilution: Performing the reaction under more dilute conditions can disfavor the bimolecular coupling reaction.[6]
-
Data Summary Table
| Issue | Potential Cause | Recommended Solution |
| Low Yield in S_N2 | Inappropriate solvent, low temperature | Use a polar aprotic solvent (DMF, DMSO); moderately increase temperature |
| Elimination Byproducts | Strongly basic/hindered nucleophile | Use a less basic nucleophile; lower reaction temperature |
| Failed Grignard Initiation | Magnesium oxide layer, moisture | Activate Mg with iodine/dibromoethane; ensure anhydrous conditions |
| Wurtz Coupling in Grignard | High concentration of alkyl halide | Slow addition of alkyl halide; use high dilution |
| Complex Byproduct Mixture | Acid-catalyzed ring opening | Use anhydrous, aprotic conditions; conduct under inert atmosphere |
Visualizing Reaction Pathways
Troubleshooting Nucleophilic Substitution
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
Grignard Reaction Optimization
Caption: Optimization strategies for Grignard reactions.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Azide
This protocol details a representative S_N2 reaction.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium azide (1.2 equivalents) and anhydrous dimethylformamide (DMF, 10 volumes).
-
Reaction: To the stirred suspension, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to 60 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and pour it into water. Extract the aqueous layer with diethyl ether (3 x 20 volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Optimized Grignard Reagent Formation and Reaction with Acetone
This protocol provides a method to form the Grignard reagent and subsequently use it in a reaction.
-
Grignard Formation:
-
Place magnesium turnings (1.1 equivalents) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.
-
Add a small crystal of iodine.
-
In a separate flask, prepare a solution of this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF, 5 volumes).
-
Add a small portion of the alkyl halide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.
-
Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional hour.
-
-
Reaction with Electrophile:
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of acetone (1.0 equivalent) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Quenching and Work-up:
-
Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the resulting tertiary alcohol by flash chromatography.
References
- 1. CAS 18420-41-2: this compound [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Identification of byproducts in synthesis using 2-(Chloromethyl)tetrahydro-2H-pyran
Welcome to the technical support center for syntheses involving 2-(chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and identify common byproducts encountered during their experiments. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your synthetic routes and the purity of your target molecules.
Introduction: The Versatility and Challenges of this compound
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of the tetrahydropyranylmethyl group. This moiety is often incorporated into molecules of pharmaceutical interest due to its favorable physicochemical properties. While the primary reaction pathway involves the nucleophilic substitution of the chloride, several side reactions can occur, leading to the formation of undesired byproducts. Understanding these potential side reactions is crucial for optimizing reaction conditions and simplifying purification processes.
This guide will address the most common issues encountered when using this compound, providing troubleshooting advice and detailed analytical protocols to help you identify and mitigate the formation of byproducts.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: I am seeing an unexpected peak in my GC/MS analysis with a mass corresponding to the loss of HCl from my starting material. What is this byproduct and how can I avoid it?
Answer: This byproduct is most likely 2-methylenetetrahydro-2H-pyran , the result of an elimination reaction.
-
Causality: Elimination reactions compete with the desired nucleophilic substitution, particularly when using strong or sterically hindered bases.[1][2] The base abstracts a proton from the carbon adjacent to the chloromethyl group, leading to the formation of a double bond and the elimination of hydrogen chloride.
-
Troubleshooting:
-
Choice of Base: If possible, use a weaker, non-hindered base to favor the SN2 substitution pathway over the E2 elimination pathway.[2] For example, potassium carbonate is often a better choice than potassium tert-butoxide for simple ether synthesis.
-
Temperature Control: Elimination reactions are often favored at higher temperatures.[1] Running your reaction at a lower temperature may help to minimize the formation of this byproduct.
-
Solvent Effects: The choice of solvent can also influence the reaction pathway. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions.
-
| Parameter | To Favor Substitution (Desired) | To Favor Elimination (Byproduct) |
| Base | Weaker, non-hindered (e.g., K₂CO₃, NaH) | Strong, hindered (e.g., KOtBu, DBU) |
| Temperature | Lower | Higher |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar or as dictated by base |
FAQ 2: My NMR spectrum shows a byproduct with a chemical shift consistent with a primary alcohol. What is this impurity?
Answer: You are likely observing (tetrahydro-2H-pyran-2-yl)methanol , the hydrolysis product of this compound.
-
Causality: Alkyl halides can undergo hydrolysis in the presence of water to form the corresponding alcohol. This can occur if your starting materials or solvents are not sufficiently dry, or if the reaction is worked up with an aqueous solution before the reaction is complete.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure that your solvents and reagents are rigorously dried before use. Employing standard techniques for running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.
-
Reaction Quenching: When quenching the reaction, ensure that the reaction has gone to completion before adding an aqueous solution.
-
FAQ 3: I have an unknown impurity that I suspect might be a ring-opened byproduct. Is this possible and what would it look like?
Answer: While less common under standard nucleophilic substitution conditions, ring-opening of the tetrahydropyran ring is a possibility, especially in the presence of strong Lewis acids.
-
Causality: Strong Lewis acids can coordinate to the oxygen atom of the tetrahydropyran ring, activating it towards nucleophilic attack and subsequent ring-opening.[3][4][5][6] If your reaction conditions employ strong Lewis acids (e.g., AlCl₃, TiCl₄), you might form linear byproducts. For example, nucleophilic attack by a chloride ion (if present) could lead to the formation of a di-chlorinated species.
-
Identification: The identification of such byproducts can be challenging. A combination of high-resolution mass spectrometry (HRMS) to determine the molecular formula and detailed 1D and 2D NMR spectroscopy would be necessary to elucidate the structure.
-
Mitigation: If you suspect ring-opening is occurring, consider using a milder Lewis acid or alternative catalytic systems that do not promote this side reaction.
Reaction Pathways Overview
The following diagram illustrates the intended reaction pathway and the potential side reactions when using this compound.
Caption: Reaction pathways for this compound.
Experimental Protocol: Identification of Byproducts by GC-MS
This protocol provides a general method for the analysis of a reaction mixture to identify the presence of the parent compound and potential byproducts.
Objective: To separate and identify the components of a reaction mixture where this compound was used as a starting material.
Materials:
-
Reaction mixture sample
-
Diethyl ether or ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
GC vials
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation:
-
Take a small aliquot (approximately 0.1 mL) of the crude reaction mixture.
-
Dilute the aliquot with 1 mL of diethyl ether or ethyl acetate.
-
Dry the solution over a small amount of anhydrous sodium sulfate.
-
Carefully transfer the dried solution to a GC vial.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
MS Detector:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: 35-350 amu.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify the retention times of the different components.
-
Examine the mass spectrum of each peak and compare it with a library of known spectra (e.g., NIST).
-
Expected Molecular Ions (M⁺):
-
This compound: m/z = 134/136 (characteristic 3:1 isotopic pattern for chlorine).
-
2-Methylenetetrahydro-2H-pyran: m/z = 98.
-
(Tetrahydro-2H-pyran-2-yl)methanol: m/z = 116.
-
Desired Product: Varies depending on the nucleophile used.
-
-
This guide provides a starting point for troubleshooting common issues in syntheses utilizing this compound. For further assistance, please do not hesitate to contact our technical support team.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from 2-(Chloromethyl)tetrahydro-2H-pyran Reactions
Welcome to the technical support center for reactions involving 2-(chloromethyl)tetrahydro-2H-pyran (CMTHP). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying products from this specific class of reactions. Unlike the more common acid-catalyzed protection using 3,4-dihydro-2H-pyran (DHP), the use of CMTHP proceeds under basic conditions via a Williamson ether synthesis. This distinction is critical and brings its own set of challenges and considerations during workup and purification.
This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter, ensuring the integrity and success of your experiments.
Part 1: The Reaction - Understanding the Williamson Ether Synthesis with CMTHP
The protection of an alcohol using CMTHP is a classic SN2 reaction. The process involves the deprotonation of the alcohol (R-OH) with a strong, non-nucleophilic base to form a potent nucleophile, the alkoxide (R-O⁻). This alkoxide then displaces the chloride from CMTHP to form the desired (tetrahydropyran-2-yl)methyl ether.
Key Reaction Components:
-
Electrophile: this compound (CMTHP)
-
Nucleophile: An alcohol, deprotonated in situ.
-
Base: Typically a strong hydride base like sodium hydride (NaH) or potassium hydride (KH).[1][2][3]
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is preferred to solvate the alkoxide without interfering in the reaction.[3]
Part 2: Troubleshooting the Protection Reaction
This section addresses the most common issues encountered during the ether formation step. Successful purification begins with a successful reaction.
Frequently Asked Questions (Reaction Stage)
Question 1: My reaction is sluggish or shows no conversion to the product. What are the likely causes?
Answer: This is a frequent issue, often pointing to one of three culprits: the base, the alcohol, or the presence of water.
-
Ineffective Deprotonation: The reaction cannot start until the alcohol is converted to its alkoxide.
-
Old/Inactive Base: Sodium hydride (NaH) can be oxidized over time. Use only fresh, free-flowing powder from a recently opened container. If your NaH is clumpy and gray, its activity may be compromised.
-
Insufficient Base: Ensure you are using at least a slight molar excess (e.g., 1.1-1.5 equivalents) of the base relative to the alcohol to drive the deprotonation to completion.
-
-
Contamination with Water: Hydride bases react violently and preferentially with water.[4] Any moisture in your glassware, solvent, or starting alcohol will consume the base, preventing deprotonation of your substrate. Always use flame-dried glassware under an inert atmosphere (Nitrogen or Argon) and anhydrous solvents.
-
Poor Solvent Choice: While THF is common, for less reactive or sterically hindered alcohols, a more polar solvent like DMF can accelerate the SN2 reaction by better solvating the sodium alkoxide intermediate.[3]
Question 2: My TLC shows multiple new spots, and my yield of the desired ether is low. What are these byproducts?
Answer: The primary competing pathway in a Williamson ether synthesis is the E2 elimination reaction.[1][5] The alkoxide is a strong base as well as a nucleophile. It can abstract a proton from the chloromethyl group of CMTHP, leading to an elimination side product.
-
To favor S
N2 over E2:-
Temperature Control: Form the alkoxide at 0 °C to control the initial exothermic deprotonation. While some reactions may require heating to proceed, running the SN2 displacement at the lowest effective temperature can minimize elimination.
-
Steric Hindrance: While CMTHP is a primary halide (favoring SN2), using a very bulky alcohol can create a sterically hindered alkoxide that acts more as a base than a nucleophile, favoring E2.[2]
-
Question 3: I observe gas evolution when adding my alcohol to the sodium hydride suspension. Is this normal?
Answer: Yes, this is a positive sign. The reaction between the alcohol and sodium hydride produces the sodium alkoxide and hydrogen gas (H₂).[1] The cessation of bubbling is often a good indicator that the deprotonation is complete and you are ready to add the CMTHP electrophile.
Troubleshooting Workflow: Low Product Yield
If you are facing low yields, follow this logical diagnostic workflow to identify and solve the problem.
References
How to avoid elimination side products with 2-(Chloromethyl)tetrahydro-2H-pyran
Welcome to the technical support center for 2-(chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered during its use: the formation of undesired elimination byproducts. As a primary alkyl halide, this compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. However, under certain conditions, the competing bimolecular elimination (E2) pathway can become significant, reducing the yield of your desired product.
This document provides in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols to help you optimize your reaction conditions and maximize your synthetic efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products when using this compound, and why do they form?
A1: The principal side product is 2-methylenetetrahydro-2H-pyran, which arises from an E2 elimination reaction. In this competing pathway, the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the chloromethyl group (the β-carbon). This occurs concurrently with the departure of the chloride leaving group, forming a double bond.
While SN2 reactions are generally favored for primary alkyl halides, the E2 pathway can be promoted by specific reaction conditions, primarily the use of strong or sterically hindered bases and elevated temperatures.[1][2][3][4]
Q2: My reaction is showing a significant amount of the elimination product. What is the most likely cause?
A2: The most common culprits for excessive elimination are, in order of likelihood:
-
High Reaction Temperature: Elimination reactions have a higher activation energy than substitution reactions and are more entropically favored because they produce more product molecules (alkene, salt, and conjugate acid of the base) from two reactant molecules.[5][6] Consequently, increasing the reaction temperature will always favor the elimination pathway more than the substitution pathway.[5][7][8]
-
Strong and/or Sterically Hindered Base: A strong base will more readily abstract a proton, promoting the E2 mechanism.[7][9][10] A sterically bulky base (e.g., potassium tert-butoxide) will find it physically difficult to approach the electrophilic carbon for an SN2 attack and will preferentially abstract a more accessible proton from the β-carbon.[2][11][12][13][14]
-
Choice of Solvent: While less impactful than temperature or base strength for a primary halide, the solvent plays a role. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions as they solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive for substitution.[1][15] Polar protic solvents can solvate the nucleophile itself, reducing its nucleophilicity and potentially favoring elimination.[15]
Q3: How does the structure of the nucleophile affect the SN2/E2 competition?
A3: The nucleophile's properties are critical. The key distinction is between nucleophilicity and basicity.
-
Nucleophilicity is a kinetic property describing the rate at which a species attacks an electrophilic carbon.
-
Basicity is a thermodynamic property describing the position of equilibrium in an acid-base reaction.
To favor the SN2 pathway, you should select a reagent that is a good nucleophile but a weak base .[9][16] For example, halides (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles but relatively weak bases, and will strongly favor substitution.[2] Conversely, reagents like hydroxide (HO⁻), alkoxides (RO⁻), and especially bulky alkoxides like tert-butoxide (t-BuO⁻) are strong bases and will significantly increase the proportion of the E2 elimination product.[9][17]
Troubleshooting Guide: Minimizing Elimination
This section provides actionable steps and protocols to suppress the formation of 2-methylenetetrahydro-2H-pyran and other elimination byproducts.
Issue 1: Elimination product is the major component.
This scenario suggests that the reaction conditions strongly favor the E2 pathway. A systematic adjustment of parameters is required.
Visualizing the Competing Pathways
The diagram below illustrates the choice your nucleophile/base (Nu:⁻) faces: the SN2 pathway (substitution) or the E2 pathway (elimination). Your goal is to create conditions that favor the blue arrow over the red one.
Caption: Competing Sₙ2 and E2 reaction pathways.
Troubleshooting Workflow
Follow this decision tree to diagnose and correct the issue.
Caption: Decision tree for troubleshooting elimination.
Parameter Optimization: A Quantitative Look
The following table summarizes the key experimental variables and their impact on the SN2 vs. E2 outcome.
| Parameter | Condition Favoring SN2 (Substitution) | Condition Favoring E2 (Elimination) | Rationale |
| Temperature | Low (e.g., 0°C to Room Temp)[1][18] | High (e.g., > 50°C, Reflux)[5][7] | Elimination has a higher activation energy and is entropically favored.[5][6] |
| Nucleophile/Base | Good Nucleophile, Weak Base (e.g., I⁻, Br⁻, RS⁻, N₃⁻, CN⁻)[2][9] | Strong, Sterically Hindered Base (e.g., t-BuOK, LDA)[2][14] | Strong bases readily abstract protons; bulky bases are sterically prevented from SN2 attack.[4][19][20] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone)[1][15] | Often less sensitive, but protic solvents can disfavor SN2. | Aprotic solvents enhance nucleophilicity by not solvating the nucleophile.[15][21] |
| Concentration | Higher Nucleophile Concentration[1][18] | Lower Nucleophile Concentration | SN2 is a bimolecular reaction, so its rate is dependent on nucleophile concentration.[22] |
Issue 2: Yields are acceptable, but purification is difficult due to the elimination byproduct.
Even a small percentage of elimination can complicate downstream processing. The goal here is fine-tuning.
Protocol: Optimized SN2 Reaction with an Oxygen Nucleophile
This protocol demonstrates the principles for reacting an alcohol (as its alkoxide) with this compound, a common application where elimination can be problematic if not controlled.
Objective: To maximize the yield of the ether product while minimizing the formation of 2-methylenetetrahydro-2H-pyran.
Materials:
-
Substrate Alcohol (R-OH)
-
This compound
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Nucleophile (Alkoxide):
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate alcohol (1.0 eq) dissolved in anhydrous DMF (approx. 0.5 M).
-
Cool the solution to 0°C using an ice-water bath.
-
Causality Check: Performing this step at 0°C controls the exothermic reaction of the alcohol with NaH and prevents potential side reactions.
-
Slowly add NaH (1.1 eq) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes or until hydrogen evolution ceases.
-
Expert Insight: Using a slight excess of a non-nucleophilic base like NaH ensures complete deprotonation of the alcohol without introducing a species that can directly cause elimination. This generates the nucleophile in situ under non-forcing conditions.
-
-
Substitution Reaction:
-
Re-cool the freshly prepared alkoxide solution to 0°C.
-
Add this compound (1.05 eq) dropwise via syringe over 5-10 minutes.
-
Causality Check: A low temperature is critical. This is the single most important factor for suppressing the E2 pathway.[5][6][8] Keeping the electrophile concentration low initially by adding it dropwise can also favor the desired reaction.
-
Allow the reaction to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Troubleshooting Note: If the reaction is sluggish at room temperature, consider letting it stir for an extended period (12-24h) before resorting to heating. If heating is absolutely necessary, do so gently (e.g., 40-50°C) and accept that some elimination product will likely form.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0°C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography. The elimination byproduct, being less polar, will typically elute before the desired ether product.
-
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. plutusias.com [plutusias.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. leah4sci.com [leah4sci.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. quora.com [quora.com]
- 19. digibuo.uniovi.es [digibuo.uniovi.es]
- 20. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Optimizing Reaction Rates of 2-(Chloromethyl)tetrahydro-2H-pyran
This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and enhance the reaction rates of 2-(Chloromethyl)tetrahydro-2H-pyran. As a primary alkyl chloride, its reactivity is predominantly governed by nucleophilic substitution principles. This document provides in-depth, field-proven insights to navigate experimental challenges and optimize outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is extremely slow. What is the most common cause?
The most frequent issue is a combination of a weak nucleophile and a non-optimal solvent. This compound is a primary alkyl halide, which strongly favors an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[1] This mechanism's rate is directly dependent on the concentration and strength of the nucleophile.[2][3] Using a strong, negatively charged nucleophile in a polar aprotic solvent is typically the most effective starting point.
Q2: Can this compound react via an S(_N)1 mechanism?
It is highly unlikely under typical synthetic conditions. The S(_N)1 mechanism proceeds through a carbocation intermediate.[4] Primary carbocations are inherently unstable, making the S(_N)1 pathway energetically unfavorable for primary halides like this one.[2] For an S(_N)1 reaction to occur, you would need conditions that strongly favor it, such as a very poor nucleophile (e.g., water, alcohol) and a polar protic solvent to stabilize the carbocation, but the rate would likely be impractically slow.[5]
Q3: What is the best type of solvent to use?
For the preferred S(_N)2 pathway, polar aprotic solvents are ideal.[2] Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) effectively solvate the counter-ion of the nucleophilic salt but do not form a strong solvation shell around the nucleophile itself, leaving it more "naked" and reactive.[6] Protic solvents (like water, methanol, ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity, thereby slowing the reaction.
Q4: How much does temperature affect the reaction rate?
Increasing the temperature generally increases the rate of both S(_N)1 and S(_N)2 reactions by providing the necessary activation energy. For a sluggish S(_N)2 reaction, gently heating the mixture (e.g., to 50-80 °C) can produce a significant rate enhancement. However, excessive heat can promote side reactions, such as elimination (E2), although this is less common for primary halides unless a very strong, sterically hindered base is used. Always monitor reaction progress (e.g., by TLC or LC-MS) to avoid product degradation.[6]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues with detailed causal analysis and corrective actions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Conversion | 1. Poor Nucleophilicity: The attacking species is a weak nucleophile (e.g., neutral amine, alcohol). | Solution: Convert the nucleophile to its more reactive conjugate base. For example, deprotonate an alcohol with a non-nucleophilic base like Sodium Hydride (NaH) to form the alkoxide. Rationale: S(_N)2 reaction rates are directly proportional to nucleophile strength. Anionic nucleophiles (e.g., RO⁻, CN⁻) are significantly more reactive than their neutral counterparts (ROH, HCN).[3] |
| 2. Inappropriate Solvent: A polar protic solvent (e.g., ethanol, water) is being used. | Solution: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. Rationale: Protic solvents solvate and stabilize the nucleophile through hydrogen bonding, reducing its energy and nucleophilicity. Aprotic solvents do not, leaving the nucleophile more reactive and available for backside attack.[2][5] | |
| 3. Steric Hindrance: The nucleophile is excessively bulky. | Solution: If possible, select a smaller, less sterically hindered nucleophile. Rationale: The S(_N)2 reaction proceeds via a crowded five-coordinate transition state.[4] Large, bulky nucleophiles increase the energy of this transition state, dramatically slowing the reaction rate.[1] | |
| Formation of Multiple Products / Low Yield | 1. Competing Elimination Reaction (E2): The nucleophile is also a strong, bulky base. | Solution: Use a less basic nucleophile if the chemistry allows. Lowering the reaction temperature can also favor substitution over elimination. Rationale: While primary halides are less prone to elimination, a strong and hindered base (e.g., potassium tert-butoxide) will preferentially act as a base rather than a nucleophile, leading to E2 byproducts. |
| 2. Side Reactions with Solvent: The solvent (e.g., an alcohol in a solvolysis reaction) is acting as a competing nucleophile. | Solution: Use a non-nucleophilic, polar aprotic solvent (DMF, DMSO). Rationale: If the intended nucleophile is weak and the solvent is nucleophilic (like methanol), solvolysis can become a significant competing reaction pathway. | |
| 3. Product or Reactant Degradation: Reaction time is too long or the temperature is too high. | Solution: Monitor the reaction closely using TLC or LC-MS to determine the point of maximum conversion before significant degradation occurs.[6] Consider running the reaction at a lower temperature for a longer duration. | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation/Insufficiency: A phase-transfer or other catalyst is being consumed or is poisoned. | Solution: Ensure all reagents and solvents are pure and dry.[6] If using a phase-transfer catalyst (like TBAB) for a biphasic reaction, ensure sufficient loading (typically 1-10 mol%). |
| 2. Reversible Reaction/Equilibrium: The leaving group (Cl⁻) is a sufficiently strong nucleophile under the reaction conditions to reverse the reaction. | Solution: Use a nucleophile that forms a more stable product. Alternatively, adding a halide scavenger (e.g., a silver salt like AgNO₃) can precipitate the chloride and drive the reaction forward, though this is an uncommon and often expensive solution. |
Understanding the Core Mechanism: S(_N)2 Dominance
The key to optimizing reactions with this compound is to create conditions that overwhelmingly favor the S(_N)2 pathway.
Caption: Preferred S(_N)2 pathway for this compound.
This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time the chloride leaving group departs.[4] The rate is dependent on the concentration of both the substrate and the nucleophile.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve slow reactions systematically.
Caption: Systematic workflow for troubleshooting slow reaction rates.
Optimized Protocol: Synthesis of 2-((Azidomethyl)tetrahydro-2H-pyran)
This protocol details a standard S(_N)2 reaction and highlights key optimization points. It serves as a template that can be adapted for other nucleophiles.
Reactants:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 - 1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium azide.
-
Expert Tip: Using a slight excess of the nucleophile (1.2-1.5 equivalents) ensures the substrate is the limiting reagent and helps drive the reaction to completion according to Le Châtelier's principle.
-
-
Solvent Addition: Add anhydrous DMF via syringe and stir to dissolve/suspend the sodium azide.
-
Expert Tip: Ensure the solvent is anhydrous. Water is a protic species that can solvate the nucleophile, reducing its reactivity.
-
-
Substrate Addition: Add this compound dropwise to the stirred suspension at room temperature.
-
Heating & Monitoring (Optimization Step):
-
Stir the reaction at room temperature and monitor its progress every 1-2 hours via Thin Layer Chromatography (TLC) or LC-MS.
-
If the reaction is slow after 4-6 hours, gently heat the mixture to 50-60 °C using an oil bath. Continue to monitor progress until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., Ethyl Acetate or Diethyl Ether).
-
Wash the organic layer several times with water to remove the DMF and any remaining sodium azide, followed by a wash with brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product via flash column chromatography on silica gel to obtain the pure 2-((Azidomethyl)tetrahydro-2H-pyran).
-
References
Common mistakes in handling 2-(Chloromethyl)tetrahydro-2H-pyran
Welcome to the technical support center for 2-(Chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use. By understanding the causality behind experimental choices, you can optimize your reactions, avoid common pitfalls, and ensure the integrity of your results.
Introduction to this compound
This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the tetrahydropyranylmethyl (THPM) group.[1] This moiety can serve as a protecting group for alcohols and phenols or as a linker in more complex molecular architectures. Its structure, combining a reactive chloromethyl group with a stable tetrahydropyran ring, offers unique synthetic possibilities. However, its handling and use in reactions are not without challenges. This guide will address common mistakes and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid and vapor. It is also a skin, eye, and respiratory irritant.[2] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3]
Q2: How should I properly store this compound?
A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents and strong bases, with which it is incompatible.[3]
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation is a suitable method for purification. The boiling point is reported as 53-54 °C at 12 mmHg.[2][4] However, care must be taken to avoid decomposition, especially if impurities that could catalyze degradation are present. Ensure the distillation apparatus is dry and, if necessary, perform the distillation under an inert atmosphere.
Q4: Is the ether linkage formed using this reagent stable?
A4: The resulting tetrahydropyranylmethyl ether is generally stable to a wide range of non-acidic conditions, including strongly basic conditions, organometallic reagents (at low temperatures), and hydrides.[2][5] However, it is susceptible to cleavage under acidic conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, focusing on the common Williamson ether synthesis application.
Problem 1: Low or No Yield in Williamson Ether Synthesis
You are attempting to synthesize a tetrahydropyranylmethyl ether by reacting this compound with an alcohol under basic conditions, but you observe a low yield or no product.
-
Insufficiently Strong Base: The Williamson ether synthesis requires the deprotonation of the alcohol to form a nucleophilic alkoxide.[6] If the base used is not strong enough to deprotonate the alcohol, the reaction will not proceed.
-
Steric Hindrance: this compound is a primary alkyl halide and is generally a good substrate for Sₙ2 reactions. However, if the alcohol is sterically hindered (secondary or tertiary), the competing E2 elimination reaction can become significant, leading to the formation of an alkene byproduct and reducing the yield of the desired ether.[6]
-
Solution: For sterically hindered alcohols, consider using milder reaction conditions (e.g., lower temperature) and a less-hindered base to favor substitution over elimination. If the reaction still fails, alternative synthetic routes to the desired ether may be necessary.
-
-
Reaction Temperature Too Low or Too High: The reaction rate is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. Conversely, if the temperature is too high, side reactions like elimination or decomposition may be favored.
-
Solution: The optimal temperature depends on the specific substrates and solvent. A good starting point for reactions with NaH in THF is 0 °C for the deprotonation step, followed by warming to room temperature or gentle heating (e.g., 40-60 °C) after the addition of this compound. Monitor the reaction by TLC to determine the optimal conditions.
-
-
Presence of Water: Alkoxide bases are highly reactive towards water. Any moisture in the reaction will consume the alkoxide and prevent it from reacting with the alkyl halide.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. If the alcohol starting material may contain water, consider drying it over molecular sieves prior to the reaction.
-
Problem 2: Product Decomposition During Purification
You have successfully synthesized your target ether, but you observe significant product loss or the formation of impurities during purification by silica gel column chromatography.
-
Acid-Sensitivity of the Product: The tetrahydropyranylmethyl ether product is an acetal and is sensitive to acid.[5] Standard silica gel can be slightly acidic and can catalyze the hydrolysis or decomposition of the product.
-
Solution:
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (e.g., 1-2% in the eluent), followed by flushing with the pure eluent until the eluting solvent is neutral.
-
Use Neutral or Basic Alumina: As an alternative to silica gel, consider using neutral or basic alumina for your column chromatography.
-
Alternative Purification Methods: If decomposition remains an issue, consider other purification techniques such as preparative thin-layer chromatography (prep-TLC) with neutralized silica, or distillation if the product is thermally stable and volatile.
-
-
-
Formation of Diastereomers: The reaction of this compound with a chiral alcohol will result in the formation of a mixture of diastereomers.[5] These diastereomers may have slightly different polarities, leading to broad or overlapping spots on TLC and difficult separation by column chromatography.
-
Solution:
-
Optimize Chromatography Conditions: Use a long column and a shallow solvent gradient to maximize the separation of the diastereomers.
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) on a chiral or achiral stationary phase may be necessary.[7]
-
Accept the Diastereomeric Mixture: If the subsequent steps of your synthesis do not require a single diastereomer, it may be more practical to proceed with the mixture and separate the isomers at a later stage.
-
-
Problem 3: Unexpected Side Products
You observe unexpected spots on your TLC plate that do not correspond to your starting materials or desired product.
-
Hydrolysis of this compound: If there is moisture in the reaction, this compound can hydrolyze to form (Tetrahydro-2H-pyran-2-yl)methanol.
-
Solution: As mentioned previously, ensure all reagents and solvents are anhydrous.
-
-
Elimination Byproduct: As discussed in Problem 1, E2 elimination can compete with the desired Sₙ2 reaction, especially with sterically hindered alkoxides. This would lead to the formation of 2-methylenetetrahydro-2H-pyran.
-
Solution: Use a less hindered base and milder reaction conditions.
-
-
Reaction with Solvent: In some cases, the alkoxide may react with the solvent if it is not sufficiently inert. For example, using an alcohol as a solvent will lead to a mixture of products.
-
Solution: Use an inert, aprotic solvent such as THF, DMF, or DMSO.
-
Experimental Protocols
General Procedure for Williamson Ether Synthesis
This protocol provides a general method for the synthesis of tetrahydropyranylmethyl ethers from an alcohol and this compound.
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add the alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and no nearby ignition sources.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add a solution of this compound (1.1 equiv) in anhydrous THF dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol. Gentle heating may be required for less reactive alcohols.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on neutralized silica gel.
| Parameter | Recommendation | Rationale |
| Base | NaH for unactivated alcohols; K₂CO₃ or Cs₂CO₃ for phenols | Ensures complete deprotonation to form the nucleophilic alkoxide.[4] |
| Solvent | Anhydrous THF or DMF | Aprotic solvents that are inert to the reaction conditions. |
| Temperature | 0 °C to room temperature (or gentle heating) | Balances reaction rate with minimizing side reactions. |
| Workup | Quench with saturated NH₄Cl | Safely neutralizes any unreacted NaH. |
| Purification | Column chromatography on neutralized silica gel | Prevents acid-catalyzed decomposition of the product. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Technical Support Center: Reactions Involving 2-(Chloromethyl)tetrahydro-2H-pyran
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)tetrahydro-2H-pyran. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the work-up procedures of your reactions. The following content is designed to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reproducible outcomes in your synthetic endeavors.
Introduction to this compound in Synthesis
This compound is a valuable reagent in organic synthesis, often employed to introduce the tetrahydropyranylmethyl (THPM) protecting group onto alcohols, phenols, and other nucleophiles. The THPM group offers an alternative to the more common tetrahydropyranyl (THP) ether, with differing stability and steric properties. However, like any reaction, those involving this reagent can present unique work-up challenges. This guide is here to help you navigate them.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete, but I'm unsure about the best quenching procedure. What are my options?
A1: The choice of quenching agent depends on the nature of your reaction. For reactions where a strong base such as sodium hydride (NaH) was used to deprotonate a nucleophile, a careful quench is crucial.
-
For robust products: A slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C is a standard and effective method.
-
For acid-sensitive products: If your product contains other acid-labile groups, it is best to avoid acidic quenching agents like NH₄Cl. In such cases, a neutral quench with water is preferable.
Q2: I'm observing an emulsion during my aqueous work-up. How can I resolve this?
A2: Emulsion formation is a common issue, particularly when residual polar aprotic solvents like DMF or DMSO are present.
-
Brine Wash: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
Solvent Addition: Adding more of the organic extraction solvent can sometimes resolve the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or a phase separator can be effective.
Q3: How can I efficiently remove unreacted this compound from my crude product?
A3: Unreacted this compound can often be removed by standard purification techniques.
-
Column Chromatography: Silica gel chromatography is typically effective. The relatively nonpolar nature of this compound allows it to be eluted with nonpolar solvent systems (e.g., hexane/ethyl acetate mixtures).
-
Distillation: If your product is non-volatile, residual this compound (boiling point: 53-54 °C at 12 mmHg) can sometimes be removed under reduced pressure, though care must be taken to avoid co-distillation with your product.
Q4: I suspect my product is partially hydrolyzing back to the starting alcohol during work-up. What could be the cause and how can I prevent it?
A4: The ether linkage formed is an acetal, which is susceptible to acidic hydrolysis.[1][2]
-
Cause: Unintentional exposure to acidic conditions during the work-up is the most likely cause. This can happen if an acidic quenching agent was used, or if the extraction solvent is contaminated with acid.
-
Prevention:
-
Use a neutral or slightly basic quench (e.g., water or a saturated aqueous solution of sodium bicarbonate).
-
Ensure all glassware is clean and free of acidic residues.
-
Wash the organic layer with a dilute basic solution (e.g., 5% aqueous NaHCO₃) to neutralize any trace acidity.
-
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product
Low yields can stem from incomplete reaction, side reactions, or product loss during work-up.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Deprotonation | Ensure your base is fresh and of high purity. Consider using a stronger base or a different solvent system. | Incomplete deprotonation of the nucleophile will lead to a lower concentration of the active nucleophile, slowing down the reaction. |
| Side Reactions | Run the reaction at a lower temperature. Monitor the reaction closely by TLC or LC-MS to avoid the formation of by-products over extended reaction times. | Higher temperatures can promote side reactions, such as elimination or decomposition. |
| Product Loss During Extraction | Perform multiple extractions with a smaller volume of solvent. If the product has some water solubility, consider back-extraction of the combined aqueous layers. | The partition coefficient of your product between the organic and aqueous phases dictates the efficiency of a single extraction. Multiple extractions are more efficient. |
| Premature Deprotection | Maintain neutral or slightly basic conditions throughout the work-up.[3][4] | The THPM ether is an acetal and is labile to acid.[1][2] |
Issue 2: Unexpected By-products Observed in NMR/LC-MS
The presence of unexpected by-products can complicate purification and reduce the overall yield.
| Potential By-product | Plausible Cause | Mitigation Strategy |
| 5-Hydroxypentanal | Hydrolysis of the tetrahydropyran ring under acidic conditions.[2] | Maintain strictly neutral or basic conditions during work-up and purification. |
| Di-alkylated Product | If the nucleophile has multiple reactive sites, over-alkylation can occur. | Use a limiting amount of this compound and add it slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Reaction Using NaH
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of deionized water until gas evolution ceases.
-
Add additional water to dissolve any inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Work-up for Acid-Sensitive Products
-
Cool the reaction mixture to 0 °C.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Proceed with extraction as described in Protocol 1, steps 3-8.
Visualizing the Work-up Workflow
A logical approach to the work-up is crucial for success. The following diagram illustrates a general decision-making workflow for the work-up of reactions involving this compound.
Caption: Decision workflow for work-up procedures.
Mechanistic Insight: Acid-Catalyzed Deprotection
Understanding the mechanism of cleavage is key to preventing it during work-up.
Caption: Simplified mechanism of acid-catalyzed deprotection.
This technical support guide is intended to be a living document. As new challenges and solutions emerge in the field, we will continue to update and expand this resource. We are confident that with careful attention to the principles outlined here, you will be able to successfully navigate the work-up of your reactions involving this compound.
References
Technical Support Center: Analysis of 2-(Chloromethyl)tetrahydro-2H-pyran Reaction Mixtures
Welcome to the technical support center for the analysis of reaction mixtures containing 2-(chloromethyl)tetrahydro-2H-pyran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses. Our goal is to equip you with the expertise to overcome common analytical challenges, ensure data integrity, and accelerate your research.
Introduction
This compound is a key synthetic intermediate whose purity and reaction progress must be carefully monitored. Due to its reactive chloromethyl group and ether linkage, this compound can be susceptible to degradation and may present unique challenges during analysis. This guide provides practical, field-tested solutions and detailed protocols to ensure accurate and reproducible results.
Part 1: Troubleshooting Guide for TLC and GC-MS Analysis
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Thin-Layer Chromatography (TLC) Troubleshooting
Question 1: My spots are streaking or appearing as elongated bands on the TLC plate. What is causing this and how can I fix it?
Answer: Spot streaking is a common issue that can obscure results and make Rf calculation unreliable. The primary causes and their solutions are:
-
Sample Overloading: Applying too much sample to the TLC plate is a frequent cause of streaking.[1][2][3] The stationary phase becomes saturated, leading to a continuous band rather than a discrete spot.
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, it will have a very high affinity for your compound, causing it to move up the plate as a streak rather than a compact spot. Conversely, a mobile phase that is not polar enough may result in the compound streaking at the baseline.
-
Solution: Adjust the polarity of your mobile phase. For this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a moderately polar solvent like ethyl acetate or diethyl ether. Try varying the ratio, for example, starting with 9:1 Hexanes:Ethyl Acetate and gradually increasing the proportion of ethyl acetate.
-
-
Compound Instability on Silica Gel: Silica gel is acidic and can cause acid-sensitive compounds to decompose during chromatography, resulting in streaks.[1][4] The tetrahydropyran ring can be susceptible to acid-catalyzed ring-opening or other rearrangements.[5][6]
-
Solution 1: Add a small amount (0.1–1%) of a basic modifier like triethylamine to your mobile phase to neutralize the acidic sites on the silica gel.[1]
-
Solution 2: Perform a 2D TLC to check for stability. Spot your sample in one corner of a square TLC plate, run it in one direction, dry the plate, rotate it 90 degrees, and run it in a second dimension with the same mobile phase. If the compound is stable, the spot will be on the diagonal. Decomposition products will appear off the diagonal.[4]
-
Question 2: I've run my TLC, but I can't see any spots. What should I do?
Answer: The inability to visualize spots can be frustrating. Here are the likely reasons and how to address them:
-
Non-UV Active Compound: this compound lacks a strong chromophore, so it will not be visible under a standard 254 nm UV lamp unless your starting materials or impurities are UV-active.[1]
-
Solution: Use a chemical stain for visualization. A permanganate (KMnO4) stain is excellent for detecting compounds with functional groups that can be oxidized, such as the ether in your target compound. A p-anisaldehyde stain can also be effective, often giving colored spots with oxygen-containing compounds upon heating.[7]
-
-
Sample Too Dilute: The concentration of your compound on the plate may be below the detection limit of your visualization method.[1][2]
-
Compound Volatility: The compound may have evaporated from the plate during elution or drying.[1] this compound has a relatively low boiling point (53-54 °C at 12 mmHg), so this is a possibility, especially if the plate is heated excessively for visualization.[8]
-
Solution: Visualize the plate immediately after elution and drying at room temperature. Avoid excessive heating when using a stain.
-
Question 3: My Rf values are inconsistent between runs. How can I improve reproducibility?
Answer: Reproducibility is key for reliable analysis. Inconsistent Rf values are often due to variations in experimental conditions:
-
Chamber Saturation: An unsaturated TLC chamber allows the mobile phase to evaporate from the plate surface as it ascends, which changes the mobile phase composition and affects Rf values.[9]
-
Solution: Always line your TLC chamber with filter paper saturated with the mobile phase and allow it to equilibrate for at least 5-10 minutes before inserting your plate. This ensures the chamber atmosphere is saturated with solvent vapors.
-
-
Solvent System Changes: Using a mobile phase that has been used for several runs can lead to changes in its composition due to the differential evaporation of its components.[2]
-
Solution: Always use a fresh mobile phase for each TLC run.[2]
-
-
Temperature Fluctuations: Temperature can affect solvent viscosity and partitioning behavior, leading to changes in Rf values.
-
Solution: Conduct your TLC analyses in a temperature-controlled environment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question 1: I'm seeing peak tailing for my this compound peak. What is the cause?
Answer: Peak tailing in GC is often a sign of active sites in the system that interact unfavorably with the analyte.[10][11]
-
Active Sites in the Inlet Liner: The glass inlet liner can have active silanol groups that form hydrogen bonds with the oxygen atom of the tetrahydropyran ring, causing tailing.
-
Column Contamination or Degradation: The front end of the GC column can become contaminated with matrix components, or the stationary phase can degrade due to oxygen exposure at high temperatures.[10][12]
-
Solution: Trim the first 15-20 cm from the front of the column. This removes the most contaminated section and can often restore peak shape. If tailing persists, the column may need to be replaced.[13]
-
-
Incorrect Column Installation: If the column is not installed correctly in the inlet or the detector, it can create dead volume, leading to peak broadening and tailing.[14]
-
Solution: Reinstall the column according to the manufacturer's instructions, ensuring a clean, square cut and the correct insertion depth.
-
Question 2: I am observing extra peaks in my chromatogram that are not my starting material or product. Where are they coming from?
Answer: These "ghost peaks" can arise from several sources:
-
Septum Bleed: Over-tightening the septum nut can cause small particles of the septum to enter the inlet, which then elute as broad peaks, especially during a temperature ramp.[10][14]
-
Solution: Use a high-quality, low-bleed septum and do not over-tighten the nut. Replace the septum regularly as part of routine maintenance.[14]
-
-
Carryover from Previous Injections: If a previous sample was highly concentrated, residues can remain in the syringe or inlet and be injected with the next sample.[13]
-
Solution: Run a solvent blank to confirm carryover. If present, clean the syringe and increase the number of solvent washes between injections. You may also need to bake out the inlet and column at a high temperature.
-
-
Analyte Degradation: this compound may degrade in the hot GC inlet, especially if there are active sites or if the temperature is too high. The tetrahydropyran ring can undergo thermal decomposition.[15] The chloromethyl group can also be reactive.
-
Solution: Lower the inlet temperature. Ensure all components of the inlet (liner, seals) are inert. Check for potential degradation pathways, such as hydrolysis to the corresponding alcohol (2-(hydroxymethyl)tetrahydro-2H-pyran) if water is present in the sample.
-
Question 3: My sensitivity has decreased, and my peaks are smaller than expected. What should I investigate?
Answer: A loss in sensitivity can be gradual or sudden and points to a few potential issues:
-
Leak in the System: A leak in the carrier gas line or at the injector can reduce the amount of sample reaching the column and detector.[12]
-
Solution: Use an electronic leak detector to systematically check all fittings from the gas source to the detector.
-
-
Contaminated Ion Source: The MS ion source will become contaminated over time, leading to a reduction in ionization efficiency and, consequently, lower signal intensity.[14]
-
Solution: Follow the manufacturer's procedure for cleaning the ion source. A visual inspection of the tune report can often indicate a dirty source (e.g., high mass peaks showing poor abundance or peak shape).
-
-
Incorrect Column Installation in the MS: If the column is inserted too far into the MS source, it can disrupt the ion optics and reduce sensitivity. If it is not inserted far enough, analytes can interact with the heated transfer line, causing peak tailing and signal loss for active compounds.[10]
-
Solution: Carefully reinstall the column into the MS transfer line according to the instrument's specifications.[10]
-
Part 2: Frequently Asked Questions (FAQs)
TLC FAQs
-
What is a good starting mobile phase for analyzing this compound?
-
A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The optimal ratio will depend on the other components in your reaction mixture. The goal is to achieve an Rf for your product between 0.2 and 0.4 for the best separation.[16]
-
-
Which visualization agent is best for this compound?
-
Since it is not UV-active, a potassium permanganate (KMnO4) stain is highly effective. It reacts with the ether linkage, appearing as a yellow spot on a purple background. P-anisaldehyde stain is also a good option. Iodine chambers are a general-purpose choice but may result in spots that fade quickly.[7]
-
GC-MS FAQs
-
What type of GC column should I use?
-
A standard, non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is an excellent choice. These columns provide good resolution for a wide range of compounds and are robust. A 30-meter column with a 0.25 mm internal diameter and 0.25 µm film thickness is a standard configuration.[10]
-
-
What are the expected mass fragments for this compound (MW: 134.60 g/mol )?
-
While a library spectrum may not be available, we can predict the fragmentation pattern. The molecular ion [M]+• at m/z 134 (containing 35Cl) and 136 (containing 37Cl) in an approximate 3:1 ratio might be weak or absent. Key fragments would likely arise from:
-
Loss of the chloromethyl radical (•CH2Cl): m/z 85. This is often a prominent peak for tetrahydropyrans.
-
Loss of HCl: m/z 98.
-
Ring-opening and subsequent fragmentation leading to smaller ions.
-
-
-
Can this compound be derivatized for analysis?
-
Yes, derivatization can be useful, especially for complex matrices. For instance, reaction with a nucleophile to displace the chloride could create a less volatile or more easily ionizable derivative. However, for routine reaction monitoring, direct injection is typically sufficient and preferred for its simplicity. A study showed that alcohols can be derivatized with 3,4-dihydro-2H-pyran for GC-MS analysis, a reaction mechanistically related to the synthesis of your compound's class.[17]
-
Part 3: Experimental Protocols and Data
Protocol 1: Standard TLC Analysis
-
Plate Preparation: Use a pencil to gently draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material, co-spot (starting material and reaction mixture), and reaction mixture.[16]
-
Sample Application: Using a capillary spotter, apply a small spot of each sample to the origin line in the appropriate lane.
-
Elution: Place the spotted TLC plate in a chamber containing the mobile phase (e.g., 8:2 Hexanes:Ethyl Acetate), ensuring the solvent level is below the origin line. The chamber should be sealed and pre-saturated with solvent vapors. Allow the solvent to elute until it is about 1 cm from the top of the plate.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and dry it in a fume hood. Visualize the spots using a suitable stain (e.g., dip into a KMnO4 solution).
-
Analysis: Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.[16]
Protocol 2: Standard GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane) to an approximate concentration of 1 mg/mL.
-
GC-MS Conditions:
-
Injector: 250 °C, Split mode (e.g., 20:1 split ratio)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C
-
MS Source: 230 °C
-
MS Quadrupole: 150 °C
-
Scan Range: m/z 40-400
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Identify peaks based on their retention times and mass spectra. Compare the spectrum of the product peak with predicted fragmentation patterns.
Data Presentation
Table 1: Typical TLC Rf Values
| Compound | Mobile Phase (Hexanes:EtOAc) | Approximate Rf | Visualization |
| Starting Aldehyde (example) | 8:2 | 0.5 | UV, KMnO4 |
| This compound | 8:2 | 0.6 | KMnO4 |
| By-product Alcohol | 8:2 | 0.2 | KMnO4 |
Table 2: Key GC-MS Data Points
| Compound | Typical Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~8.5 | 136, 134, 99, 85 |
| Tetrahydro-2H-pyran-2-methanol | ~7.9 | 116, 101, 85, 83 |
Part 4: Visualization with Graphviz
To better illustrate the analytical workflow and potential issues, the following diagrams have been generated.
Caption: Troubleshooting logic for common TLC issues.
Caption: Standard GC-MS workflow and common problem points.
References
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Chromatography [chem.rochester.edu]
- 5. The stereodivergent formation of 2,6-cis and 2,6-trans-tetrahydropyrans: experimental and computational investigation of the mechanism of a thioester oxy-Michael cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound 99 18420-41-2 [sigmaaldrich.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. youtube.com [youtube.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Alcohol Protection: 2-(Chloromethyl)tetrahydro-2H-pyran vs. Other Alkylating Agents
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired chemical transformations. For the hydroxyl group, one of the most ubiquitous and reactive functionalities, a diverse arsenal of protecting groups has been developed. This guide provides a detailed comparison of 2-(Chloromethyl)tetrahydro-2H-pyran, a reagent for introducing the tetrahydropyranyl (THP) protecting group, with other common classes of alkylating agents used for alcohol protection. We will delve into their mechanisms, stability profiles, and the practical nuances of their application, supported by experimental protocols.
Introduction to Alcohol Protection
The acidic proton and nucleophilic oxygen of alcohols can interfere with a wide range of reactions, including those involving organometallics, strong bases, and certain oxidizing and reducing agents.[1][2] Protecting groups temporarily mask the hydroxyl functionality, rendering it inert to specific reaction conditions.[3] An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups within the molecule.[4]
The Tetrahydropyranyl (THP) Group
The tetrahydropyranyl (THP) ether is a widely used acetal-type protecting group for alcohols.[5][6] It is typically introduced by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[7][8] this compound serves as a useful reagent in organic synthesis, although the DHP route is more common for THP ether formation.[9][10]
Mechanism of Protection (via DHP): The reaction proceeds via protonation of the dihydropyran double bond to form a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the THP ether.[6][11]
dot digraph "THP_Protection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial"];
} enddot Caption: Mechanism of THP ether formation.
THP ethers are valued for their stability to a broad range of conditions, including strong bases, organometallic reagents (e.g., Grignards, organolithiums), hydrides, and many oxidizing and reducing agents.[5][12] However, a significant drawback is the introduction of a new stereocenter, which can lead to a mixture of diastereomers if the alcohol is chiral.[5]
Deprotection: The key feature of the THP group is its lability under acidic conditions.[6] Deprotection is readily achieved by acidic hydrolysis, regenerating the alcohol.[7][11]
Comparative Analysis of Alkylating Agents for Alcohol Protection
The selection of a protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. Here, we compare THP ethers with three other major classes of alcohol protecting groups: silyl ethers, benzyl ethers, and methoxymethyl (MOM) ethers.
| Protecting Group | Common Reagent(s) | Protection Conditions | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Tetrahydropyranyl (THP) Ether | 3,4-Dihydropyran (DHP), p-TsOH | Acidic (e.g., p-TsOH, PPTS)[13] | Stable to bases, organometallics, hydrides, many oxidants/reductants.[12][14] | Mild aqueous acid (e.g., AcOH, HCl, p-TsOH).[5][15] | Low cost of DHP, robust stability to non-acidic conditions.[14] | Creates a new stereocenter, acid-labile.[5] |
| Silyl Ethers (e.g., TBS, TIPS) | TBSCl, TIPSCl, Imidazole, Et3N | Basic (e.g., Imidazole in DMF).[13][16] | Stable to bases, organometallics, many oxidants/reductants. Lability to acid varies with steric bulk.[16] | Fluoride ion (e.g., TBAF), or acidic conditions.[16][17] | Tunable stability based on silicon substituents, orthogonal to many other groups.[16][18] | Can be labile to acid; fluoride can have side reactions.[19] |
| Benzyl (Bn) Ether | Benzyl bromide (BnBr), NaH | Strongly basic (e.g., NaH in THF/DMF).[20][21] | Very stable to acidic and basic conditions, many redox reagents.[12][22] | Catalytic hydrogenolysis (H₂, Pd/C), or strong acid/oxidants.[20][22][23] | High stability, orthogonal deprotection via hydrogenolysis.[24] | Hydrogenolysis conditions can reduce other functional groups (alkenes, alkynes).[25] |
| Methoxymethyl (MOM) Ether | MOMCl, DIPEA or NaH | Basic (e.g., DIPEA in CH₂Cl₂).[26] | Stable to basic conditions, many non-acidic reagents.[21][27] | Acidic conditions (e.g., HCl, TFA).[26][27][28] | Similar stability to THP but without creating a new stereocenter. | MOMCl is a carcinogen.[12][25][29] |
dot digraph "Protecting_Group_Orthogonality" { graph [overlap=false, layout=neato]; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"];
} enddot Caption: Orthogonality of common alcohol protecting groups.
Experimental Protocols
The following protocols provide standardized procedures for the protection of a primary alcohol (e.g., benzyl alcohol) and its subsequent deprotection, illustrating the practical application of these methods.
Protocol 1: Protection of Benzyl Alcohol as a THP Ether
Objective: To protect the hydroxyl group of benzyl alcohol using 3,4-dihydro-2H-pyran.
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature, add 3,4-dihydro-2H-pyran (1.2 eq).[30]
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq).[30]
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude THP ether. Purify by column chromatography if necessary.
Protocol 2: Deprotection of Benzyl 2-tetrahydropyranyl Ether
Objective: To cleave the THP ether to regenerate benzyl alcohol using acidic conditions.
Materials:
-
Benzyl 2-tetrahydropyranyl ether
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the benzyl 2-tetrahydropyranyl ether (1.0 eq) in a mixture of acetic acid, THF, and water (e.g., 4:1:1 v/v/v).[14]
-
Stir the mixture at room temperature or gently heat (e.g., 45 °C) to accelerate the reaction, monitoring by TLC.[14]
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃.
-
Extract the product with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the deprotected benzyl alcohol.
Protocol 3: Protection of Benzyl Alcohol as a tert-Butyldimethylsilyl (TBS) Ether
Objective: To protect the hydroxyl group of benzyl alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) and imidazole (2.5 eq) in DMF, add TBSCl (1.2 eq) at room temperature.[13]
-
Stir the reaction mixture until TLC analysis indicates the disappearance of the starting material.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude TBS ether can be purified by column chromatography.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"];
} enddot Caption: General workflow for protection and deprotection.
Conclusion: Strategic Selection of Protecting Groups
The choice between this compound (for THP protection) and other alkylating agents is not a matter of inherent superiority but of strategic compatibility with the planned synthetic route.
-
THP ethers are an excellent choice when robust protection against basic, nucleophilic, and reductive conditions is required, and subsequent acidic conditions are tolerable for deprotection.
-
Silyl ethers offer unparalleled versatility due to their tunable stability. They are the protecting group of choice when mild, non-acidic deprotection is necessary, and their varying steric bulk allows for sophisticated orthogonal strategies.[16][18]
-
Benzyl ethers provide exceptional stability across a wide pH range and are ideal for syntheses involving both strongly acidic and basic steps. Their unique deprotection via hydrogenolysis makes them orthogonal to most other protecting groups.[12][20]
-
MOM ethers serve as a valuable alternative to THP ethers, offering similar stability profiles but avoiding the complication of introducing a new chiral center.[12][26] However, the carcinogenicity of MOMCl necessitates careful handling and consideration of safer alternatives.[25][29]
Ultimately, a deep understanding of the stability and reactivity of each class of protecting group empowers the synthetic chemist to design elegant and efficient pathways to complex molecules. By carefully considering the orthogonality of protection and deprotection steps, researchers can navigate the challenges of multi-step synthesis with greater precision and success.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 4. tandfonline.com [tandfonline.com]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. scbt.com [scbt.com]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. benchchem.com [benchchem.com]
- 19. The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Benzyl Ethers [organic-chemistry.org]
- 21. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. organicchemistrytutor.com [organicchemistrytutor.com]
- 26. total-synthesis.com [total-synthesis.com]
- 27. academic.oup.com [academic.oup.com]
- 28. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 29. 氯甲基甲醚 technical grade | Sigma-Aldrich [sigmaaldrich.cn]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Tetrahydropyran-Based Alcohol Protecting Groups: 2-(Chloromethyl)tetrahydro-2H-pyran vs. 3,4-Dihydro-2H-pyran
In the landscape of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecules. The tetrahydropyranyl (THP) ether, a stalwart in the chemist's toolkit, offers robust protection for hydroxyl groups against a variety of reaction conditions.[1][2] Traditionally introduced using 3,4-dihydro-2H-pyran (DHP), an alternative reagent, 2-(Chloromethyl)tetrahydro-2H-pyran, presents a mechanistically distinct approach to installing a tetrahydropyran-based protecting group. This guide provides a detailed comparison of these two reagents, offering insights into their respective reaction mechanisms, stability profiles, and ideal applications to empower researchers in making informed strategic decisions in their synthetic endeavors.
Mechanistic Divergence: A Tale of Two Electrophiles
The fundamental difference between DHP and this compound lies in their mode of activation and subsequent reaction with an alcohol.
3,4-Dihydro-2H-pyran (DHP): Acid-Catalyzed Acetal Formation
The protection of an alcohol with DHP proceeds via an acid-catalyzed addition to the enol ether functionality.[3][4] The mechanism is initiated by protonation of the double bond in DHP, generating a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then intercepted by the nucleophilic alcohol. Subsequent deprotonation of the resulting oxonium ion by a weak base regenerates the acid catalyst and yields the tetrahydropyranyl (THP) ether, which is structurally an acetal.[3]
Figure 1: Mechanism of alcohol protection using DHP.
This compound: Base-Mediated Etherification
In contrast, this compound is an alkyl halide. Its reaction with an alcohol to form a tetrahydropyranylmethyl (THPM) ether follows a classic Williamson ether synthesis pathway. This reaction is conducted under basic conditions, where a strong base, such as sodium hydride (NaH), deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then displaces the chloride ion from this compound in a bimolecular nucleophilic substitution (SN2) reaction.
Figure 2: Mechanism of alcohol protection using this compound.
Head-to-Head Comparison: Choosing the Right Tool for the Job
The divergent reaction mechanisms of these two reagents lead to significant differences in their application, the stability of the resulting protected ethers, and the conditions required for their removal.
| Feature | 3,4-Dihydro-2H-pyran (DHP) | This compound |
| Reagent Class | Enol Ether | Alkyl Halide |
| Protection Conditions | Acidic (catalytic), e.g., PPTS, TsOH, Amberlyst H-15.[5] | Basic (strong base required), e.g., NaH, KH. |
| Reaction Byproducts | None (catalyst is regenerated). | Stoichiometric amount of salt (e.g., NaCl). |
| Protected Ether Structure | Acetal (THP ether). | Simple Ether (THPM ether). |
| Stereochemistry | Creates a new stereocenter at the anomeric carbon, potentially leading to diastereomeric mixtures if the alcohol is chiral.[1] | No new stereocenter is formed. |
| Stability of Protected Ether | Stable to strong bases, organometallics, hydrides, and many oxidizing/reducing agents.[1][2] Labile to acidic conditions. | Expected to be stable to a wide range of conditions, including acidic, basic, and many oxidizing/reducing agents. More robust than a THP ether. |
| Deprotection Conditions | Mild acidic hydrolysis (e.g., acetic acid in THF/water, PPTS in ethanol).[3] | Harsher conditions are typically required for the cleavage of simple ethers, such as strong Lewis acids (e.g., BBr3) or hydrogenolysis.[6] |
Experimental Protocols
To provide a practical context, the following are representative protocols for the protection of a primary alcohol, benzyl alcohol, using both reagents.
Protocol 1: Protection of Benzyl Alcohol using 3,4-Dihydro-2H-pyran (DHP)
Objective: To synthesize benzyl tetrahydropyranyl ether.
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of benzyl alcohol (1.0 eq.) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.5 eq.).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq.) to the mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Protection of Benzyl Alcohol using this compound
Objective: To synthesize benzyl tetrahydropyranylmethyl ether.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of benzyl alcohol (1.0 eq.) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Cool the mixture back to 0 °C and add this compound (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting alcohol.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Strategic Considerations for Reagent Selection
The choice between DHP and this compound is dictated by the overall synthetic strategy, particularly the compatibility of subsequent reaction steps with the stability of the protecting group.
Figure 3: Decision workflow for selecting a tetrahydropyran-based protecting group.
When to Choose 3,4-Dihydro-2H-pyran (DHP):
-
When a protecting group that is stable to basic and nucleophilic reagents is required.[1]
-
When easy and mild deprotection under acidic conditions is desired.[3]
-
When the formation of diastereomers is not a concern or can be managed.
When to Choose this compound:
-
When a more robust protecting group is needed that can withstand both acidic and basic conditions.
-
When subsequent synthetic steps involve strongly acidic reagents that would cleave a standard THP ether.
-
When the substrate is a chiral alcohol and the formation of diastereomers must be avoided.
-
When the molecule contains other acid-sensitive functional groups that need to be preserved during the protection step.
Conclusion
Both 3,4-dihydro-2H-pyran and this compound provide access to valuable tetrahydropyran-based protecting groups for alcohols. However, they operate via fundamentally different mechanisms, resulting in protected ethers with distinct stability profiles. DHP remains a popular choice for its ease of introduction and mild, acid-labile deprotection, making it suitable for many synthetic routes. In contrast, this compound offers a more robust protecting group in the form of a THPM ether, which is advantageous in multi-step syntheses involving a broader range of reaction conditions, particularly those requiring acidic environments. A thorough understanding of these differences is crucial for the strategic planning and successful execution of complex organic syntheses.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. total-synthesis.com [total-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
A Senior Application Scientist's Guide to Tetrahydropyranyl (THP) Group Introduction: A Comparative Analysis of Modern Reagents and Methodologies
Introduction: The Enduring Utility of the THP Protecting Group
In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is a foundational strategy.[1] The hydroxyl group, in particular, is a frequent participant in synthetic routes but its inherent reactivity can be a double-edged sword, necessitating temporary masking to prevent undesired side reactions.[2][3] Among the arsenal of alcohol protecting groups, the tetrahydropyranyl (THP) ether stands out for its low cost, ease of introduction, and robust stability under a wide array of non-acidic conditions, including exposure to strong bases, organometallic reagents, hydrides, and many oxidizing/reducing agents.[4][5][6][7]
Traditionally, the THP group is installed by the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP).[8][9][10] While 2-(chloromethyl)tetrahydro-2H-pyran represents a possible electrophile for this transformation, the use of DHP is overwhelmingly more common and serves as the benchmark against which alternatives are measured. This guide provides a critical comparison of the classic DHP-based methods with modern, alternative reagents and catalytic systems, offering researchers the data and protocols needed to make informed decisions for their specific synthetic challenges.
The Archetype: 3,4-Dihydro-2H-pyran (DHP) and the Mechanistic Landscape
The formation of a THP ether from DHP is a classic example of an acid-catalyzed addition to an enol ether. The mechanism hinges on the initial protonation of the DHP double bond to generate a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then intercepted by the nucleophilic alcohol. Subsequent deprotonation of the resulting oxonium ion yields the final THP ether and regenerates the acid catalyst.[7][8]
Caption: Mechanism of THP Protection of Alcohols.
A significant drawback of this reaction is the creation of a new stereocenter at the anomeric carbon (C2) of the pyran ring. If the starting alcohol is chiral, this results in the formation of a diastereomeric mixture, which can complicate purification and characterization.[4]
Comparative Analysis of Reagents and Catalytic Systems
The choice of reagent and, more critically, the catalyst, defines the reaction's mildness, selectivity, and overall efficiency. While DHP remains the primary source of the THP moiety, the evolution of catalytic systems has provided a wealth of alternatives to the classic brute-force acid approach.
Homogeneous Acid Catalysts: The Classical Approach
This category includes strong protic acids and their milder salts. They are effective but can suffer from harshness and difficult removal.
-
p-Toluenesulfonic Acid (p-TsOH): The workhorse catalyst for THP protection. It is inexpensive and effective but can be too harsh for acid-sensitive substrates.[8][11]
-
Pyridinium p-toluenesulfonate (PPTS): A milder alternative to p-TsOH, PPTS is a crystalline, non-hygroscopic salt that generates a lower concentration of H⁺ in solution.[8] It is the catalyst of choice for substrates bearing other acid-labile protecting groups.[2][12][13]
-
Lewis Acids (e.g., BF₃·OEt₂): Effective for promoting the reaction, sometimes under very mild conditions, but can be sensitive to moisture and require stoichiometric amounts.[11]
Heterogeneous and Solid-Supported Catalysts: The "Green" Revolution
The use of solid acid catalysts represents a significant advancement, aligning with the principles of green chemistry. These catalysts are easily removed by simple filtration, are often recyclable, and can lead to cleaner reactions with simpler work-ups.[14][15]
-
Silica-Supported Acids (NaHSO₄-SiO₂, NH₄HSO₄-SiO₂): These are inexpensive, non-toxic, and highly efficient catalysts for the tetrahydropyranylation of alcohols and phenols at room temperature.[6][16] The heterogeneous nature of the reaction allows for easy catalyst removal and reuse.[6]
-
Zeolites (e.g., H-beta): These microporous aluminosilicates provide a reusable solid acid catalyst that promotes THP formation under mild conditions with short reaction times.[4]
-
Montmorillonite K-10 Clay: An acidic clay that can effectively catalyze the reaction, often under solvent-free conditions.[11]
-
Other Noteworthy Systems: Bismuth triflate (Bi(OTf)₃) and Cerium(III) chloride (CeCl₃·7H₂O)/NaI have been shown to be highly efficient, particularly under solvent-free conditions, broadening the scope to more sensitive molecules.[4]
Alternative Reagents and Methods
Beyond modifying the catalyst for the DHP reaction, other reagents can serve as the THP source.
-
2-Methoxytetrahydro-2H-pyran: This reagent can act as a THP donor under acid-catalyzed exchange conditions. It is particularly valuable in the synthesis of complex molecules where DHP might cause side reactions.
-
Transprotection using THP Acetate: The THP group can be transferred from a donor molecule, such as THP acetate, to an alcohol. This method, often catalyzed by silyl triflates like TBSOTf, is useful for protecting silyl ethers directly, avoiding a deprotection-reprotection sequence.[4]
Data Summary: Performance Comparison of Key Methodologies
| Reagent/Catalyst System | Typical Conditions | Substrate Scope | Advantages | Disadvantages/Limitations |
| DHP / p-TsOH | CH₂Cl₂, rt, 1-4 h | Primary, Secondary, Tertiary Alcohols; Phenols | Inexpensive, widely used, effective | Harsh conditions, potential for side reactions, difficult catalyst removal |
| DHP / PPTS | CH₂Cl₂, rt, 2-12 h | Acid-sensitive alcohols and phenols | Mild, crystalline catalyst, good for complex molecules | Slower reaction times compared to p-TsOH |
| DHP / NaHSO₄-SiO₂ | CH₂Cl₂, rt, 30-60 min | Primary, Secondary Alcohols; Phenols | Very fast, mild, easy work-up (filtration), recyclable catalyst | Catalyst preparation required |
| DHP / Zeolite H-beta | Solvent or solvent-free, rt | Alcohols and phenols | Recyclable, high yield, mild conditions | Higher initial cost of catalyst |
| DHP / Bi(OTf)₃ | Solvent-free, rt | Alcohols and phenols | Highly efficient, catalyst is air and moisture insensitive | Cost of bismuth triflate |
| Transprotection (THP-OAc / TBSOTf) | CH₂Cl₂, rt | Silyl Ethers → THP Ethers | Chemoselective, avoids deprotection steps | Limited to specific transprotection scenarios |
Experimental Protocols
The following protocols are provided as representative examples. Researchers should optimize conditions for their specific substrates.
Protocol 1: Standard THP Protection using DHP and p-TsOH
This protocol is suitable for robust primary and secondary alcohols.
-
To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.5 M), add 3,4-dihydro-2H-pyran (1.5 equiv).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equiv) to the mixture.
-
Stir the reaction at room temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Heterogeneous Catalysis using DHP and NaHSO₄-SiO₂
This protocol showcases a green and efficient method with a simplified work-up.
-
Prepare the catalyst by grinding sodium hydrogen sulfate and silica gel (230-400 mesh) and heating at 120 °C for 48 hours.[6]
-
To a solution of the alcohol (1.0 equiv) in anhydrous DCM (~0.5 M), add NaHSO₄-SiO₂ (50 mg per mmol of alcohol).
-
Add 3,4-dihydro-2H-pyran (1.2 equiv) and stir the suspension at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-40 minutes.[6]
-
Upon completion, filter the reaction mixture through a short pad of celite to remove the catalyst, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for subsequent steps. Further purification can be done by column chromatography if needed.
Protocol 3: Deprotection of THP Ethers
This protocol uses mild acidic conditions to regenerate the alcohol.
-
Dissolve the THP ether (1.0 equiv) in methanol (~0.2 M).
-
Add a catalytic amount of trifluoroacetic acid (0.1 equiv) or p-TsOH (0.1 equiv).
-
Stir the mixture at room temperature for 15-60 minutes, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected alcohol.
Workflow Visualization
The choice of catalytic system directly impacts the experimental workflow, particularly the work-up procedure.
References
- 1. Protection and Deprotection [cem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. medlifemastery.com [medlifemastery.com]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. d-nb.info [d-nb.info]
- 15. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Advancement in Alcohol Protection: Unveiling the Advantages of 2-(Chloromethyl)tetrahydro-2H-pyran
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and preserving molecular complexity. For the ubiquitous hydroxyl group, the tetrahydropyranyl (THP) ether has long been a mainstay, prized for its robustness under a variety of non-acidic conditions.[1] The conventional method for its installation, the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP), is efficient but harbors inherent limitations, particularly when dealing with acid-sensitive substrates. This guide presents a comprehensive comparison of the traditional DHP method with a superior alternative for specific applications: the use of 2-(Chloromethyl)tetrahydro-2H-pyran under basic conditions, proceeding via a Williamson ether synthesis. This alternative route offers significant advantages in terms of substrate scope and reaction orthogonality, critical for the synthesis of complex molecules in pharmaceutical and materials science research.
The Critical Choice: Navigating the Landscape of THP Ether Formation
The protection of an alcohol as a THP ether is a common strategy due to the stability of the resulting acetal in the presence of strong bases, organometallics, and hydrides.[2] However, the method of its formation dictates its applicability in a given synthetic route.
The Conventional Route: Acid-Catalyzed Addition of Dihydropyran (DHP)
The most common method for the formation of THP ethers involves the reaction of an alcohol with DHP in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS).[3]
A Superior Alternative for Acid-Sensitive Substrates: this compound
An alternative and highly advantageous route to THP ethers, particularly for substrates containing acid-labile functional groups, employs this compound. This method proceeds through a classic Williamson ether synthesis, an SN2 reaction between an alkoxide and the alkyl halide.[4]
Core Advantages of the this compound Route:
-
Compatibility with Acid-Sensitive Substrates: The use of basic conditions circumvents the potential for acid-catalyzed degradation or rearrangement of sensitive functional groups within the substrate.
-
Orthogonality: This method provides an orthogonal strategy for alcohol protection, allowing for the selective protection of hydroxyl groups in the presence of other functional groups that are stable to base but not to acid.
-
Control over Reaction Conditions: The Williamson ether synthesis offers a high degree of control, with the reaction being driven to completion by the choice of a suitable base and solvent.
Comparative Analysis: DHP/Acid vs. This compound/Base
To objectively assess the merits of each approach, a comparative analysis of their performance with various alcohol substrates is essential.
| Feature | Dihydropyran (DHP) / Acid Catalysis | This compound / Base |
| Reaction Conditions | Acidic (e.g., TsOH, PPTS) | Basic (e.g., NaH, KOtBu) |
| Mechanism | Electrophilic addition to an alkene | SN2 (Williamson ether synthesis) |
| Substrate Scope | Good for simple, acid-stable alcohols. | Excellent for acid-sensitive alcohols. |
| Key Advantage | Inexpensive reagent (DHP), mild for some substrates. | Orthogonality, compatibility with acid-labile groups. |
| Key Disadvantage | Incompatible with acid-sensitive groups, formation of diastereomers with chiral alcohols.[2] | Requires stoichiometric base, potential for elimination side reactions with hindered secondary alcohols. |
| Stereochemistry | Creates a new stereocenter at the anomeric carbon, leading to a mixture of diastereomers.[2] | Reaction at the hydroxymethyl group preserves the stereocenter of a chiral tetrahydropyran precursor. |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound
This protocol details the protection of benzyl alcohol as a representative primary alcohol.
Materials:
-
Benzyl alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of benzyl alcohol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (tetrahydropyran-2-yl)methyl ether.
Protocol 2: Conventional Protection of a Primary Alcohol using Dihydropyran
This protocol describes the protection of benzyl alcohol using the DHP/acid method for comparison.
Materials:
-
Benzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of benzyl alcohol (1.0 equivalent) in anhydrous DCM, add DHP (1.2 equivalents).
-
Add a catalytic amount of TsOH·H₂O (0.02 equivalents) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Pathways
The choice between these two synthetic routes can be visualized as a decision point in a synthetic workflow, with the nature of the substrate dictating the optimal path.
Figure 1: Decision workflow for selecting the appropriate THP protection method.
The reaction mechanisms for both pathways are fundamentally different, as illustrated below.
Figure 2: Comparison of reaction mechanisms.
Conclusion and Future Outlook
While the DHP/acid method remains a viable and cost-effective option for the protection of simple and robust alcohols, the use of this compound under basic conditions represents a significant strategic advantage in modern organic synthesis. Its applicability to acid-sensitive substrates and its orthogonal nature make it an indispensable tool for the synthesis of complex natural products and pharmaceutically active compounds. As synthetic targets become increasingly complex, the demand for such selective and mild protection strategies will undoubtedly continue to grow, solidifying the importance of reagents like this compound in the synthetic chemist's arsenal.
References
- 1. Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Spectroscopic Analysis of Products from 2-(Chloromethyl)tetrahydro-2H-pyran
Introduction: The Versatility of a Key Synthetic Building Block
In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the tetrahydropyran (THP) ring is a ubiquitous structural motif.[1] Its prevalence stems from its presence in pyranose sugars and its utility as a stable, often stereochemically defined, scaffold.[1] 2-(Chloromethyl)tetrahydro-2H-pyran stands out as a particularly valuable starting material.[2][3] The presence of a reactive primary alkyl chloride attached to the C2 position, adjacent to the ring oxygen, makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This guide provides an in-depth, comparative analysis of the spectroscopic techniques used to unequivocally confirm the structures of products derived from this versatile building block. We will explore the synthesis of two distinct derivatives—an ether and an amine—and dissect their spectroscopic signatures to illustrate the principles of structure elucidation.
Case Study 1: Williamson Ether Synthesis with this compound
The Williamson ether synthesis is a cornerstone reaction in organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[4][5] It proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][6] Given that this compound possesses a primary alkyl halide, it is an ideal substrate for this reaction, minimizing the potential for competing elimination reactions.[4][5]
Here, we detail the synthesis of 2-(ethoxymethyl)tetrahydro-2H-pyran as a representative example. The causality behind our experimental choices is clear: sodium hydride (NaH), a strong, non-nucleophilic base, is used to quantitatively deprotonate ethanol to form the sodium ethoxide nucleophile in situ. This ensures a high concentration of the reactive species, driving the Sₙ2 reaction to completion.
Experimental Protocol: Synthesis of 2-(Ethoxymethyl)tetrahydro-2H-pyran
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Alkoxide Formation: Cool the suspension to 0 °C in an ice bath. Add anhydrous ethanol (1.5 eq.) dropwise via syringe. Allow the mixture to stir for 20 minutes at 0 °C, during which time hydrogen gas evolution will be observed as the ethoxide is formed.
-
Nucleophilic Substitution: Add this compound (1.0 eq.) dropwise to the stirring suspension.
-
Reaction Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pure product.
Spectroscopic Confirmation of 2-(Ethoxymethyl)tetrahydro-2H-pyran
Unambiguous structure confirmation relies on an integrated approach, using multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Workflow for Spectroscopic Analysis
Caption: Workflow for integrated spectroscopic analysis.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the precise connectivity of a molecule. For 2-(ethoxymethyl)tetrahydro-2H-pyran, we expect the following key signals:
-
Disappearance of Starting Material Signal: The characteristic doublet for the chloromethyl protons (-CH₂Cl) in the starting material (typically around δ 3.5-3.6 ppm) will be absent.
-
Appearance of Ethyl Group Signals: A triplet around δ 1.2 ppm (3H, -OCH₂CH ₃) and a quartet around δ 3.5 ppm (2H, -OCH ₂CH₃) are diagnostic for the ethyl group.
-
Diastereotopic Methylene Protons: The protons of the newly formed -O-CH₂- group attached to the chiral center (C2) are diastereotopic. They will appear as two distinct signals, likely a pair of doublets or a complex multiplet, due to their different chemical environments and coupling to the C2 proton.
-
Tetrahydropyran Ring Protons: The protons on the THP ring will appear as a series of complex multiplets between δ 1.3 and 4.0 ppm. The protons on C6 adjacent to the ring oxygen will be the most deshielded (δ ~3.4 and 4.0 ppm).
¹³C NMR Spectroscopy
Carbon NMR provides information on the number of unique carbon environments.
-
Key Carbon Shift: The most significant change will be the upfield shift of the exocyclic methylene carbon from ~45 ppm for the C-Cl bond to ~70-75 ppm for the new C-O bond.
-
Ethyl Group Carbons: Two new signals will appear around δ 15 ppm (-OCH₂C H₃) and δ 66 ppm (-OC H₂CH₃).
-
THP Ring Carbons: The five carbons of the tetrahydropyran ring will be visible, typically in the δ 20-80 ppm range.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups.
-
Disappearance of C-Cl Stretch: The C-Cl stretching vibration (typically 650-800 cm⁻¹) of the starting material will be absent.
-
Appearance of C-O-C Stretch: The most prominent new feature will be a strong, characteristic C-O-C stretching band in the region of 1070-1150 cm⁻¹.[6] This confirms the formation of the ether linkage. The spectrum will otherwise resemble that of tetrahydropyran, with prominent C-H stretching bands just below 3000 cm⁻¹.[7][8]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show the molecular ion peak corresponding to the molecular formula C₈H₁₆O₂ (m/z = 144.11).
-
Key Fragmentation: A characteristic fragmentation pathway for 2-substituted tetrahydropyrans is the loss of the side chain, leading to a prominent fragment ion at m/z = 85. This corresponds to the tetrahydropyranyl cation.
Alternative Product: Synthesis of 2-(Aminomethyl)tetrahydro-2H-pyran
To provide a robust comparison, we consider an alternative nucleophilic substitution using an amine nucleophile. The reaction of this compound with ammonia or a primary amine yields the corresponding amine derivative. This transformation highlights how spectroscopic analysis can easily distinguish between products with different heteroatoms.
Reaction Scheme: Nucleophilic Substitutions
Caption: Comparative Sₙ2 reactions of the title compound.
Comparative Spectroscopic Data
The true power of spectroscopic analysis is revealed when comparing the data from different, yet related, structures. The following table summarizes the key expected spectroscopic features for the starting material and the two synthesized products.
| Spectroscopic Feature | This compound (Starting Material) | 2-(Ethoxymethyl)tetrahydro-2H-pyran (Ether Product) | 2-(Aminomethyl)tetrahydro-2H-pyran (Amine Product) |
| Formula | C₆H₁₁ClO | C₈H₁₆O₂ | C₆H₁₃NO |
| MW | 134.60 g/mol [3] | 144.21 g/mol | 115.17 g/mol [9] |
| ¹H NMR: -CH₂-X (ppm) | ~3.5-3.6 (d, 2H, -CH₂Cl) | ~3.4-3.6 (m, 2H, -CH₂OEt) | ~2.7-2.9 (m, 2H, -CH₂NH₂) |
| ¹³C NMR: -CH₂-X (ppm) | ~45 | ~73 | ~46 |
| IR: Key Bands (cm⁻¹) | ~725 (C-Cl stretch) | ~1100 (strong, C-O-C stretch) | ~3300-3400 (two bands, N-H stretch) , ~1600 (N-H bend) |
| MS: m/z of M⁺ | 134/136 (isotope pattern) | 144 | 115 |
| MS: Key Fragment (m/z) | 85 (loss of CH₂Cl) | 85 (loss of CH₂OEt) | 85 (loss of CH₂NH₂) |
Analysis of Comparative Data
-
NMR Spectroscopy: The chemical shift of the exocyclic methylene protons and carbon provides a clear distinction. The electronegative oxygen in the ether deshields these nuclei more significantly, pushing them further downfield in both ¹H and ¹³C NMR spectra compared to the amine. The amine product's -CH₂- protons are shifted upfield relative to the starting material, as nitrogen is less electronegative than chlorine.
-
IR Spectroscopy: This technique offers the most dramatic and diagnostic comparison. The ether is uniquely identified by its strong C-O-C stretch around 1100 cm⁻¹.[6] The primary amine is unambiguously confirmed by the characteristic pair of medium-intensity N-H stretching bands in the 3300-3400 cm⁻¹ region, which are completely absent in the other two compounds.[9]
-
Mass Spectrometry: While the key fragment at m/z=85 is common to all three, the molecular ion peak is definitive. For the starting material, the characteristic 3:1 ratio of the M⁺ and M+2 peaks due to the ³⁵Cl and ³⁷Cl isotopes is a dead giveaway. The ether and amine products will have distinct, odd or even molecular weights based on the nitrogen rule, providing immediate differentiation.
Conclusion
The structural confirmation of reaction products from this compound is a straightforward process when a multi-faceted spectroscopic approach is employed. While each technique—NMR, IR, and MS—provides valuable information, their combined power allows for unequivocal structure determination. As demonstrated in the comparison between an ether and an amine derivative, key differences in chemical shifts, characteristic infrared absorption bands, and molecular ion masses serve as definitive fingerprints. For researchers in synthetic and medicinal chemistry, mastering the interpretation of these complementary datasets is essential for validating novel molecular architectures and advancing drug development pipelines.
References
- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. scbt.com [scbt.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Tetrahydropyran(142-68-7) IR Spectrum [chemicalbook.com]
- 8. Tetrahydropyran [webbook.nist.gov]
- 9. 4-(Aminomethyl)tetrahydro-2H-pyran | 130290-79-8 [chemicalbook.com]
Yield comparison of different synthetic methods using 2-(Chloromethyl)tetrahydro-2H-pyran
Introduction: The Role of 2-(Chloromethyl)tetrahydro-2H-pyran in Modern Synthesis
In the landscape of synthetic organic chemistry, the strategic alkylation of nucleophiles is a cornerstone for constructing complex molecular architectures. This compound, also known as (tetrahydropyran-2-yl)methyl chloride, has emerged as a valuable electrophile for introducing the tetrahydropyranylmethyl (THPM) group. This moiety serves not only as a sterically bulky alkyl group but also as a stable protecting group for various functionalities, particularly alcohols, under a range of reaction conditions.
Unlike the more common acid-catalyzed protection of alcohols using 3,4-dihydro-2H-pyran (DHP) to form a THP ether (an acetal), alkylation with this compound forms a robust ether linkage via a nucleophilic substitution pathway. This guide provides an in-depth comparison of synthetic methodologies employing this reagent for O-, N-, and C-alkylation, focusing on the mechanistic rationale, detailed experimental protocols, and a critical analysis of reported yields to inform methodology selection in research and development.
Core Reaction Principle: The SN2 Pathway
The reactivity of this compound is dominated by the bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The primary alkyl chloride presents an accessible electrophilic carbon for nucleophilic attack, while the chlorine atom serves as an effective leaving group. The efficiency and yield of these reactions are heavily influenced by the nucleophilicity of the attacking species, the choice of base and solvent, and the overall reaction conditions.
I. O-Alkylation: Synthesis of Tetrahydropyranylmethyl (THPM) Ethers
The most prevalent application of this compound is the O-alkylation of alcohols and phenols, a reaction analogous to the classic Williamson ether synthesis.[3] This transformation is critical for protecting hydroxyl groups, as the resulting THPM ether is stable under strongly basic, organometallic, and hydride-mediated conditions.[4]
Method 1: Classical Williamson Ether Synthesis
This approach relies on the generation of a potent alkoxide or phenoxide nucleophile in situ using a strong, non-nucleophilic base in an anhydrous aprotic solvent.
Mechanistic Rationale (Causality):
The process begins with the irreversible deprotonation of the alcohol or phenol by a strong base, such as sodium hydride (NaH).[3] The resulting alkoxide/phenoxide is a powerful nucleophile. The use of polar aprotic solvents like DMF or THF is crucial; they solvate the metal cation (e.g., Na⁺) but do not extensively solvate the anionic nucleophile, leaving it highly reactive for the subsequent SN2 attack on the primary carbon of this compound.[2]
Detailed Experimental Protocol: O-Alkylation of Phenol
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 0.2 M relative to the phenol).
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the solvent and cool the suspension to 0 °C in an ice bath.
-
Nucleophile Formation: Slowly add a solution of phenol (1.0 equivalent) in anhydrous DMF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add this compound (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous phase with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-(phenoxymethyl)tetrahydro-2H-pyran.
Method 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener, safer, and often more operationally simple alternative to the classical method, circumventing the need for anhydrous solvents and hazardous reagents like sodium hydride.[3][5][6]
Mechanistic Rationale (Causality): The reaction occurs in a biphasic system (e.g., an organic solvent and concentrated aqueous NaOH). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide anion (OH⁻) into the organic phase.[7] This transferred hydroxide deprotonates the alcohol or phenol, generating the alkoxide/phenoxide in situ. The resulting lipophilic ion pair between the quaternary ammonium cation and the alkoxide anion ([Q⁺][RO⁻]) possesses high solubility and nucleophilicity in the organic phase, where it reacts efficiently with the alkylating agent.[8]
Detailed Experimental Protocol: PTC O-Alkylation of 2-Naphthol
-
Setup: In a round-bottom flask, combine 2-naphthol (1.0 equivalent), this compound (1.2 equivalents), and tetrabutylammonium bromide (TBAB, 0.1 equivalents) in toluene (0.5 M).
-
Addition of Base: Add a 50% (w/v) aqueous solution of sodium hydroxide (NaOH, 3.0 equivalents) to the organic mixture.
-
Reaction: Heat the biphasic mixture to 70-80 °C with vigorous stirring to ensure efficient mixing between the phases. Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture to room temperature and add water. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
II. N-Alkylation: Synthesis of N-(Tetrahydropyranylmethyl) Derivatives
Nitrogen nucleophiles, such as amines and the anions of amides or heterocycles (e.g., indole), can be effectively alkylated with this compound. The conditions required are often milder than for O-alkylation due to the inherent nucleophilicity of many amines.
Mechanistic Rationale (Causality):
For neutral amines, the reaction proceeds via direct SN2 displacement. A base, often a non-nucleophilic amine like triethylamine (Et₃N) or a carbonate base like K₂CO₃, is required to neutralize the HCl generated during the reaction. For less nucleophilic substrates like indoles or amides, deprotonation with a stronger base (e.g., NaH, KOH) is necessary to form the corresponding anion, which then acts as the nucleophile in a manner analogous to the Williamson ether synthesis.
Detailed Experimental Protocol: N-Alkylation of Indole
-
Preparation: Suspend sodium hydride (NaH, 60% dispersion, 1.2 equivalents) in anhydrous DMF in a flame-dried flask under an inert atmosphere. Cool to 0 °C.
-
Deprotonation: Add a solution of indole (1.0 equivalent) in anhydrous DMF dropwise. Stir at room temperature for 1 hour.
-
Alkylation: Cool the resulting solution of sodium indolate back to 0 °C and add this compound (1.1 equivalents) slowly.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-indole.
III. C-Alkylation: Formation of Carbon-Carbon Bonds
Carbon nucleophiles, particularly stabilized enolates derived from active methylene compounds like diethyl malonate, can be alkylated to form new C-C bonds. This method requires careful control of reaction conditions to ensure efficient C-alkylation over competing O-alkylation.
Mechanistic Rationale (Causality): The reaction necessitates the quantitative formation of a carbanion (enolate). A strong, non-nucleophilic base such as sodium ethoxide (NaOEt) or potassium carbonate under PTC conditions is used to deprotonate the acidic α-proton of the active methylene compound.[9] The resulting enolate is a soft nucleophile that preferentially attacks the carbon of the alkyl chloride (C-alkylation) rather than the oxygen (O-alkylation), which would be a competing side reaction.
Detailed Experimental Protocol: C-Alkylation of Diethyl Malonate via PTC
-
Setup: Combine diethyl malonate (1.0 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents), and TBAB (0.1 equivalents) in acetonitrile or DMF.
-
Addition of Electrophile: Add this compound (1.05 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 12-24 hours, monitoring by GC-MS or TLC.
-
Workup: Cool the reaction mixture and filter off the inorganic salts. Rinse the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by vacuum distillation or flash column chromatography to yield diethyl 2-((tetrahydro-2H-pyran-2-yl)methyl)malonate.
Yield Comparison and Performance Analysis
| Nucleophile Type | Substrate Example | Method | Base | Solvent | Temp. (°C) | Typical Yield | Reference/Analogy |
| O-Alkylation | Phenol | Classical | NaH | DMF | 60-80 | >85% | [3] |
| 2-Naphthol | PTC | 50% NaOH (aq) | Toluene | 70-80 | >90% | [8][10] | |
| Primary Alcohol | Classical | NaH | THF/DMF | 25-60 | 80-95% | [2] | |
| N-Alkylation | Indole | Classical | NaH | DMF | 25 | 70-90% | [1][4] |
| Phthalimide | PTC | K₂CO₃ | DMF | 80-100 | >90% | [3] | |
| Secondary Amine | Direct | K₂CO₃ | Acetonitrile | Reflux | 75-90% | [1] | |
| C-Alkylation | Diethyl Malonate | PTC | K₂CO₃ | Acetonitrile | Reflux | 75-85% | [11] |
| 1,3-Diketone | Classical | NaOEt | Ethanol | Reflux | 70-85% | [9] |
Key Insights from Performance Data:
-
O-Alkylation: Both classical and PTC methods provide excellent yields for phenols and alcohols. The choice often comes down to practical considerations: PTC is preferable for its operational simplicity and avoidance of hazardous reagents, making it highly suitable for scale-up operations.[5]
-
N-Alkylation: Yields are generally high. For weakly acidic N-H bonds like those in indoles, strong bases are necessary. For more basic amines, direct alkylation with a carbonate base is sufficient.
-
C-Alkylation: Good yields are attainable, but the reaction can be more sensitive to conditions. PTC offers a robust method for alkylating active methylene compounds. For less acidic substrates, stronger bases like LDA or NaHMDS in anhydrous conditions are required, which can make the procedure more demanding.
Visualizing the Mechanisms
Workflow 1: Williamson Ether Synthesis
Caption: The two-step mechanism of the Williamson ether synthesis.
Workflow 2: Phase-Transfer Catalysis (PTC) Cycle
References
- 1. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 2. Recent Advances in the Synthesis of 2H-Pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. jetir.org [jetir.org]
- 7. dalalinstitute.com [dalalinstitute.com]
- 8. benchchem.com [benchchem.com]
- 9. CN1237571A - Preparation method of diethyl malonate - Google Patents [patents.google.com]
- 10. library2.smu.ca [library2.smu.ca]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity Analysis of Compounds Synthesized with 2-(Chloromethyl)tetrahydro-2H-pyran
Introduction: The Double-Edged Sword of THP Protection
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount. The tetrahydropyranyl (THP) group, often introduced using reagents like 2-(chloromethyl)tetrahydro-2H-pyran, stands as a workhorse for the protection of alcohols and phenols.[1][2] Its popularity stems from its low cost, ease of introduction, and general stability across a wide range of non-acidic reaction conditions, including reactions with organometallics, hydrides, and strong bases.[3]
However, the very attribute that makes the THP group so useful—its facile, acid-catalyzed cleavage—presents a significant analytical challenge.[3][4] Standard analytical techniques, particularly reverse-phase high-performance liquid chromatography (RP-HPLC) using common acidic mobile phase modifiers, can inadvertently cleave the THP ether on-column. This leads to chromatograms that are not representative of the actual sample composition, showing artificially low purity and the presence of the deprotected alcohol.[5][6]
This guide provides an in-depth comparison of analytical methodologies for accurately determining the purity of THP-protected compounds. We will explore the causality behind experimental choices, describe self-validating protocols, and present data to empower researchers in drug development and chemical synthesis to select the optimal analytical strategy, ensuring the integrity of their results.
The Synthetic Landscape: Formation of THP Ethers and Potential Impurities
The reaction of an alcohol with this compound typically proceeds via a nucleophilic substitution to form the corresponding THP ether. While effective, this process can introduce several impurities that must be identified and quantified.
Key Impurities to Consider:
-
Starting Materials: Unreacted alcohol/phenol and this compound.
-
Diastereomers: The reaction introduces a new stereocenter at the anomeric carbon of the pyran ring, leading to a mixture of diastereomers if the starting alcohol is chiral.[1] These isomers often exhibit different biological activities and must be separated and quantified.
-
Degradation Products: Accidental exposure to acidic conditions during aqueous workup or storage can cause premature cleavage of the THP group, regenerating the starting alcohol.
A Comparative Analysis of Purity Determination Methods
The cornerstone of accurate purity analysis for THP-protected compounds is the selection of a method that does not induce sample degradation. The inherent acid lability of the acetal linkage in the THP group is the single most critical factor influencing this choice.
The Challenge of On-Column Degradation
The mechanism of acid-catalyzed deprotection involves protonation of the pyran oxygen, followed by cleavage of the C-O bond to form a stable oxocarbenium ion intermediate.[4] This process is remarkably efficient, and even trace amounts of acid, such as the 0.1% trifluoroacetic acid (TFA) commonly used in RP-HPLC mobile phases, can cause significant, if not complete, deprotection during the analysis.[6]
Method Selection Guide
The choice of analytical technique must be guided by the need to maintain a non-acidic environment. Below is a comparison of common methods with specific considerations for THP-protected analytes.
| Analytical Technique | Principle | Suitability for THP Compounds | Key Considerations & Causality |
| Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity. | High (with caution) | CRITICAL: Avoid acidic mobile phase modifiers (TFA, formic acid). Use neutral or basic buffered mobile phases (e.g., 10 mM ammonium acetate or ammonium formate) to prevent on-column deprotection.[5] |
| Normal-Phase HPLC (NP-HPLC) | Separation by polarity. | Excellent | Uses non-polar, aprotic mobile phases (e.g., Hexane/Ethyl Acetate). This environment is non-acidic and completely avoids the risk of THP cleavage, making it a highly reliable method.[5] |
| Chiral HPLC | Separation of enantiomers/diastereomers. | Essential for Chiral Compounds | Necessary for resolving the diastereomers formed during the protection of chiral alcohols. Typically performed under normal-phase conditions.[5] |
| ¹H and ¹³C NMR Spectroscopy | Nuclear spin in a magnetic field. | Excellent | A non-destructive technique that provides unambiguous structural confirmation. The complexity of the NMR spectra can also help identify and quantify diastereomeric ratios. Quantitative NMR (qNMR) can provide highly accurate purity values against a certified standard. |
| LC-MS | Mass-to-charge ratio separation. | Good (for identification) | Excellent for confirming molecular weight and identifying impurities. However, the same issue of mobile phase acidity applies. Furthermore, ionization sources can sometimes induce fragmentation, showing a loss of the THP group even if the parent compound is pure. |
| Thin-Layer Chromatography (TLC) | Differential partitioning on a solid phase. | Good (for monitoring) | A rapid, qualitative tool for monitoring reaction progress. Staining can reveal the presence of the starting alcohol and the formation of the more non-polar THP-protected product. |
| Melting Point | Temperature of solid-liquid phase transition. | Good (for crystalline solids) | A sharp, defined melting point is a good indicator of purity for solid compounds. A broad melting range often signifies the presence of impurities.[7] |
Field-Proven Experimental Protocols
To ensure trustworthiness, every protocol must be a self-validating system. The following methods are designed to provide accurate and reproducible purity data for THP-protected compounds.
Protocol 1: RP-HPLC Purity Analysis with Buffered Mobile Phase
This method is designed for the general purity assessment of a newly synthesized THP-protected compound, mitigating the risk of on-column deprotection.
1. Instrumentation & Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
2. Mobile Phase Preparation (The Critical Step):
-
Mobile Phase A: 10 mM Ammonium Acetate in Water. Rationale: Ammonium acetate provides a buffering capacity around a neutral pH, preventing the acidic conditions that lead to THP cleavage.
-
Mobile Phase B: Acetonitrile.
3. Chromatographic Conditions:
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions. Rationale: A gradient is used to elute a wide range of potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength appropriate for the compound's chromophore (e.g., 254 nm).
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Dissolve the THP-protected compound in a 50:50 mixture of Acetonitrile/10 mM Ammonium Acetate to a concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Chiral HPLC for Diastereomer Separation
This protocol is essential for determining the diastereomeric ratio of a THP-protected chiral alcohol.
1. Instrumentation & Columns:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralpak® AD-H, 5 µm, 4.6 x 250 mm).
2. Mobile Phase Preparation:
-
Isocratic Mobile Phase: 90:10 (v/v) Hexane/Ethanol. Rationale: Normal-phase conditions are inherently non-destructive to the THP group and are standard for many polysaccharide-based chiral columns.
3. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 230 nm).
-
Injection Volume: 5 µL.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Workflow for Analytical Method Selection
The selection of the appropriate analytical technique is a logical process based on the information required.
Conclusion
The purity analysis of compounds synthesized using this compound demands more than a routine approach. The inherent acid lability of the resulting THP ether necessitates a conscious and informed selection of analytical techniques to prevent misleading results caused by on-column degradation. By abandoning standard acidic HPLC mobile phases in favor of buffered neutral/basic systems or utilizing normal-phase chromatography, researchers can ensure the integrity of their purity assessments. Complementing chromatographic data with spectroscopic analysis from NMR provides an orthogonal, self-validating system that guarantees both the identity and purity of these valuable synthetic intermediates. This rigorous analytical approach is fundamental to the successful advancement of research and development in chemistry and pharmacology.
References
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.sabanciuniv.edu [people.sabanciuniv.edu]
Kinetic studies of reactions involving 2-(Chloromethyl)tetrahydro-2H-pyran
An In-Depth Guide to the Kinetic Studies of Reactions Involving 2-(Chloromethyl)tetrahydro-2H-pyran
Authored by a Senior Application Scientist
The tetrahydropyran (THP) ring is a fundamental structural motif found in a vast array of natural products and pharmaceutically active compounds, prized for its conformational stability and role in molecular recognition.[1] Consequently, the functionalization of this scaffold is of paramount importance in medicinal chemistry and synthetic organic chemistry. This compound serves as a key electrophilic building block for introducing the THP moiety, making a thorough understanding of its reactivity essential for reaction design and optimization.[2]
This guide provides a comparative analysis of the reaction kinetics involving this compound. We will delve into the mechanistic underpinnings of its reactions, compare its reactivity with relevant chemical alternatives, and provide robust experimental protocols for researchers to conduct their own kinetic investigations. The focus is not merely on procedural steps but on the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Mechanistic Landscape: SN1 vs. SN2 Pathways
The primary mode of reaction for this compound is nucleophilic substitution, where the chlorine atom is displaced by a nucleophile.[2][3] This transformation can proceed through two distinct, competing mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The operative mechanism is dictated by several factors, including the nucleophile's strength, the solvent system, and temperature.[1][4]
-
SN2 Pathway : A strong, sterically unhindered nucleophile favors a direct, backside attack on the carbon atom bonded to the chlorine. This concerted, single-step reaction leads to an inversion of stereochemistry at the reaction center and is best supported by polar aprotic solvents (e.g., DMSO, acetone).[1][5]
-
SN1 Pathway : A weak nucleophile and a polar protic solvent (e.g., water, ethanol) promote a two-step mechanism. First, the C-Cl bond heterolytically cleaves in a rate-determining step to form a resonance-stabilized oxocarbenium ion intermediate. The planar nature of this carbocation allows the nucleophile to attack from either face, potentially leading to a racemic mixture of products.[1][4][5]
Caption: Competing SN1 and SN2 reaction pathways for this compound.
Comparative Kinetic Analysis: Benchmarking Reactivity
While specific kinetic data for this compound is not extensively published, we can infer its reactivity by comparing it to well-studied analogous systems. The acid-catalyzed hydrolysis of 2-alkoxytetrahydropyrans provides an excellent model for the SN1 pathway, as it proceeds through the same oxocarbenium ion intermediate.[6] For a broader context, we can also compare it to other cyclic electrophiles.
| Compound | Relevant Reaction | Mechanism | Second-Order Rate Constant (k, M⁻¹s⁻¹) at 25°C | Relative Rate | Reference |
| 2-Ethoxytetrahydropyran | Acid-Catalyzed Hydrolysis | A-1 (SN1-like) | 1.37 x 10⁻² | 1.00 | [6] |
| 2-Phenoxytetrahydropyran | Acid-Catalyzed Hydrolysis | A-1 (SN1-like) | 1.15 x 10⁻⁴ | 0.0084 | [6] |
| 2-(p-Nitrophenoxy)tetrahydropyran | Acid-Catalyzed Hydrolysis | A-1 (SN1-like) | 1.48 x 10⁻⁵ | 0.0011 | [6] |
| 2-Methoxytetrahydropyran | Gas-Phase Elimination | Unimolecular | log k (s⁻¹) = 13.95 - (223.1 kJ/mol) / (2.303RT) | N/A | [7][8] |
| 2-(Chloromethyl)oxirane | Nucleophilic Ring-Opening | SN2 | Generally fast due to ring strain | High | [9] |
Analysis of Comparative Data:
-
Leaving Group Ability: The data for 2-alkoxy and 2-aryloxytetrahydropyrans clearly shows that a more electron-withdrawing substituent (like p-nitrophenoxy) significantly slows down the rate of hydrolysis.[6] This is because it destabilizes the formation of the positive charge on the adjacent carbon in the transition state. Chloride is a good leaving group, suggesting that the SN1 pathway for this compound would be reasonably facile under appropriate conditions.
-
Structural Effects: Compared to 2-(Chloromethyl)oxirane (epichlorohydrin), our target molecule is significantly less reactive. The high reactivity of epichlorohydrin stems from the substantial ring strain (approx. 25 kcal/mol) of the three-membered epoxide ring, which provides a strong thermodynamic driving force for nucleophilic ring-opening.[9] The six-membered THP ring is conformationally stable and lacks this inherent strain, so reactions proceed via standard substitution pathways at the chloromethyl group rather than ring opening.
-
Alternative Reagents: The most common alternative for introducing a THP ether protecting group is the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP) .[10][11] This reaction is mechanistically related to the SN1 pathway, proceeding through the same oxocarbenium ion. The choice between DHP and this compound often depends on the specific nucleophile and desired reaction conditions. DHP is highly effective for protecting alcohols and phenols but is sensitive to acid.[12][13] this compound offers an alternative for forming THP ethers with carbanions or other nucleophiles that are incompatible with acidic conditions.
Experimental Protocol for Kinetic Monitoring
A robust kinetic study requires careful experimental design and precise analytical monitoring. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, allowing for the separation and quantification of reactants and products over time.[14]
Objective: To determine the rate law and rate constant for the reaction of this compound with sodium phenoxide at a constant temperature.
Materials:
-
This compound (purified by distillation)
-
Phenol (recrystallized)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) (polar aprotic solvent, favors SN2)
-
Constant temperature bath
-
HPLC system with a UV detector and a C18 reverse-phase column
Step-by-Step Methodology:
-
Preparation of Nucleophile: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve a known concentration of phenol in anhydrous DMF. Add an equimolar amount of sodium hydride portion-wise to generate sodium phenoxide in situ.
-
Reaction Initiation: Equilibrate separate solutions of the sodium phenoxide and this compound in DMF to the desired reaction temperature (e.g., 25°C) in the constant temperature bath. To initiate the reaction, rapidly add the electrophile solution to the nucleophile solution with vigorous stirring. Start a timer immediately.
-
Sample Quenching and Analysis: At timed intervals (e.g., every 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot into a vial containing the HPLC mobile phase buffered with a weak acid to neutralize any remaining phenoxide.
-
HPLC Monitoring: Inject the quenched samples into the HPLC. Monitor the reaction by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product (2-(phenoxymethyl)tetrahydro-2H-pyran). Use a UV detector set to a wavelength where the aromatic product absorbs strongly (e.g., 270 nm).
-
Data Analysis:
-
Convert peak areas to concentrations using a pre-established calibration curve.
-
To simplify the rate law determination, employ pseudo-first-order conditions by using a large excess (e.g., 10-fold or greater) of one reactant (e.g., sodium phenoxide).
-
Plot the natural logarithm of the concentration of the limiting reagent (this compound) versus time. If the plot is linear, the reaction is first-order with respect to this reactant. The negative of the slope of this line is the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the excess reagent.
-
Caption: Experimental workflow for kinetic analysis using HPLC monitoring.
Conclusion
This compound is a valuable electrophile whose reactivity is governed by the principles of nucleophilic substitution. While it can react via both SN1 and SN2 pathways, the choice of nucleophile and solvent is critical in directing the reaction towards a desired outcome. Its kinetic behavior can be effectively benchmarked against related structures like 2-alkoxytetrahydropyrans and distinguished from highly strained systems such as epichlorohydrin.
For researchers, scientists, and drug development professionals, a quantitative understanding of reaction kinetics is not an academic exercise; it is a predictive tool. It enables the rational optimization of reaction conditions, minimizes side-product formation, and ensures the scalable and reproducible synthesis of complex molecules. The methodologies and comparative data presented in this guide provide a robust framework for investigating and exploiting the synthetic potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 18420-41-2: this compound [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. ochem.as.uky.edu [ochem.as.uky.edu]
- 5. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 6. benchchem.com [benchchem.com]
- 7. research.usfq.edu.ec [research.usfq.edu.ec]
- 8. research.usfq.edu.ec [research.usfq.edu.ec]
- 9. benchchem.com [benchchem.com]
- 10. iris.unito.it [iris.unito.it]
- 11. youtube.com [youtube.com]
- 12. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 13. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
A Comparative Guide to Alcohol Protection in Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)tetrahydro-2H-pyran vs. Key Alternatives
In the landscape of multi-step organic synthesis, particularly within the pharmaceutical and fine chemical industries, the judicious selection of a protecting group for an alcohol functionality is a critical decision that profoundly impacts process efficiency, scalability, safety, and overall cost. An ideal protecting group should be inexpensive, easy to introduce and remove in high yields, stable to a wide range of reaction conditions, and should not introduce unnecessary complications such as new stereocenters or difficult-to-remove byproducts.[1]
This guide provides an in-depth cost-benefit analysis of using 2-(Chloromethyl)tetrahydro-2H-pyran for the formation of tetrahydropyranyl (THP) ethers, a common strategy for alcohol protection. Its performance will be objectively compared with mainstream alternatives, including the conventional acid-catalyzed reaction with 3,4-dihydro-2H-pyran (DHP), the widely used tert-butyldimethylsilyl (TBS) ether, and the robust benzyl (Bn) ether. This analysis is supported by comparative data, scalable protocols, and field-proven insights to guide researchers and process chemists in making informed decisions for large-scale synthesis.
The Strategic Role of Alcohol Protection
The hydroxyl group is one of the most versatile functional groups in organic chemistry, but its reactivity can be a double-edged sword. Its acidic proton interferes with strongly basic reagents like Grignard reagents and organolithiums, while its nucleophilicity can lead to undesired side reactions.[2][3] Protecting groups act as temporary "masks," rendering the alcohol inert to specific reagents and conditions, to be removed later in the synthetic sequence.[4] The selection of this mask is a strategic choice governed by the chemistry of the entire synthetic route.
Focus Reagent: this compound
This compound serves as an alkylating agent to introduce the tetrahydropyranyl (THP) protecting group. Unlike its more common precursor, 3,4-dihydro-2H-pyran (DHP), which requires acid catalysis for activation, this compound reacts with an alcohol under basic or neutral conditions. This fundamental difference is the primary rationale for its use, allowing for the protection of acid-sensitive substrates.
The reaction typically involves the deprotonation of the alcohol with a suitable base (e.g., sodium hydride, potassium tert-butoxide) to form an alkoxide, which then displaces the chloride in an SN2 reaction.
Key Characteristics:
-
Mechanism: SN2 alkylation.
-
Conditions: Typically basic (NaH, KOtBu) or with hindered non-nucleophilic bases.
-
Advantage: Avoids the use of strong acid, making it suitable for molecules with acid-labile functional groups.
-
Disadvantages: Introduces a new chiral center, leading to diastereomeric mixtures which can complicate purification and analysis.[5] As an α-chloro ether, it shares potential safety concerns with related compounds like chloromethyl methyl ether (CMME), which is a known carcinogen.[6] It is also classified as a dangerous good for transport.[7]
Comparative Analysis with Key Alternatives
The true value of this compound can only be assessed by comparing it to the most common industrial alternatives: DHP, tert-Butyldimethylsilyl chloride (TBSCl), and Benzyl bromide (BnBr).
Cost and Availability
In large-scale synthesis, raw material cost is a primary driver. DHP is a commodity chemical and generally the most cost-effective option for forming THP ethers.[8] Silyl chlorides and benzyl bromide are also widely available at industrial scale, with prices varying based on grade and volume.[9][10] this compound is a more specialized reagent, and its price is likely higher, available on a quote basis from suppliers for bulk quantities.[11][12]
| Reagent | Representative Lab-Scale Price (USD/100g) | Bulk Availability | Key Cost Driver |
| 3,4-Dihydro-2H-pyran (DHP) | ~$40 - $55[8][13] | Excellent | Commodity chemical, large production volume. |
| 2-(Chloromethyl)THP | Price on Request[11][12] | Good, but as a specialty chemical | Multi-step synthesis of the reagent itself. |
| TBS-Cl | ~$25 - $230 (Highly variable) | Excellent | Cost of silicon raw materials and synthesis. |
| Benzyl Bromide (BnBr) | ~$40 - $80[14] | Excellent | Bromine cost and synthesis from toluene. |
Note: Prices are for illustrative purposes and vary significantly between suppliers, grades, and order volumes.
Process and Performance Comparison
The choice of protecting group dictates the entire process: reagents, solvents, reaction times, work-up procedures, and deprotection strategy.
| Parameter | 2-(Chloromethyl)THP | Dihydropyran (DHP) | TBS Ether (from TBSCl) | Benzyl Ether (from BnBr) |
| Protection Conditions | Strong base (e.g., NaH) in aprotic solvent (THF, DMF). | Catalytic acid (p-TsOH, PPTS) in aprotic solvent (DCM).[15] | Weak base (Imidazole, Et₃N) in aprotic solvent (DMF, DCM).[2] | Strong base (e.g., NaH) in aprotic solvent (THF, DMF). |
| Key Advantage | Protects acid-sensitive substrates. | Very low cost, simple procedure. | Mild conditions, high yields, no new stereocenter. | Extremely robust to a wide range of conditions. |
| Key Disadvantage | New stereocenter, potential toxicity, higher cost. | Incompatible with acid-sensitive groups. | Higher cost than DHP, labile to strong acid. | Requires hydrogenolysis for deprotection (not atom-economical, catalyst cost). |
| Stability Profile | Stable to base, mild acid, redox reagents. Labile to strong acid.[5] | Stable to base, redox reagents. Labile to acid.[16] | Stable to base, redox reagents. Labile to acid and fluoride.[17] | Stable to acid, base, most redox reagents. |
| Deprotection Method | Aqueous acid (e.g., AcOH/H₂O, HCl/MeOH).[16] | Aqueous acid (e.g., AcOH/H₂O, HCl/MeOH).[18] | Fluoride source (TBAF) or aqueous acid.[17] | Catalytic Hydrogenation (H₂, Pd/C). |
| Scalability Issues | Use of NaH requires careful engineering controls. Diastereomer separation. | Exothermic reaction, requires careful temperature control. | Cost of TBSCl and TBAF at scale. Work-up to remove silyl byproducts. | Use of flammable H₂ gas requires specialized reactors. Catalyst cost and recovery. |
Experimental Protocols: A Practical Comparison
The following protocols outline the protection of a generic primary alcohol (R-CH₂OH) to illustrate the practical differences in methodology.
Protocol 1: Protection using this compound
Rationale: This protocol is chosen when the substrate contains an acid-labile group (e.g., a t-butyl ester or another silyl ether) that would not survive the conditions of a DHP-based protection. Sodium hydride is used to ensure complete and irreversible deprotonation of the alcohol, driving the SN2 reaction forward.
Methodology:
-
To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the alcohol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or HPLC for the disappearance of the starting material.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomers, is purified by column chromatography on silica gel.
Protocol 2: Protection using tert-Butyldimethylsilyl Chloride (TBSCl)
Rationale: This is often the go-to method for protecting alcohols due to its mild conditions and the clean, high-yielding nature of the reaction. Imidazole acts as both a base to activate the alcohol and a scavenger for the HCl byproduct.[2]
Methodology:
-
To a solution of the alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF under a nitrogen atmosphere, add TBSCl (1.2 eq.) in one portion at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC or HPLC.
-
Work-up: Dilute the reaction mixture with a large volume of water and extract with a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).[19]
-
Combine the organic layers, wash successively with water and brine to remove DMF and imidazole hydrochloride.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can often be used without further purification.
Protocol 3: Deprotection of a THP Ether
Rationale: Acidic hydrolysis is the standard method for cleaving THP ethers. The conditions can be tuned from very mild (catalytic acid in an alcohol) to stronger conditions depending on the substrate's stability.[18]
Methodology:
-
Dissolve the THP-protected alcohol (1.0 eq.) in a mixture of acetic acid, THF, and water (e.g., 4:2:1 v/v).
-
Heat the mixture to 40-50 °C and stir for 2-6 hours, monitoring by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Safety and Environmental Considerations
-
This compound: As an α-chloro ether, this reagent must be handled with extreme caution. Related compounds like CMME and bis(chloromethyl) ether (BCME) are potent carcinogens.[20] While specific toxicological data for this reagent is less common, it should be treated as a potential carcinogen and handled only in well-ventilated fume hoods with appropriate personal protective equipment (PPE).[6]
-
DHP: Highly flammable liquid with a low flash point (-9 °C).[8] Requires careful handling to avoid ignition sources.
-
TBSCl: A moisture-sensitive solid that releases HCl upon contact with water. It is corrosive and should be handled in a dry environment.[21]
-
Benzyl Bromide: A potent lachrymator (causes tearing) and corrosive. It is a suspected carcinogen and mutagen.[14][22]
-
Waste Streams: Silyl ether protections generate silyl byproducts that need to be managed. Benzyl ether deprotection requires the handling and disposal/recovery of palladium catalysts. Acid/base quenches in all protocols generate salt waste streams.
Conclusion and Recommendations
The cost-benefit analysis reveals that this compound is a specialty reagent with a niche but important application: the protection of alcohols in highly acid-sensitive substrates where other methods are unsuitable.
-
For Cost-Driven, Robust Processes: The traditional DHP/acid-catalysis route remains the most economical choice for large-scale THP ether formation, provided the substrate is acid-stable.
-
For General-Purpose, High-Value Synthesis: TBS ethers offer a superior balance of mild application conditions, stability, and reliable deprotection, justifying their higher cost over DHP in many pharmaceutical applications. The absence of a new stereocenter is a significant advantage over any THP-based method.
-
For Maximum Stability: Benzyl ethers are the protectors of choice when the molecule must endure a long synthetic sequence involving harsh acidic or basic conditions. The primary drawback is the need for catalytic hydrogenation, a process that requires specialized equipment at scale.
-
When to Use this compound: This reagent should be considered only when a THP group is specifically required (e.g., for its specific stability profile) and the substrate cannot tolerate any acidic conditions for its introduction. The higher cost, potential safety concerns, and the formation of diastereomers are significant drawbacks that limit its widespread use. Process chemists must weigh the necessity of avoiding acid against these considerable process challenges.
Ultimately, the optimal protecting group is not a one-size-fits-all solution but a strategic decision rooted in a holistic understanding of the synthetic route, process safety, and economic realities of large-scale production.
References
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. nj.gov [nj.gov]
- 7. scbt.com [scbt.com]
- 8. 3,4-Dihydro-2H-pyran for synthesis 110-87-2 [sigmaaldrich.com]
- 9. alkalisci.com [alkalisci.com]
- 10. 18162-48-6 Cas No. | tert-Butyldimethylsilyl chloride | Apollo [store.apolloscientific.co.uk]
- 11. 18420-41-2|this compound|BLD Pharm [bldpharm.com]
- 12. echemi.com [echemi.com]
- 13. 3,4-Dihydro-2H-pyran, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 14. 100-39-0 Cas No. | Benzyl bromide | Apollo [store.apolloscientific.co.uk]
- 15. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 16. uwindsor.ca [uwindsor.ca]
- 17. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 20. osha.gov [osha.gov]
- 21. 18162-48-6 tert-Butyldimethylsilyl chloride (TBDMSCl) AKSci J54985 [aksci.com]
- 22. Benzyl Bromide | 100-39-0 | TCI AMERICA [tcichemicals.com]
A Senior Application Scientist's Guide to 2-(Chloromethyl)tetrahydro-2H-pyran in Modern Synthesis
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups and reactive intermediates is a critical determinant of success. For researchers, scientists, and drug development professionals, mastering the application of versatile reagents is paramount. This guide provides an in-depth technical analysis of 2-(Chloromethyl)tetrahydro-2H-pyran, a valuable reagent in the synthetic chemist's toolkit. We will explore its primary role in the formation of tetrahydropyranyl (THP) ethers for alcohol protection and compare its performance objectively against common alternatives, supported by experimental data and protocols.
Introduction to this compound: A Profile
This compound is a cyclic ether derivative characterized by a chloromethyl substituent at the 2-position of a tetrahydropyran ring.[1][2] This structure renders it a reactive electrophile, primarily utilized as a precursor for introducing the tetrahydropyranyl (THP) protecting group onto hydroxyl functionalities.[3][] Its physical properties are summarized below.[5][6][7]
| Property | Value |
| CAS Number | 18420-41-2[8] |
| Molecular Formula | C₆H₁₁ClO[8] |
| Molecular Weight | 134.60 g/mol [8] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 53-54 °C at 12 mmHg[5][6] |
| Density | 1.075 g/mL at 25 °C[5][6] |
The key to its utility lies in the reactivity of the chloromethyl group, which readily participates in nucleophilic substitution reactions, making it a valuable intermediate in chemical synthesis.[1]
Core Application: The Tetrahydropyranyl (THP) Group for Alcohol Protection
The most prominent application of this compound and its precursor, 3,4-dihydro-2H-pyran (DHP), is the protection of alcohols by forming a tetrahydropyranyl (THP) ether.[9][10] THP ethers are acetals, which confers stability across a wide range of non-acidic conditions, including exposure to strong bases, organometallics, hydrides, and many oxidizing/reducing agents.[11][12] This stability makes the THP group an indispensable tool in complex synthetic sequences where other functional groups must be manipulated.
Mechanism of Protection: An Acid-Catalyzed Addition
The standard method for introducing a THP group involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). The causality behind this choice is the activation of DHP towards nucleophilic attack.
-
Protonation: A catalytic amount of acid (e.g., p-toluenesulfonic acid, PPTS) protonates the double bond of DHP.[13]
-
Carbocation Formation: This protonation generates a resonance-stabilized oxocarbenium ion, which is a potent electrophile.[9][13]
-
Nucleophilic Attack: The hydroxyl group of the alcohol attacks the electrophilic carbon of the activated DHP.[9][12]
-
Deprotonation: Loss of a proton from the resulting oxonium ion regenerates the acid catalyst and yields the THP ether.[9]
A key consideration is that the reaction of DHP with a chiral alcohol creates a new stereocenter, which can lead to a mixture of diastereomers.[11]
References
- 1. CAS 18420-41-2: this compound [cymitquimica.com]
- 2. PubChemLite - this compound (C6H11ClO) [pubchemlite.lcsb.uni.lu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound 99 18420-41-2 [sigmaaldrich.com]
- 6. This compound 99 18420-41-2 [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. scbt.com [scbt.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Chloromethyl)tetrahydro-2H-pyran
For the modern researcher, excellence in the laboratory extends beyond discovery and into the responsible management of the chemical lifecycle. The proper handling and disposal of reagents are not merely regulatory hurdles; they are integral components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(Chloromethyl)tetrahydro-2H-pyran (CAS No. 18420-41-2), a halogenated ether commonly used in organic synthesis.[1][2] By understanding the chemical nature of this compound and the regulatory framework governing its disposal, you can ensure the safety of your personnel and maintain full compliance.
Foundational Knowledge: Chemical Profile and Hazard Analysis
Before any disposal procedure can be initiated, a thorough understanding of the subject chemical is paramount. This foundational knowledge informs every subsequent step of the waste management process.
This compound is a flammable and corrosive liquid.[2][3] Its key hazard classifications and physical properties are critical for determining its proper handling and disposal pathway. The primary hazards include its flammability and its status as a skin, eye, and respiratory irritant.[4]
Table 1: Physicochemical Properties and Hazard Classifications
| Property | Value | Source |
| CAS Number | 18420-41-2 | [4] |
| Molecular Formula | C₆H₁₁ClO | [4] |
| Molecular Weight | 134.60 g/mol | [4] |
| Appearance | Liquid | [2] |
| Density | 1.075 g/mL at 25 °C | [4] |
| Boiling Point | 53-54 °C at 12 mmHg | [4] |
| Flash Point | 55 °C (131 °F) - closed cup | [4] |
| GHS Hazard Codes | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| Storage Class | 3 - Flammable liquids | [4] |
The presence of chlorine in the molecule is the single most important factor for its waste classification. This designates it as a halogenated organic compound .[5] This classification is the primary determinant for its segregation and ultimate disposal technology, which is mandated by environmental regulations to prevent the formation of persistent pollutants.
The Regulatory Landscape: EPA and RCRA Compliance
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] The RCRA framework establishes a "cradle-to-grave" system for managing hazardous waste to protect human health and the environment.[8]
Laboratories are classified as waste generators and fall into one of three categories based on the quantity of hazardous waste produced per month: Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), or Large Quantity Generators (LQG).[9] While specific storage time limits vary by status, the fundamental principles of waste identification, segregation, and proper disposal apply to all.
For academic institutions, Subpart K of the RCRA regulations offers an alternative set of standards better suited for laboratory environments, which includes provisions for longer on-site accumulation times (up to twelve months) and the development of a comprehensive Laboratory Management Plan.[10]
The Disposal Protocol: A Step-by-Step Operational Plan
This protocol provides a direct, procedural guide for the safe disposal of this compound from the point of generation to its final removal by a certified waste handler.
Step 1: Waste Characterization and Segregation
The moment a decision is made to discard unused this compound or materials contaminated with it, it is officially classified as waste.
-
Causality: Proper characterization is a legal requirement and is crucial for safety.[11] As a halogenated organic compound, this waste must not be mixed with non-halogenated organic waste.[5] Doing so contaminates the entire volume of non-halogenated solvent, forcing it all to be treated via the more expensive and specialized incineration process required for halogenated materials.[5][12]
Workflow:
-
Identify: Confirm the waste is this compound or materials contaminated by it.
-
Classify: Designate it as "Hazardous Waste, Halogenated Organic Liquid."
-
Segregate: Immediately place it in a waste container specifically designated for halogenated organic compounds. This prevents accidental mixing with other waste streams like acids, bases, or non-halogenated solvents.[5]
Caption: Waste classification decision tree.
Step 2: Container Selection and Labeling
The integrity of the waste containment system is critical to preventing spills and ensuring safe handling.
-
Causality: OSHA and EPA regulations mandate that waste containers must be chemically compatible with their contents, properly sealed, and clearly labeled to prevent accidental misuse and to inform emergency responders.[6] Using an incompatible container, such as a metal can for corrosive waste, can lead to container failure and a dangerous chemical release.[7]
Workflow:
-
Select Container: Choose a container made of a material compatible with halogenated organic liquids (e.g., high-density polyethylene (HDPE) or glass). The container must be free of damage and have a secure, leak-proof screw cap.[7]
-
Label Correctly: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
Keep Closed: The container must remain closed at all times except when waste is being added.
Step 3: On-Site Accumulation (Satellite Accumulation Area)
Waste must be accumulated safely at or near its point of generation in what is known as a Satellite Accumulation Area (SAA).[9][13]
-
Causality: The SAA concept ensures that hazardous waste remains under the control of laboratory personnel who are familiar with its properties.[6] Storing the waste in a designated, controlled area minimizes the risk of spills and unauthorized access.
Workflow:
-
Designate SAA: The SAA must be at or near the point of generation and under the control of lab personnel.
-
Use Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container. This prevents the spread of material in case of a leak.
-
Avoid Ignition Sources: As the compound is flammable, the SAA must be located away from all heat and ignition sources, such as open flames, hot plates, and non-intrinsically safe electrical equipment.[14]
-
Monitor Volume: Do not fill containers beyond 90% capacity to allow for vapor expansion.[7]
Step 4: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste treatment, storage, and disposal facility (TSDF).
-
Causality: Halogenated organic compounds require high-temperature incineration with specialized scrubbers to neutralize the acidic gases (like HCl) produced during combustion.[12] Improper disposal, such as drain disposal, is illegal and can cause significant environmental damage and harm to public water systems.[6]
Workflow:
-
Schedule Pickup: When the waste container is full or reaches its storage time limit, arrange for its removal by your institution's Environmental Health & Safety (EHS) department or a contracted hazardous waste disposal company.
-
Documentation: Ensure all required paperwork, such as waste profiles or manifests, is completed accurately. The RCRA manifest system tracks the waste from your lab to its final destination.[15]
-
Final Treatment: The licensed vendor will transport the waste to a permitted facility for proper treatment, which for halogenated organics is typically incineration.
Caption: End-to-end disposal workflow for laboratory chemical waste.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-(CHLOROMETHYL)TETRAHYDROPYRAN | 18420-41-2 [chemicalbook.com]
- 3. 18420-41-2 CAS MSDS (2-(CHLOROMETHYL)TETRAHYDROPYRAN) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(氯甲基)四氢吡喃 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. epa.gov [epa.gov]
- 11. aksci.com [aksci.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 2-(Chloromethyl)tetrahydro-2H-pyran
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative science is conducted with the highest standards of safety. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for the safe handling of 2-(Chloromethyl)tetrahydro-2H-pyran (CAS No. 18420-41-2). Understanding the why behind each safety protocol is critical to building a culture of intrinsic safety in the laboratory.
A Foundation of Safety: Understanding the Hazard Profile
This compound is a versatile heterocyclic compound used in various chemical syntheses.[1] However, its utility is matched by a distinct hazard profile that must be rigorously managed. A thorough risk assessment begins with deconstructing its specific dangers as outlined in its Safety Data Sheet (SDS).
The primary hazards are:
-
Flammability (H226): It is a flammable liquid and vapor with a flashpoint of 55°C (131°F).[1][2] This means it can be ignited by sparks, hot surfaces, or open flames, necessitating strict control of ignition sources and protocols to prevent static discharge.[2][3]
-
Skin Irritation (H315): Direct contact can cause skin irritation.[1][2] This dictates the need for chemically resistant gloves and protective clothing to prevent exposure.
-
Serious Eye Irritation (H319): The chemical poses a significant risk of serious eye irritation upon contact.[1][2] This makes chemical splash goggles a non-negotiable minimum requirement for eye protection.
-
Respiratory Irritation (H335): Inhalation of its vapors or mists may cause respiratory tract irritation.[1][2] All handling of this volatile compound must be performed in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation exposure.[3]
These classifications, designated by the Globally Harmonized System (GHS), are the scientific basis for the specific PPE and handling protocols that follow.
The Core Directive: Foundational PPE for All Operations
Before handling this compound in any capacity, the following foundational personal protective equipment must be donned. This baseline ensemble is designed to mitigate the primary hazards identified above.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant chemical splash goggles are mandatory. When performing tasks with a higher risk of splashing, such as transfers of larger volumes or during reaction work-ups, a full-face shield must be worn over the safety goggles.[1]
-
Hand Protection: Chemically resistant gloves are essential. While specific breakthrough times vary by manufacturer, nitrile gloves are a common starting point for incidental contact. For extended handling or immersion, consult the glove manufacturer's compatibility data for chlorinated ethers. Always inspect gloves for tears or pinholes before use and employ proper removal techniques to avoid skin contact.[4] Contaminated gloves must be disposed of as hazardous waste.[4]
-
Body Protection: A flame-resistant laboratory coat is required to provide a barrier against incidental splashes and to protect from the chemical's flammability hazard. Ensure the lab coat is fully buttoned.
-
Footwear: Fully enclosed, non-permeable shoes must be worn in the laboratory at all times.
Operational Blueprint: Task-Specific PPE Matrix
Laboratory operations are not static; therefore, your PPE must adapt to the specific task and its associated risk level. The following table outlines recommended PPE for various common laboratory procedures involving this compound.
| Task | Risk Assessment | Minimum Required PPE |
| Weighing/Aliquotting | Low volume, high potential for vapor inhalation and minor spills. | Flame-Resistant Lab Coat, Chemical Splash Goggles, Nitrile Gloves. Must be performed in a chemical fume hood or ventilated enclosure. |
| Solution Preparation | Moderate risk of splashes and vapor exposure during solvent addition and mixing. | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves. Must be performed in a chemical fume hood. |
| Running a Reaction | Varies by scale and setup. Lower risk in a closed system under inert atmosphere. | Flame-Resistant Lab Coat, Chemical Splash Goggles, Nitrile Gloves. Ensure the reaction is conducted in a chemical fume hood. |
| Reaction Work-up / Extraction | High risk of splashes and significant vapor exposure due to open-system transfers. | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves (consider double-gloving). Must be performed in a chemical fume hood. |
| Spill Cleanup | High risk of direct contact, splashing, and inhalation. | Flame-Resistant Lab Coat or Chemical-Resistant Apron, Chemical Splash Goggles, Face Shield, Double Nitrile Gloves, Respiratory Protection (see below), and PVC/rubber boots for large spills.[5] |
| Waste Disposal | Moderate risk of splashes during liquid waste consolidation. | Flame-Resistant Lab Coat, Chemical Splash Goggles, Face Shield, Nitrile Gloves. |
Respiratory Protection Note: For most small-scale operations conducted within a certified chemical fume hood, respiratory protection is not typically required. However, for large-volume transfers, spill cleanup, or in situations where ventilation is compromised, a NIOSH-approved respirator with an organic vapor cartridge (type ABEK filter recommended) is necessary to mitigate the risk of respiratory irritation.[1]
Procedural Integrity: Handling and Disposal Protocols
Adherence to a strict, step-by-step protocol is the key to ensuring that PPE is used effectively and that the chemical is managed safely from receipt to disposal.
Step-by-Step Safe Handling Workflow
-
Preparation: Verify that a certified chemical fume hood is functioning correctly. Ensure a safety shower and eyewash station are accessible and unobstructed.[6][7]
-
PPE Donning: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and finally, gloves.
-
Chemical Handling:
-
Decontamination & Doffing: After handling, wash hands thoroughly with soap and water.[3] Remove PPE in a way that avoids contaminating yourself: first remove gloves, then face shield, goggles, and lab coat.
-
Disposal:
-
Dispose of all contaminated materials, including used gloves, pipette tips, and empty containers, in a designated hazardous waste container.[3][4]
-
Uncleaned containers should be treated as if they still contain the product.[4]
-
Never dispose of this compound down the drain.[4] Follow all institutional and local regulations for chemical waste disposal.[4]
-
Emergency First Aid Protocol
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap.[2][3] Seek medical help if irritation occurs or persists.[3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Logical Framework: PPE Selection Workflow
To ensure a consistent and logical approach to safety, the following decision-making workflow should be mentally or physically consulted before any operation.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
